Product packaging for 6-Fluoro-2-(oxiran-2-yl)chroman(Cat. No.:CAS No. 197706-51-7)

6-Fluoro-2-(oxiran-2-yl)chroman

Cat. No.: B1141292
CAS No.: 197706-51-7
M. Wt: 194.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Fluoro-2-(oxiran-2-yl)chroman, also known as this compound, is a useful research compound. Its molecular formula is C₁₁H₁₁FO₂ and its molecular weight is 194.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₁H₁₁FO₂ B1141292 6-Fluoro-2-(oxiran-2-yl)chroman CAS No. 197706-51-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZDIJGBXSDSEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470147
Record name 6-fluoro-2-(oxiran-2-yl)chroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7
Record name 6-Fluoro-2-(oxiran-2-yl)chroman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99199-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197706506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-fluoro-2-(oxiran-2-yl)chroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.834
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-(S,R)-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2-oxiranyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.913
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Pathways of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-(oxiran-2-yl)chroman is a key chiral building block in the synthesis of various pharmaceutical compounds, most notably Nebivolol, a highly selective beta-1 adrenergic receptor blocker used in the treatment of hypertension.[1] Its stereochemistry plays a crucial role in the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its stereoisomeric conversion, and a visualization of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems, aiding in process development, formulation, and quality control.

PropertyValueSource
Molecular Formula C₁₁H₁₁FO₂[2]
Molecular Weight 194.2 g/mol [2]
Appearance Colorless to pale yellow liquid/oil[1][2]
Melting Point < -18 °C[2]
Boiling Point 292 - 313 °C at 101.3 kPa[2][3]
Density 1.299 g/cm³[3]
Flash Point 138 °C[3]
Water Solubility 689 mg/L at 25 °C[2]
Log P (Octanol-Water Partition Coefficient) 2.32 at 25 °C[2]
Vapor Pressure 0.00334 mmHg at 25°C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol[4]

Stereoisomerism

This compound possesses two stereocenters, leading to the existence of four stereoisomers. The synthesis of these isomers often starts from an enantiomerically pure precursor, such as (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. The formation of the epoxide ring introduces a new stereogenic center, resulting in a mixture of two diastereomers for each enantiopure starting material (e.g., R,S and R,R from the R-enantiomer).[5] These stereoisomers can be separated by techniques such as column chromatography.[5]

Experimental Protocols

The following section details a representative experimental protocol for the conversion of one stereoisomer of this compound to another, a critical step in the synthesis of Nebivolol. This process involves the opening of the oxirane ring followed by an intramolecular cyclization to invert the stereochemistry at one of the chiral centers.

Conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene

This protocol is based on the process described in patent WO2011132140A2.[6]

Step 1: Ring Opening of the Epoxide

  • A mixture of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene and an alkali metal salt (e.g., sodium acetate) in an acid (e.g., acetic acid) is heated.

  • The reaction mixture is then cooled and diluted with water.

  • An organic solvent immiscible with water (e.g., ethyl acetate) is added to extract the product.

  • The organic layer is separated and washed with an aqueous solution of sodium bicarbonate.

  • The organic layer is dried to yield the corresponding ring-opened intermediate.

Step 2: Protection of the Hydroxyl Group

  • The intermediate from Step 1 is reacted with a hydroxyl-protecting reagent (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine).

  • The reaction mixture is worked up to isolate the protected intermediate.

Step 3: Epoxide Reformation (Inversion of Stereochemistry)

  • The protected intermediate is stirred in an organic solvent (e.g., dimethyl sulfoxide) with a base (e.g., potassium hydroxide) at an elevated temperature (e.g., 40-45°C).

  • After the reaction is complete, the mixture is cooled, and ethyl acetate is added.

  • The layers are separated, and the organic layer is washed and dried to obtain (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene.

Analytical Characterization:

The stereochemical purity and identity of the starting materials and products can be confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying the different stereoisomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure and stereochemistry of the compounds.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the conversion of the (2R, 2S) stereoisomer of this compound to the (2R, 2R) stereoisomer, which is a crucial intermediate for the synthesis of Nebivolol.

G Synthetic Pathway for Stereoisomeric Conversion cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Final Product start (2R)-6-fluoro-2-[(2S)-oxiran-2-yl] -3,4-dihydro-2H-chromene intermediate Ring-Opened Diol Intermediate start->intermediate 1. Alkali metal salt, Acid (e.g., NaOAc, AcOH) protected_intermediate Protected Diol Intermediate intermediate->protected_intermediate 2. Hydroxyl protecting reagent, Base (e.g., TsCl, Pyridine) product (2R)-6-fluoro-2-[(2R)-oxiran-2-yl] -3,4-dihydro-2H-chromene protected_intermediate->product 3. Base, Organic Solvent (e.g., KOH, DMSO)

Caption: Stereoisomeric conversion of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R). This key chiral building block is of significant interest in medicinal chemistry, primarily as an intermediate in the synthesis of the cardiovascular drug Nebivolol.[1] This document details the synthesis, separation, and known physicochemical properties of these stereoisomers, presenting data in a clear, comparative format. Detailed experimental protocols and visualizations of key processes are also provided to support research and development efforts.

Introduction to Stereoisomerism in this compound

This compound possesses two stereocenters, one at the C2 position of the chroman ring and the other at the C2' position of the oxirane ring. This gives rise to four distinct stereoisomers, comprising two pairs of enantiomers: (2R,2'S)/(2S,2'R) and (2R,2'R)/(2S,2'S). The spatial arrangement of these stereocenters is crucial in the synthesis of pharmacologically active molecules where specific stereochemistry is required for desired therapeutic effects.

Physicochemical Properties

The stereoisomers of this compound exhibit differences in their physical properties. The diastereomeric pairs ((2R,2'S)/(2R,2'R) and (2S,2'R)/(2S,2'S)) have distinct properties, with the (2R,2'S) and (2S,2'R) isomers being crystalline solids, while the (2R,2'R) and (2S,2'S) isomers are oils at room temperature.[2] A comprehensive summary of the available quantitative data is presented below. It is important to note that detailed, directly comparative data for all four isomers is not extensively available in the public domain, likely due to its primary use as a synthetic intermediate.

Table 1: Physicochemical Data of this compound Stereoisomers

Property(2R,2'S)(2S,2'R)(2R,2'R)(2S,2'S)
Molecular Formula C₁₁H₁₁FO₂C₁₁H₁₁FO₂C₁₁H₁₁FO₂C₁₁H₁₁FO₂
Molecular Weight ( g/mol ) 194.20194.20194.20194.20
Physical State Crystalline Solid[2]Crystalline Solid[2]Oil[2][3]Oil[2][4]
Melting Point (°C) Data not availableA related precursor, (S,R)-2-(2',2'-dimethyl-[5][6]-dioxolane-4-yl)-6-fluoro-chroman-4-one, has a reported melting point of 90-92°C.[7]Not ApplicableNot Applicable
Boiling Point (°C at 760 mmHg) Data not availableData not available291.7 (Predicted for the general structure)[5]291.7 (Predicted for the general structure)[5]
Optical Rotation ([α]D) Data not availableA related precursor, (S,R)-2-(2',2'-dimethyl-[5][6]-dioxolane-4-yl)-6-fluoro-chroman-4-one, has a reported optical rotation of +67.4° (c=1, CHCl₃).[7]Data not availableData not available
Crystal Structure Data Available[8]Data not availableNot ApplicableNot Applicable

Synthesis and Stereoselective Pathways

The synthesis of the stereoisomers of this compound typically begins with the resolution of racemic 6-fluoro-chroman-2-carboxylic acid into its (R) and (S) enantiomers.[9] Each enantiomer of the carboxylic acid is then converted into a mixture of two diastereomeric epoxides.

Starting with (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid yields a mixture of (2R,2'S)- and (2R,2'R)-6-fluoro-2-(oxiran-2-yl)chroman.[1][2] Conversely, the (S)-enantiomer of the acid produces a mixture of the (2S,2'R) and (2S,2'S) epoxides.[1][2] These diastereomeric mixtures can then be separated by column chromatography.[1][2]

G racemic_acid Racemic 6-Fluoro-chroman-2-carboxylic Acid resolution Resolution racemic_acid->resolution r_acid (R)-6-Fluoro-chroman-2-carboxylic Acid resolution->r_acid s_acid (S)-6-Fluoro-chroman-2-carboxylic Acid resolution->s_acid epoxidation_r Epoxidation r_acid->epoxidation_r epoxidation_s Epoxidation s_acid->epoxidation_s mixture_r Mixture of (2R,2'S) and (2R,2'R) isomers epoxidation_r->mixture_r mixture_s Mixture of (2S,2'R) and (2S,2'S) isomers epoxidation_s->mixture_s separation_r Chromatographic Separation mixture_r->separation_r separation_s Chromatographic Separation mixture_s->separation_s isomer_rs (2R,2'S)-isomer separation_r->isomer_rs isomer_rr (2R,2'R)-isomer separation_r->isomer_rr isomer_sr (2S,2'R)-isomer separation_s->isomer_sr isomer_ss (2S,2'S)-isomer separation_s->isomer_ss

Synthetic pathway to the stereoisomers.

Experimental Protocols

General Protocol for the Synthesis of Diastereomeric Mixtures of this compound

This protocol is a generalized procedure based on literature descriptions.[1][2]

  • Starting Material: Enantiomerically pure (R)- or (S)-6-fluoro-chroman-2-carboxylic acid.

  • Conversion to Aldehyde: The carboxylic acid is converted to the corresponding aldehyde. This can be achieved through various methods, such as reduction of a corresponding ester or acid chloride.

  • Epoxidation: The aldehyde is then reacted with a sulfonium ylide, typically generated from trimethylsulfoxonium iodide and a strong base like sodium hydride, in an appropriate solvent such as DMSO.

  • Work-up and Isolation: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude mixture of diastereomeric epoxides.

Chromatographic Separation of Diastereomers

The separation of the diastereomeric mixtures is typically achieved by column chromatography.[1][2]

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A non-polar/polar solvent system, such as heptane/ethyl acetate, is employed.[8] The specific ratio of the eluents needs to be optimized to achieve baseline separation of the diastereomers.

  • Detection: Fractions are typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol for the Conversion of (2R,2'S)-6-Fluoro-2-(oxiran-2-yl)chroman to the (2R,2'R)-isomer

A process for the inversion of the stereocenter at the oxirane ring has been developed to improve the overall yield of the desired stereoisomer for Nebivolol synthesis.[10]

  • Ring Opening: The (2R,2'S)-epoxide is reacted with an alkali metal salt (e.g., sodium acetate) in an acid to open the epoxide ring, forming a diol derivative.[10]

  • Protection of Hydroxyl Group: The resulting hydroxyl group is protected, for example, as a p-toluenesulfonate (tosylate) ester.[10]

  • Epoxide Reformation: The protected intermediate is treated with a base (e.g., potassium hydroxide) in an organic solvent to induce intramolecular cyclization, which proceeds with inversion of configuration at the C2' position, yielding the (2R,2'R)-epoxide.[10]

G start_isomer (2R,2'S)-isomer ring_opening 1. Ring Opening (Alkali metal salt, Acid) start_isomer->ring_opening diol_intermediate Diol Intermediate ring_opening->diol_intermediate protection 2. Hydroxyl Protection (e.g., Tosyl chloride) diol_intermediate->protection protected_intermediate Protected Intermediate protection->protected_intermediate epoxide_reformation 3. Epoxide Reformation (Base) protected_intermediate->epoxide_reformation end_isomer (2R,2'R)-isomer epoxide_reformation->end_isomer

Conversion of (2R,2'S) to (2R,2'R) isomer.

Biological Significance and Application

The primary significance of the stereoisomers of this compound lies in their role as crucial chiral synthons for the synthesis of Nebivolol. Nebivolol is a highly selective β1-adrenergic receptor blocker with vasodilatory properties, used in the treatment of hypertension.[1] The therapeutic activity of Nebivolol is highly dependent on its stereochemistry, which necessitates the use of stereochemically pure intermediates in its synthesis. There is currently no publicly available information on the distinct biological activities or signaling pathway interactions of the individual this compound stereoisomers themselves.

Conclusion

References

The Pivotal Role of 6-Fluoro-2-(oxiran-2-yl)chroman in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-(oxiran-2-yl)chroman is a chiral heterocyclic compound that has emerged as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the highly cardioselective β-blocker, Nebivolol.[1][2][3] The strategic incorporation of a fluorine atom into the chroman scaffold, coupled with the reactive oxirane (epoxide) ring, provides a versatile platform for the synthesis of complex, stereochemically defined pharmaceutical agents.[4][5] This technical guide provides an in-depth analysis of the synthesis, properties, and medicinal chemistry applications of this compound, with a focus on its role in the development of Nebivolol.

Chemical Properties and Stereoisomerism

This compound, with the molecular formula C₁₁H₁₁FO₂, possesses two stereocenters, leading to the existence of four distinct stereoisomers: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R).[3] The specific stereochemistry of these isomers is crucial for their subsequent application in asymmetric synthesis, particularly for Nebivolol, which itself has four chiral centers.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₁FO₂[3]
Molecular Weight194.20 g/mol [3]
¹H NMR (DMSO-d₆, 300 MHz) for (2S,2'R)-isomer (δ, ppm) 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m)[6]
¹³C NMR (DMSO-d₆, 75.47 MHz) for (2S,2'R)-isomer (δ, ppm) 23.4, 23.7, 44.5, 52.3, 75.3, 113.7 (d, J=23.2 Hz), 115.2 (d, J=22.3 Hz), 117.2 (d, J=8.2 Hz), 123.5 (d, J=7.5 Hz), 150.1 (d, J=1.5 Hz), 156.0 (d, J=234.8 Hz)[6]
HRMS (ESI) for (2S,2'R)-isomer [M+H]⁺ (m/z) Calculated: 195.08158, Found: 195.08120[6]

Synthesis of this compound

The enantiomerically pure forms of this compound are typically synthesized from the corresponding optically active 6-fluorochroman-2-carboxylic acids.[7] The general synthetic approach involves the reduction of the carboxylic acid to an aldehyde, followed by epoxidation.[8]

Experimental Protocol: Synthesis of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman

The synthesis starts from enantiomerically pure (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, which is transformed from enantiopure 2-chloro-1-(6-fluorochroman-2-yl)-1-ethanol.[9] The formation of the epoxide from the carboxylic acid results in a new stereogenic center, leading to a mixture of two diastereomers, (R,S) and (R,R), which can be separated by column chromatography.[9]

Role in the Synthesis of Nebivolol

The primary application of this compound is in the stereoselective synthesis of Nebivolol, a β₁-adrenergic receptor antagonist with vasodilating properties mediated by nitric oxide.[1][2] The synthesis involves the nucleophilic ring-opening of the epoxide by a protected amino alcohol, followed by coupling of two different chiral chroman moieties.

Experimental Protocol: Synthesis of N-Benzyl Nebivolol from Chroman Epoxides

The following protocol is adapted from patent literature and describes a key step in the synthesis of a Nebivolol precursor.

  • Ring-opening of the epoxide: A diastereomeric mixture of (RR/SS)- and (RS/SR)-6-fluoro-2-(oxiran-2-yl)chroman (50 g, 226.8 mmol) is dissolved in 2-methyl-2-butanol (420 mL).[2][10]

  • Benzylamine (42.5 mL, 352.9 mmol) is added to the solution while stirring.[2][10]

  • The solution is stirred for 12 hours.[10]

  • The resulting amino alcohol product is filtered under vacuum and dried.[2]

  • Coupling reaction: The obtained (±)-(RS/SR)-2-(Benzylamino)-1-(6-fluorochroman-2-yl)ethanol (18.26 g) and (±)-(RR/SS)-6-fluoro-2-(oxiran-2-yl)chroman (18.4 g) are dissolved in absolute ethanol (60 mL).[2][10]

  • The mixture is maintained at reflux until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).[2]

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield N-benzyl Nebivolol.[10]

Table 2: Quantitative Data for Nebivolol Synthesis Intermediates

Intermediate/ProductStereoisomerYieldPurityAnalytical MethodReference
(±)-(RS/SR)-2-(Benzylamino)-1-(6-fluorochroman-2-yl)ethanolRacemic Mixture57.9 mmol (from 226.8 mmol epoxide mixture)96.2%Not Specified[2]
N-Benzyl NebivololRacemic MixtureNot Specified>99% (after crystallization)HPLCNot Specified

Signaling Pathway of Nebivolol

Nebivolol exhibits a dual mechanism of action. It is a highly selective antagonist of β₁-adrenergic receptors in the heart, leading to a reduction in heart rate and blood pressure. Additionally, its l-enantiomer acts as an agonist of β₃-adrenergic receptors in the endothelium, stimulating the production of nitric oxide (NO), which leads to vasodilation.[1]

Nebivolol_Signaling_Pathway Nebivolol Nebivolol Beta1_Receptor β1-Adrenergic Receptor (Heart) Nebivolol->Beta1_Receptor antagonizes Beta3_Receptor β3-Adrenergic Receptor (Endothelium) Nebivolol->Beta3_Receptor agonizes AC Adenylate Cyclase Beta1_Receptor->AC eNOS eNOS Beta3_Receptor->eNOS activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Ca_Channels Ca²⁺ Channels PKA->Ca_Channels phosphorylates Heart_Rate ↓ Heart Rate & Contractility Ca_Channels->Heart_Rate leads to NO Nitric Oxide (NO) eNOS->NO produces L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces Vasodilation Vasodilation cGMP->Vasodilation leads to

Caption: Dual signaling pathway of Nebivolol.

Experimental Workflow for Nebivolol Synthesis

The synthesis of Nebivolol from this compound involves a multi-step process that requires careful control of stereochemistry.

Nebivolol_Synthesis_Workflow Start This compound (Diastereomeric Mixture) Separation Chromatographic Separation Start->Separation Epoxide_A (RS/SR)-Epoxide Separation->Epoxide_A Epoxide_B (RR/SS)-Epoxide Separation->Epoxide_B Ring_Opening Ring-Opening with Benzylamine Epoxide_A->Ring_Opening Coupling Coupling Reaction Epoxide_B->Coupling Amino_Alcohol (RS/SR)-Amino Alcohol Ring_Opening->Amino_Alcohol Amino_Alcohol->Coupling N_Benzyl_Nebivolol N-Benzyl Nebivolol Coupling->N_Benzyl_Nebivolol Debenzylation Debenzylation (e.g., Hydrogenation) N_Benzyl_Nebivolol->Debenzylation Nebivolol Nebivolol Debenzylation->Nebivolol

References

The Oxirane Ring of 6-Fluoro-2-(oxiran-2-yl)chroman: A Hub of Chemical Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 6-Fluoro-2-(oxiran-2-yl)chroman is a chiral building block of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the cardioselective β-blocker, Nebivolol.[1][2] The synthetic utility of this molecule is dominated by the chemical reactivity of its strained three-membered oxirane (epoxide) ring. This guide provides a detailed exploration of the oxirane ring's reactivity, focusing on nucleophilic ring-opening reactions, which are fundamental to the elaboration of the chroman scaffold into more complex and pharmacologically active molecules.

The Susceptible Oxirane: A Gateway to Functionalization

The inherent ring strain of the epoxide moiety in this compound makes it highly susceptible to nucleophilic attack.[1] This reactivity allows for the regioselective and stereospecific introduction of a wide array of functional groups, paving the way for the synthesis of diverse derivatives. The ring-opening reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond.

Under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the oxirane ring.[1] In acidic conditions, the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring and making it more susceptible to attack by even weak nucleophiles.

Quantitative Analysis of Ring-Opening Reactions

The reactivity of this compound has been most extensively studied with amine nucleophiles, particularly in the context of Nebivolol synthesis. The following table summarizes quantitative data from key ring-opening reactions.

NucleophileStereoisomer of EpoxideProductReaction ConditionsYield (%)Reference
Benzylamine(±)-[1S(R)]-Isomer(±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanolIsopropyl alcohol, 25-30°C, 4 hNot explicitly stated, but solid product precipitated[3]
Benzylamine(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanolIsopropyl alcohol, ambient temperature, then 0-5°CHigh (based on 6.9-7.0 kg from 16.56 kg benzylamine)[4]
2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol(2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene2-{Benzyl-[2-(6-fluoro-chroman-2-yl)-2-hydroxy-ethyl]-amino}-1-(6-fluoro-chroman-2-yl)-ethanolMethanol, reflux, 17 hHigh (based on 9.8-10 kg from 4 kg epoxide)[4]
Sodium Acetate (in acetic acid)(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene(2S)-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl acetateAcetic acid, 90-95°CNot specified[5]

Experimental Protocols

General Procedure for Nucleophilic Ring-Opening with an Amine (e.g., Benzylamine)

This protocol is a generalized representation based on procedures described in the synthesis of Nebivolol intermediates.[3][4]

Materials:

  • This compound (specific stereoisomer)

  • Amine nucleophile (e.g., benzylamine)

  • Solvent (e.g., isopropyl alcohol, methanol)

Procedure:

  • Dissolve the this compound in a suitable solvent in a reaction vessel equipped with a stirrer.

  • Add the amine nucleophile to the solution. The molar ratio of amine to epoxide may vary, but an excess of the amine is often used.

  • Stir the reaction mixture at a specified temperature (e.g., ambient temperature to reflux) for a predetermined duration (e.g., 4 to 17 hours).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Dry the product under reduced pressure to obtain the desired amino alcohol derivative.

Protocol for the Conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to its (2R,2'R) Diastereomer

This process involves a ring-opening followed by a ring-closing step to invert the stereochemistry of the oxirane ring.[5]

Step A: Ring-Opening

  • React (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene with an alkali metal salt (e.g., sodium acetate) in an acid (e.g., acetic acid) at 90-95°C.

  • After cooling, dilute the reaction mixture with water and extract with a water-immiscible organic solvent.

  • Wash the organic layer with aqueous sodium bicarbonate and dry to obtain the corresponding diol intermediate.

Step B: Hydroxyl Group Protection

  • Protect the newly formed hydroxyl group using a suitable protecting group reagent in the presence of a base.

Step C: Epoxide Reformation

  • Treat the protected intermediate with a base (e.g., KOH) in an organic solvent (e.g., DMSO) to induce intramolecular cyclization, forming the (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene with inversion of stereochemistry.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed.

G General Nucleophilic Ring-Opening of the Oxirane Ring cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Epoxide This compound Conditions Acidic or Basic/Neutral Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) AminoAlcohol Amino Alcohol Conditions->AminoAlcohol Amine (R-NH2) EtherDiol Ether Diol Conditions->EtherDiol Alcohol (R-OH) ThioetherDiol Thioether Diol Conditions->ThioetherDiol Thiol (R-SH)

Caption: General reaction pathways for the nucleophilic ring-opening of this compound.

G Experimental Workflow for the Synthesis of a Nebivolol Intermediate Start Start Dissolve Dissolve Epoxide in Solvent Start->Dissolve Add_Amine Add Benzylamine Dissolve->Add_Amine React Stir at Controlled Temperature and Time Add_Amine->React Monitor Monitor Reaction (TLC/HPLC) React->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Precipitate Product Precipitation Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Dry Dry Product Filter->Dry End End: Purified Amino Alcohol Dry->End

Caption: A typical experimental workflow for the reaction of this compound with benzylamine.

Conclusion

The oxirane ring of this compound is a versatile functional group that serves as a linchpin for the synthesis of complex molecules. Its predictable reactivity towards nucleophiles, particularly amines, has been effectively harnessed in the development of important pharmaceuticals like Nebivolol. While the existing literature is heavily focused on this application, the fundamental principles of epoxide chemistry suggest a much broader potential for this chiral building block. Further exploration of its reactions with a wider variety of nucleophiles could unlock new avenues for the discovery and development of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the unique chemical properties of this valuable synthetic intermediate.

References

The Crucial Role of Chiral Building Blocks in the Synthesis of Nebivolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nebivolol, a third-generation beta-blocker, is distinguished by its high β1-adrenergic receptor selectivity and its unique vasodilatory effects, which are mediated by nitric oxide (NO). Marketed as a racemic mixture of (S,R,R,R)-Nebivolol (d-Nebivolol) and (R,S,S,S)-Nebivolol (l-Nebivolol), its complex stereochemistry, featuring four chiral centers, presents a significant synthetic challenge. The pharmacological activity of Nebivolol is intrinsically linked to its stereoisomers. The d-enantiomer is almost exclusively responsible for the selective β1-adrenoceptor blockade, while the l-enantiomer contributes to the vasodilation through NO release.[1][2] This stereospecificity underscores the critical importance of controlling chirality during synthesis, making the use of chiral building blocks an essential strategy for efficiency and purity.

This technical guide provides an in-depth overview of the key chiral building blocks in Nebivolol synthesis, detailing experimental protocols for their preparation and presenting quantitative data to compare different synthetic approaches.

Key Chiral Building Blocks

The synthesis of Nebivolol's distinct stereoisomers relies on the preparation and coupling of chiral synthons derived from a 6-fluorochroman core. The primary building blocks that enable the construction of the desired (S,R,R,R) and (R,S,S,S) configurations are:

  • Chiral 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid: This is a foundational chiral precursor for the chroman ring system. The separated (R)- and (S)-enantiomers serve as starting points for the stereocontrolled synthesis of other key intermediates.[3]

  • Chiral Chromane Epoxides: Specifically, enantiopure forms of 6-fluoro-2-(oxiran-2-yl)chroman are versatile intermediates.[4][5] The epoxide ring is susceptible to nucleophilic opening, allowing for the introduction of the ethanolamine side chain with controlled stereochemistry.

  • Chiral 2-Chloro-1-(6-fluorochroman-2-yl)ethan-1-ol (Halohydrins): These are crucial intermediates formed by the stereoselective reduction of the corresponding α-chloroketone. The specific stereoisomers of this halohydrin dictate the chirality of the final amino alcohol fragment.[6]

  • Chiral 2-Amino-1-(6-fluorochroman-2-yl)ethanol: This amino alcohol is typically formed from the corresponding halohydrin or epoxide and represents one of the two key fragments that are coupled to form the final Nebivolol structure.

Synthetic Strategies and Quantitative Comparison

The stereoselective synthesis of these building blocks is paramount. The primary methods employed include enzymatic resolutions, asymmetric chemical synthesis, and the use of chiral resolving agents. Below is a summary of quantitative data for the synthesis of a key intermediate, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol.

MethodSubstrateCatalyst/ReagentEnantiomeric Excess (ee) / Diastereomeric Excess (de)YieldReference
Biocatalytic Asymmetric Reduction2-chloro-1-(6-fluorochroman-2-yl)ethan-1-oneAlcohol Dehydrogenase>99% eeHigh[6]
Chemical Reduction2-Chloro-1-((S)-6-fluoro-1-benzopyran-2-yl)-ethanoneNaBH4Not specified (racemization possible)Not specified[7]
Biocatalytic Asymmetric Reduction1-(2S)-6-fluorochroman-2-yl-2-chloroethan-1-one(R)-selective alcohol dehydrogenase99.7% de99%[8]
Biocatalytic Asymmetric Reduction1-(2R)-6-fluorochroman-2-yl-2-chloroethan-1-one(S)-selective alcohol dehydrogenase99.8% de99%[8]

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Chloro-1-(6-fluorochroman-2-yl)ethanol via Chemical Reduction

This protocol describes the non-stereoselective reduction of the α-chloroketone.

  • Reaction Setup: A stirred solution of 2-Chloro-1-(6-fluoro-1-benzopyran-2-yl)-ethanone (0.33 g, 1.28 mmol) in ethanol (2.5 ml) is cooled to 0°C under a nitrogen atmosphere.[7]

  • Reduction: Sodium borohydride (NaBH4) (60.1 mg, 1.59 mmol) is added to the solution.[7]

  • Reaction Monitoring: The reaction mixture is stirred for 2 hours, with completion monitored by a suitable method (e.g., GPC or TLC).[7]

  • Work-up: The mixture is diluted with demineralized water (7 ml) and dichloromethane (7 ml). The phases are separated.[7]

  • Isolation: The organic phase is collected and the solvent is removed under reduced pressure to yield the product.

Protocol 2: Synthesis of (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene (Chiral Epoxide)

This protocol outlines the conversion of a diol-protected intermediate to a chiral epoxide.

  • Reaction Setup: A mixture of (2S)-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-tosyloxyethyl-2,2-dimethylpropanoate (2.0 g) and dimethyl sulfoxide (DMSO) (10 ml) is stirred at room temperature.[9]

  • Epoxidation: A base such as potassium hydroxide (KOH) is added to facilitate the intramolecular cyclization to the epoxide.

  • Work-up: Water and a water-immiscible organic solvent are added to the reaction mixture for extraction.

  • Isolation and Purification: The organic phase is separated, dried, and the solvent is evaporated. The crude product can be purified by column chromatography to yield the desired chiral epoxide.[9]

Protocol 3: Biocatalytic Asymmetric Reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one

This protocol provides a general overview of the highly stereoselective enzymatic reduction.

  • Reaction Mixture: A reaction vessel is charged with 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one (NEB-7) at a high substrate loading (e.g., 137 g·L-1).[6]

  • Enzyme and Cofactor: A stereoselective alcohol dehydrogenase and a suitable cofactor (e.g., NADPH or NADH) are added. A cofactor regeneration system is typically employed.

  • Reaction Conditions: The reaction is carried out in a suitable buffer at a controlled pH and temperature to ensure optimal enzyme activity.

  • Reaction Monitoring: The conversion is monitored by HPLC.

  • Work-up and Isolation: Upon completion, the product, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol (NEB-8), is extracted with an organic solvent. The solvent is then removed to yield the highly enantiopure product.[6]

Logical and Signaling Pathways

The following diagrams illustrate the synthetic relationship between the chiral building blocks and the distinct signaling pathways of the Nebivolol enantiomers.

G cluster_synthesis Synthetic Pathway to Nebivolol Stereoisomers rac_acid Racemic 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid s_acid (S)-Acid rac_acid->s_acid Resolution r_acid (R)-Acid rac_acid->r_acid Resolution s_ketone (S)-2-Chloro-1-(6-fluorochroman-2-yl)ethanone s_acid->s_ketone r_ketone (R)-2-Chloro-1-(6-fluorochroman-2-yl)ethanone r_acid->r_ketone sr_halohydrin (S,R)-Halohydrin s_ketone->sr_halohydrin Asymmetric Reduction ss_halohydrin (S,S)-Halohydrin s_ketone->ss_halohydrin Asymmetric Reduction rs_halohydrin (R,S)-Halohydrin r_ketone->rs_halohydrin Asymmetric Reduction rr_halohydrin (R,R)-Halohydrin r_ketone->rr_halohydrin Asymmetric Reduction sr_aminoalcohol (S,R)-Amino Alcohol sr_halohydrin->sr_aminoalcohol Amination rs_aminoalcohol (R,S)-Amino Alcohol rs_halohydrin->rs_aminoalcohol Amination d_nebivolol (S,R,R,R)-Nebivolol sr_aminoalcohol->d_nebivolol Coupling with (R,R)-halohydrin l_nebivolol (R,S,S,S)-Nebivolol rs_aminoalcohol->l_nebivolol Coupling with (S,S)-halohydrin

Caption: Synthetic relationship of chiral building blocks leading to Nebivolol stereoisomers.

G cluster_d d-Nebivolol ((S,R,R,R)) Pathway cluster_l l-Nebivolol ((R,S,S,S)) Pathway d_neb d-Nebivolol beta1 β1-Adrenergic Receptor d_neb->beta1 Antagonist ac Adenylate Cyclase beta1->ac Inhibition camp cAMP ac->camp pka Protein Kinase A camp->pka response Decreased Heart Rate & Blood Pressure pka->response l_neb l-Nebivolol beta3 β3-Adrenergic Receptor l_neb->beta3 Agonist enos eNOS beta3->enos Activation no Nitric Oxide (NO) enos->no Catalysis l_arg L-Arginine l_arg->no vasodilation Vasodilation no->vasodilation

References

In-Depth Technical Guide: 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS Number: 99199-90-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, identified by CAS number 99199-90-3. This compound is a key chiral intermediate in the synthesis of Nebivolol, a third-generation beta-blocker with vasodilating properties. This document details its chemical and physical properties, provides an overview of its synthesis, and discusses its primary application in pharmaceutical development. While direct pharmacological data on the compound itself is limited, its critical role as a precursor underscores its importance in medicinal chemistry.

Chemical Identity and Properties

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is a fluorinated chromane derivative containing an oxirane (epoxide) ring. This trifunctional structure, comprising a fluoroaromatic ring, a dihydropyran ring, and an epoxide, makes it a versatile building block in organic synthesis.

Structure and Nomenclature
  • CAS Number: 99199-90-3

  • IUPAC Name: 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene[1]

  • Synonyms: 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, 6-Fluoro-2-(oxiran-2-yl)chromane

  • Molecular Formula: C₁₁H₁₁FO₂[1]

  • Molecular Weight: 194.20 g/mol [1]

Physicochemical Data

A summary of the known physicochemical properties of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is presented in Table 1. The compound is typically encountered as a colorless oily liquid and is noted for its slight solubility in common organic solvents such as chloroform and methanol.[2][3]

Table 1: Physicochemical Properties of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

PropertyValueReference(s)
Physical State Colorless oily liquid[2][3]
Boiling Point 292 °C[2][3][4][5]
Flash Point 138 °C[2][3][4][5]
Density 1.299 g/cm³[6][7]
Solubility Slightly soluble in Chloroform and Methanol[2][3]
Storage 2°C - 8°C, in a well-closed container[6][7]

Synthesis and Manufacturing

The synthesis of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is a multi-step process, primarily documented in the context of Nebivolol production. The key final step involves the epoxidation of a precursor aldehyde.

Synthetic Pathway Overview

The general synthetic route commences from 4-fluorophenol and proceeds through the formation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which is then converted to the corresponding aldehyde. This aldehyde undergoes an epoxidation reaction to yield the final product.

Synthesis_Pathway A 4-Fluorophenol B 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid A->B Multi-step synthesis C 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde B->C Reduction D 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS: 99199-90-3) C->D Epoxidation

Caption: General synthetic pathway to 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran.

Experimental Protocol: Epoxidation of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde

The conversion of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde to the target epoxide is a crucial step. While specific, detailed industrial protocols are proprietary, the chemical literature and patent documents suggest a Corey-Chaykovsky type reaction.

Reaction: 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde is reacted with trimethylsulfoxonium iodide in the presence of a base, such as sodium methoxide, in a suitable solvent like dimethyl sulfoxide (DMSO).

Illustrative Laboratory-Scale Protocol:

  • Reagent Preparation: A solution of sodium methoxide is prepared in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

  • Ylide Formation: Trimethylsulfoxonium iodide is added portion-wise to the sodium methoxide solution at room temperature. The mixture is stirred until a homogenous solution of the sulfur ylide is formed.

  • Aldehyde Addition: A solution of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde in anhydrous DMSO is added dropwise to the ylide solution, maintaining the reaction temperature below 25°C.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran as a mixture of diastereomers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation and Purification A Prepare Sodium Methoxide in DMSO B Add Trimethylsulfoxonium Iodide A->B Formation of Sulfur Ylide C Add Aldehyde Solution B->C D Monitor Reaction Progress (TLC/HPLC) C->D E Quench with Water and Extract F Dry and Concentrate Organic Phase E->F G Purify by Column Chromatography F->G

Caption: Workflow for the epoxidation of the precursor aldehyde.

Application in Drug Development

The primary and most significant application of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is as a pivotal intermediate in the synthesis of Nebivolol.[6][7]

Role in Nebivolol Synthesis

Nebivolol is a highly selective β1 adrenergic receptor antagonist with endothelial nitric oxide-dependent vasodilatory properties. Its complex structure contains four chiral centers. The synthesis of Nebivolol involves the coupling of two chiral chromane fragments. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran serves as the precursor to one of these essential chiral building blocks. The epoxide ring is opened by a nucleophile, typically an amine, to introduce a side chain that is further elaborated to form the final drug substance. The stereochemistry of the epoxide is critical in determining the final stereochemistry of the Nebivolol molecule.

Nebivolol_Synthesis_Role A 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran B Chiral Chromane Fragment A A->B Epoxide Ring Opening D Nebivolol B->D Coupling C Chiral Chromane Fragment B C->D

Caption: Role of the title compound in the synthesis of Nebivolol.

Spectroscopic and Analytical Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the dihydropyran ring, and the protons of the oxirane ring.

  • ¹³C NMR: The carbon NMR spectrum would provide signals for the distinct carbon environments within the molecule, including the fluorinated aromatic ring, the dihydropyran ring, and the epoxide.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-O-C stretching (ether and epoxide), C-F stretching, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound (194.20 g/mol ) and provide fragmentation patterns useful for structural elucidation.

Safety and Handling

Based on available safety data sheets, 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran should be handled with appropriate precautions in a laboratory or industrial setting. It is intended for research and development use only. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area.

Conclusion

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS 99199-90-3) is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of the cardiovascular drug Nebivolol. Its synthesis and purification are critical steps in the overall manufacturing process of this pharmaceutical. This guide has provided a summary of its chemical properties, a general overview of its synthesis, and its principal application. Further research into its direct biological activities, if any, could potentially uncover new applications for this versatile molecule.

References

An In-depth Technical Guide to the Safe Handling and Utilization of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, synthesis, and analysis of 6-Fluoro-2-(oxiran-2-yl)chroman, a key chiral building block in pharmaceutical synthesis, notably for the cardioselective β-receptor blocker, Nebivolol. This document is intended to serve as a vital resource for laboratory personnel, ensuring safe practices and providing detailed methodologies for its use in research and development.

Chemical and Physical Properties

This compound is a fluorinated derivative of chroman containing a reactive epoxide ring. Its chemical structure and properties are foundational to its utility in organic synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₁FO₂--INVALID-LINK--
Molecular Weight 194.20 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid[Various Suppliers]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[Various Suppliers]

Safety and Hazard Information

This compound presents several health and environmental hazards that necessitate careful handling and adherence to safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard warnings for this compound.

GHS Classification
Hazard ClassCategory
Skin Sensitization1
Hazardous to the Aquatic Environment, Long-Term Hazard2
Hazard and Precautionary Statements
TypeCodeStatement
Hazard H317May cause an allergic skin reaction.
Hazard H411Toxic to aquatic life with long lasting effects.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precautionary P272Contaminated work clothing should not be allowed out of the workplace.
Precautionary P273Avoid release to the environment.
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection.
Precautionary P302 + P352IF ON SKIN: Wash with plenty of water.
Precautionary P333 + P313If skin irritation or rash occurs: Get medical advice/attention.
Precautionary P362 + P364Take off contaminated clothing and wash it before reuse.
Precautionary P391Collect spillage.
Precautionary P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from p-fluorophenol. The key intermediate is 6-fluorochroman-2-carboxylic acid, which is then converted to the desired epoxide.

Step 1: Synthesis of 6-Fluorochroman-2-carboxylic acid

A detailed procedure for the synthesis of the carboxylic acid precursor is outlined in various patents and publications. A general method involves the reaction of p-fluorophenol with a suitable four-carbon building block followed by cyclization and subsequent oxidation or hydrolysis. One reported method involves the pressurized hydrogenation and catalytic reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-formic acid in glacial acetic acid using a Pd/C catalyst.[1]

Step 2: Conversion of 6-Fluorochroman-2-carboxylic acid to this compound

The formation of the epoxide from the carboxylic acid results in a new stereocenter, leading to a mixture of diastereomers.[2][3] While specific, detailed public protocols for this conversion are scarce, it typically involves the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a leaving group and subsequent intramolecular cyclization to form the epoxide ring.

A patent for the conversion of one diastereomer of this compound to another outlines a process that involves opening the epoxide ring, protecting the resulting hydroxyl group, and then reforming the epoxide with inversion of configuration.[4] This suggests that similar ring-closing strategies are employed in the initial synthesis.

Purification of this compound

The diastereomeric mixture of this compound can be separated by column chromatography.

Protocol: Column Chromatography for Diastereomer Separation [2][3]

  • Stationary Phase: Silica gel.

  • Mobile Phase: A mixture of heptane and ethyl acetate. The exact ratio may need to be optimized to achieve baseline separation.

  • Procedure:

    • Prepare a slurry of silica gel in the mobile phase and pack the column.

    • Dissolve the crude mixture of this compound in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with the heptane/ethyl acetate mobile phase.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure diastereomers.

    • Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

Analytical Methods

The characterization and purity assessment of this compound and its stereoisomers are crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

  • ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

  • ¹H NMR (DMSO-d₆, 300 MHz, ppm): δ 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m).[2]

  • ¹³C NMR (DMSO-d₆, 75.47 MHz, ppm): δ 23.4, 23.7, 44.5, 52.3, 75.3, 113.7 (d, J=23.2 Hz), 115.2 (d, J=22.3 Hz), 117.2 (d, J=8.2 Hz), 123.5 (d, J=7.5 Hz), 150.1 (d, J=1.5 Hz), 156.0 (d, J=234.8 Hz).[2]

High-Resolution Mass Spectrometry (HRMS) [2]

  • HRMS is used to confirm the elemental composition of the molecule.

  • HRMS (ESI) for C₁₁H₁₁FNO₂ [M+H]⁺: Calculated m/z = 195.08158, Found m/z = 195.08120.[2]

High-Performance Liquid Chromatography (HPLC)

  • Chiral HPLC can be employed to determine the enantiomeric purity of the separated diastereomers. This often requires specialized chiral columns and method development to achieve adequate separation. While a specific method for this compound is not detailed in the search results, general approaches for separating enantiomers of related fluorinated compounds often involve pre-derivatization to form diastereomers that can be separated on a standard C18 column.[5]

Mandatory Visualizations

General Laboratory Handling Workflow

G General Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Ensure proper ventilation (Fume Hood) b->c d Dispense required amount in a fume hood c->d e Keep container tightly sealed when not in use d->e f Avoid inhalation of vapors and skin contact d->f g Decontaminate work surfaces f->g h Properly dispose of waste (See Waste Disposal Workflow) g->h i Remove and dispose of PPE correctly h->i j Wash hands thoroughly i->j

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Synthesis and Purification Workflow

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis a Synthesize 6-Fluorochroman-2-carboxylic acid from p-Fluorophenol b Convert Carboxylic Acid to This compound (Diastereomeric Mixture) a->b c Prepare Silica Gel Column b->c d Load Crude Product c->d e Elute with Heptane/Ethyl Acetate d->e f Collect and Monitor Fractions (TLC/HPLC) e->f g Combine Pure Fractions of each Diastereomer f->g h Solvent Removal under Reduced Pressure g->h i Structural Confirmation (NMR, HRMS) h->i j Purity Assessment (HPLC) i->j

Caption: A logical workflow for the synthesis, purification, and analysis of this compound.

Waste Disposal Workflow

G Waste Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Containers a Identify Waste Type b Contaminated Solids (Gloves, Paper Towels, etc.) a->b c Liquid Waste (Unused Reagent, Reaction Mixtures) a->c d Empty Containers a->d e Collect in a designated, labeled hazardous waste container b->e f Collect in a designated, labeled, and sealed hazardous waste container c->f h Rinse with a suitable solvent (collect rinsate as liquid waste) d->h k Arrange for pickup by Environmental Health and Safety e->k g Do not mix with incompatible waste streams f->g g->k i Deface label h->i j Dispose of as non-hazardous waste (if permitted by local regulations) i->j j->k

Caption: A workflow for the proper disposal of waste generated from handling this compound.

References

The Dual-Action Mechanism of Nebivolol Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol is a third-generation beta-blocker notable for its unique dual mechanism of action, which combines highly selective β1-adrenergic receptor antagonism with nitric oxide (NO)-mediated vasodilation.[1][2][3] This distinct pharmacological profile, stemming from its racemic mixture of d- and l-enantiomers, sets it apart from traditional beta-blockers and offers potential advantages in the management of cardiovascular diseases.[1][2][3] This technical guide provides an in-depth exploration of the underlying mechanisms of action of nebivolol's precursors, detailing the signaling pathways, experimental protocols for their elucidation, and key quantitative data.

Core Mechanisms of Action

Nebivolol's therapeutic effects are the result of the synergistic actions of its two enantiomers:

  • d-Nebivolol: This enantiomer is a potent and highly selective antagonist of the β1-adrenergic receptor.[3] This action is primarily responsible for the classic beta-blockade effects, including a reduction in heart rate and blood pressure.[3]

  • l-Nebivolol: This enantiomer is responsible for the vasodilatory effects of nebivolol. It acts as an agonist at the β3-adrenergic receptor, stimulating endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[3] The subsequent increase in NO bioavailability leads to smooth muscle relaxation and vasodilation.[3]

The metabolism of nebivolol, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme, results in the formation of active hydroxylated metabolites that also contribute to its β-blocking activity.[4] The metabolic rate varies depending on an individual's CYP2D6 genotype, leading to differences in pharmacokinetic profiles between extensive and poor metabolizers.[5]

Signaling Pathways

The distinct actions of nebivolol's enantiomers are mediated through two primary signaling pathways:

β1-Adrenergic Receptor Antagonism by d-Nebivolol

d-Nebivolol competitively blocks the β1-adrenergic receptors in cardiac tissue, preventing the binding of catecholamines such as norepinephrine and epinephrine. This inhibition leads to a downstream reduction in the activation of adenylyl cyclase, decreased production of cyclic AMP (cAMP), and consequently, a reduction in protein kinase A (PKA) activity. The overall effect is a decrease in heart rate, myocardial contractility, and blood pressure.

G cluster_0 Cardiomyocyte d_neb d-Nebivolol beta1_ar β1-Adrenergic Receptor d_neb->beta1_ar g_protein Gs Protein beta1_ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp atp ATP atp->camp Converts to pka Protein Kinase A camp->pka Activates effects Decreased Heart Rate Decreased Contractility pka->effects Leads to G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell l_neb l-Nebivolol beta3_ar β3-Adrenergic Receptor l_neb->beta3_ar Agonist enos eNOS beta3_ar->enos Activates no Nitric Oxide (NO) enos->no l_arg L-Arginine l_arg->no Converts to sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp gtp GTP gtp->cgmp Converts to pkg Protein Kinase G cgmp->pkg Activates relaxation Vasodilation pkg->relaxation Leads to G start Start prep Prepare β1-AR Membrane Suspension start->prep setup Set up 96-well plate: Total, Non-specific, Competitor wells prep->setup add_reagents Add Radioligand ([125I]CYP) and Competitors (Nebivolol) setup->add_reagents incubate Incubate at 25°C for 60 minutes add_reagents->incubate filter Rapidly filter through Glass Fiber Filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity with Scintillation Counter wash->count analyze Calculate Specific Binding, IC50, and Ki values count->analyze end End analyze->end G start Start culture Culture Endothelial Cells (HUVECs) to confluency start->culture load Load cells with DAF-FM Diacetate culture->load wash1 Wash cells to remove extracellular probe load->wash1 treat Treat cells with l-Nebivolol or vehicle wash1->treat incubate Incubate at 37°C treat->incubate measure Measure Fluorescence (Microscopy or Plate Reader) incubate->measure analyze Quantify change in fluorescence intensity measure->analyze end End analyze->end

References

An In-depth Technical Guide to 6-Fluoro-2-(oxiran-2-yl)chroman: A Key Chiral Building Block in Cardiovascular Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 6-Fluoro-2-(oxiran-2-yl)chroman, a critical chiral intermediate in the synthesis of the cardioselective β-blocker, Nebivolol. The document details the discovery and history of this compound, its physicochemical and spectroscopic properties, and detailed experimental protocols for its synthesis and stereoisomer separation. Furthermore, this guide illustrates the crucial role of this compound in the preparation of Nebivolol and the subsequent signaling pathway of the active pharmaceutical ingredient.

Discovery and History

The discovery of this compound is intrinsically linked to the development of Nebivolol, a third-generation β-blocker with vasodilatory properties. Research aimed at creating a highly cardioselective β1-adrenergic receptor antagonist led to the synthesis of a series of α,α'-[iminobis(methylene)]bis(3,4-dihydro-2H-1-benzopyran-2-methanol) derivatives by Janssen Pharmaceutica in the late 1980s.[1] The first comprehensive report on the synthesis and pharmacological properties of Nebivolol was published in 1990 by Van Lommen et al.[1]

This compound emerged as a pivotal intermediate in the stereoselective synthesis of Nebivolol, as the final drug product is a racemic mixture of the (SRRR)- and (RSSS)-enantiomers. The chroman epoxide's two chiral centers allow for the construction of the four stereocenters present in the final Nebivolol molecule. Initial syntheses, as described in foundational patents, involved the resolution of 6-fluoro-chroman-2-carboxylic acid, followed by its conversion to the corresponding aldehyde and subsequent epoxidation to yield a mixture of diastereomers of this compound. Over the years, various synthetic strategies have been developed to improve the efficiency and stereoselectivity of the synthesis of this key intermediate.

Physicochemical and Spectroscopic Data

This compound is a fluorinated derivative of chroman with an epoxide ring at the 2-position. It has two stereocenters, giving rise to four stereoisomers. The (R,S) and (S,R) isomers are reported to be crystalline solids, while the (R,R) and (S,S) isomers are liquids at room temperature.[2]

Table 1: General Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₁FO₂[3]
Molecular Weight194.20 g/mol [3]
AppearanceVaries by isomer: Crystalline solid or oil[2]
Table 2: Spectroscopic Data for (2S,2R)-6-Fluoro-2-(oxiran-2-yl)chroman
Data TypeParameters
¹H NMR (300 MHz, DMSO-d₆)δ (ppm): 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m)
¹³C NMR (75.47 MHz, DMSO-d₆)δ (ppm): 23.4, 23.7, 44.5, 52.3, 75.3, 113.7 (d, 23.2 Hz), 115.2 (d, 22.3 Hz), 117.2 (d, 8.2 Hz), 123.5 (d, 7.5 Hz), 150.1 (d, 1.5 Hz), 156.0 (d, 234.8 Hz)
HRMS (ESI) m/z for [M+H]⁺ (C₁₁H₁₂FO₂⁺): Calculated: 195.08158, Found: 195.08120

Data sourced from a 2015 publication by Rousselin et al. in Acta Crystallographica Section E.[4]

Table 3: Crystal Structure Data for (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.3742 (3)
b (Å)4.76845 (12)
c (Å)11.0212 (3)
β (°)114.202 (4)
Volume (ų)449.35 (3)
Z2

Data sourced from a 2015 publication by Rousselin et al. in Acta Crystallographica Section E.[5]

Experimental Protocols

The synthesis of this compound has been approached through several routes. Below are representative protocols derived from published literature and patents.

Synthesis of Racemic Chroman Epoxides

A common pathway to the racemic mixture of diastereomers involves the following key transformations starting from 4-fluorophenol.

Step 1: Fries Rearrangement to 5-fluoro-2-hydroxy acetophenone. 4-Fluorophenol is reacted with acetyl chloride in the presence of aluminum chloride. The mixture is heated to drive the reaction to completion.

Step 2: Condensation and Cyclization to Chromene Ethyl Ester. The resulting acetophenone is condensed with diethyl carbonate in the presence of a strong base like sodium ethoxide. The intermediate is then cyclized under acidic conditions to yield the chromene ethyl ester.

Step 3: Reduction to Chroman Ethyl Ester. The chromene ethyl ester is reduced, for example, using catalytic hydrogenation with 10% Pd/C in a mixture of ethanol and acetic acid.

Step 4: Reduction to Chroman Carboxaldehyde. The chroman ethyl ester is reduced to the corresponding aldehyde at low temperatures (e.g., -70°C) using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in toluene.

Step 5: Epoxidation to this compound. The chroman carboxaldehyde is reacted with trimethylsulfoxonium iodide in the presence of a base like potassium hydroxide in a mixture of dimethyl sulfoxide and toluene at a controlled temperature (e.g., 10-15°C) to yield the diastereomeric mixture of chroman epoxides.[6]

Stereoselective Synthesis and Diastereomer Separation

For the synthesis of Nebivolol, the separation of the diastereomers of this compound is essential. This is often achieved by starting with an enantiomerically pure precursor.

Starting Material: Enantiopure (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid is a common starting point.

Epoxide Formation: The carboxylic acid is converted to the epoxide, which results in a mixture of two diastereomers (e.g., R,S and R,R from the R-acid).[2]

Separation: The diastereomers can be separated by column chromatography, often using a solvent system like heptane/ethyl acetate.[2] The difference in the physical state of the isomers (R,S and S,R as solids; R,R and S,S as liquids) can also be exploited for separation.[2]

Interconversion of Stereoisomers

Patented processes describe the conversion of one diastereomer to another to improve the overall yield of the desired isomer for Nebivolol synthesis. For example, the (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene can be converted to the (2R,2'R) diastereomer.[7] This process involves:

  • Epoxide Ring Opening: Reaction of the starting epoxide with an alkali metal salt in an acidic medium.[8]

  • Hydroxyl Protection: Protection of the resulting diol.[8]

  • Epoxide Re-formation: Treatment with a base to induce intramolecular cyclization with inversion of stereochemistry at the oxirane carbon.[8]

Visualization of Workflows and Pathways

Synthetic Workflow for this compound

The following diagram illustrates a general synthetic workflow for the preparation of the diastereomeric mixture of this compound.

G General Synthetic Workflow for this compound A 4-Fluorophenol B 5-Fluoro-2-hydroxyacetophenone A->B Fries Rearrangement C Chromene Ethyl Ester B->C Condensation & Cyclization D Chroman Ethyl Ester C->D Catalytic Hydrogenation E Chroman Carboxaldehyde D->E DIBAL-H Reduction F Diastereomeric Mixture of This compound E->F Epoxidation

Caption: General Synthetic Workflow

Signaling Pathway of Nebivolol

This compound is a precursor to Nebivolol. The therapeutic effects of Nebivolol are mediated through its interaction with adrenergic receptors and its influence on nitric oxide signaling.

G Signaling Pathway of Nebivolol cluster_0 Cardiomyocyte cluster_1 Endothelial Cell Nebivolol_d d-Nebivolol Beta1_AR β1-Adrenergic Receptor Nebivolol_d->Beta1_AR Antagonizes AC Adenylate Cyclase Beta1_AR->AC X cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HeartRate ↓ Heart Rate & Contractility PKA->HeartRate Nebivolol_l l-Nebivolol Beta3_AR β3-Adrenergic Receptor Nebivolol_l->Beta3_AR Agonist eNOS eNOS Beta3_AR->eNOS Activates NO ↑ Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Nebivolol's Dual Signaling Pathway

Conclusion

This compound is a cornerstone in the stereoselective synthesis of Nebivolol. Its discovery and the subsequent refinement of its synthesis have been critical to the large-scale production of this important cardiovascular drug. The ability to control the stereochemistry of this intermediate is paramount to achieving the desired pharmacological profile of the final active pharmaceutical ingredient. This technical guide provides a foundational understanding of this key building block for professionals in the field of drug development and medicinal chemistry.

References

Methodological & Application

Synthesis Protocol for 6-Fluoro-2-(oxiran-2-yl)chroman: An Essential Intermediate for Nebivolol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

6-Fluoro-2-(oxiran-2-yl)chroman is a pivotal chiral building block in the synthesis of various pharmacologically active molecules, most notably the cardioselective β-blocker, Nebivolol.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol outlines a common synthetic route, starting from 4-fluorophenol, and includes key reaction parameters, and expected outcomes. The synthesis involves multiple steps, including a Fries rearrangement, Claisen condensation, cyclization, reduction, and epoxidation.[4]

Introduction

The chroman moiety, a core structure in many biologically active compounds, combined with a reactive oxirane (epoxide) ring, makes this compound a versatile intermediate. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups in a regio- and stereoselective manner.[1] This reactivity is crucial for the synthesis of complex molecules like Nebivolol, where the specific stereochemistry of the final product is essential for its therapeutic activity.[5] This document details a practical and scalable process for the preparation of racemic this compound.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluorophenol can be summarized in the following key transformations:

  • Fries Rearrangement: Conversion of 4-fluorophenyl acetate to 2-hydroxy-5-fluoroacetophenone.

  • Claisen Condensation & Cyclization: Reaction with diethyl oxalate followed by intramolecular cyclization to form ethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate.

  • Reduction: Catalytic hydrogenation to reduce the chromene ring and the ketone to afford ethyl 6-fluorochroman-2-carboxylate.

  • Reduction of Ester: Conversion of the ethyl ester to the corresponding alcohol, (6-fluorochroman-2-yl)methanol.

  • Oxidation: Oxidation of the primary alcohol to the aldehyde, 6-fluorochroman-2-carbaldehyde.

  • Corey-Chaykovsky Reaction: Epoxidation of the aldehyde to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis. Please note that yields can vary based on reaction scale, purity of reagents, and specific reaction conditions.

StepTransformationStarting MaterialProductTypical Yield (%)
1Acetylation and Fries Rearrangement4-Fluorophenol2-Hydroxy-5-fluoroacetophenone90
2Claisen Condensation and Cyclization2-Hydroxy-5-fluoroacetophenoneEthyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate~70-80
3Catalytic HydrogenationEthyl 6-fluoro-4-oxo-4H-chromene-2-carboxylateEthyl 6-fluorochroman-2-carboxylate>95
4Ester ReductionEthyl 6-fluorochroman-2-carboxylate(6-Fluorochroman-2-yl)methanol~90-95
5Oxidation(6-Fluorochroman-2-yl)methanol6-Fluorochroman-2-carbaldehyde~85-90
6Epoxidation (Corey-Chaykovsky)6-Fluorochroman-2-carbaldehydeThis compound~70-80

Experimental Protocol

Materials and Reagents
  • 4-Fluorophenol

  • Acetic anhydride

  • Aluminum chloride

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Dichloromethane

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Hydrochloric acid

  • Sodium bicarbonate

  • Sodium sulfate

  • Ethyl acetate

  • Hexane

Step 1: Synthesis of 2-Hydroxy-5-fluoroacetophenone
  • To a stirred solution of 4-fluorophenol in a suitable solvent, add acetic anhydride and a catalytic amount of acid.

  • Heat the reaction mixture to afford 4-fluorophenyl acetate.

  • After cooling, add aluminum chloride portion-wise to initiate the Fries rearrangement.

  • Heat the mixture to 130°C for 2 hours.[4]

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
  • To a solution of sodium ethoxide in ethanol, add 2-hydroxy-5-fluoroacetophenone and diethyl oxalate at room temperature.[4]

  • Reflux the resulting mixture for 2 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under vacuum.

  • Dilute the residue with methylene chloride and water, then acidify with hydrochloric acid.[4]

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 3: Synthesis of Ethyl 6-fluorochroman-2-carboxylate
  • Dissolve ethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate in a mixture of ethanol and acetic acid.

  • Add 10% Pd/C catalyst to the solution.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate.

  • Dissolve the crude residue in toluene and wash with aqueous sodium bicarbonate and water to remove residual acetic acid.[4]

  • Dry the organic layer and concentrate to obtain the product.

Step 4: Synthesis of (6-Fluorochroman-2-yl)methanol
  • Prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF in a flask under an inert atmosphere.

  • Cool the suspension to 0°C and slowly add a solution of ethyl 6-fluorochroman-2-carboxylate in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.

  • Filter the resulting solid and wash with the solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the alcohol.

Step 5: Synthesis of 6-Fluorochroman-2-carbaldehyde
  • To a stirred suspension of pyridinium chlorochromate (PCC) in dichloromethane, add a solution of (6-fluorochroman-2-yl)methanol in dichloromethane.

  • Stir the mixture at room temperature until the oxidation is complete.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate to obtain the aldehyde.

Step 6: Synthesis of this compound
  • Prepare a solution of trimethylsulfoxonium iodide in anhydrous DMSO.

  • Add sodium hydride portion-wise at room temperature under an inert atmosphere.

  • Stir the mixture until the evolution of hydrogen ceases, indicating the formation of the ylide.

  • Add a solution of 6-fluorochroman-2-carbaldehyde in DMSO to the ylide solution.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reagents Reagents & Conditions A 4-Fluorophenol B 2-Hydroxy-5-fluoro- acetophenone A->B Fries Rearrangement C Ethyl 6-fluoro-4-oxo-4H- chromene-2-carboxylate B->C Claisen Condensation & Cyclization D Ethyl 6-fluorochroman- 2-carboxylate C->D Reduction E (6-Fluorochroman-2-yl)methanol D->E Ester Reduction F 6-Fluorochroman- 2-carbaldehyde E->F Oxidation G This compound F->G Epoxidation R1 1. Ac₂O 2. AlCl₃, Heat R2 Diethyl oxalate, NaOEt EtOH, Reflux R3 H₂, 10% Pd/C EtOH, AcOH R4 LiAlH₄ Et₂O or THF R5 PCC DCM R6 (CH₃)₃S(O)I, NaH DMSO

References

Application Notes and Protocols: Enantioselective Synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of the four stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman. This key chiral building block is of significant interest in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active molecules.

Introduction

This compound possesses two stereocenters, giving rise to four stereoisomers: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R). The controlled synthesis of each individual isomer is crucial for the development of stereochemically pure active pharmaceutical ingredients. The synthetic strategy outlined herein relies on the resolution of a key intermediate, 6-fluorochroman-2-carboxylic acid, followed by diastereoselective epoxidation and, where necessary, stereochemical inversion at the oxirane ring.

Data Presentation

The enantioselective synthesis begins with the resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). An efficient enzymatic resolution method has been developed, providing access to the enantiomerically pure (R)- and (S)-6-fluorochroman-2-carboxylic acids (FCCAs), which serve as the chiral precursors for the subsequent synthesis of the target epoxide isomers.

Table 1: Enzymatic Resolution of Methyl 6-Fluoro-chroman-2-carboxylate [1]

EnantiomerBiocatalystEnantiomeric Excess (ee%)Yield (%)
(S)-FCCAEsterase (EstS)>99%93.5% (total)
(R)-FCCAEsterase (EstR)95-96%93.5% (total)

Signaling Pathways and Experimental Workflows

The overall synthetic workflow for generating the four stereoisomers of this compound is depicted below. The process starts with the enzymatic resolution of the racemic ester, followed by epoxidation to yield diastereomeric mixtures, which are then separated. A key step for accessing all four isomers is the inversion of the epoxide stereocenter.

G cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Epoxidation & Separation cluster_2 Step 3: Stereochemical Inversion (Optional) racemic Racemic Methyl 6-Fluoro-chroman-2-carboxylate s_acid (S)-6-Fluorochroman- 2-carboxylic acid racemic->s_acid  Esterase (EstS) r_acid (R)-6-Fluorochroman- 2-carboxylic acid racemic->r_acid  Esterase (EstR) s_epoxide_mix Diastereomeric Mixture (2S,2'S) and (2S,2'R) s_acid->s_epoxide_mix Epoxidation r_epoxide_mix Diastereomeric Mixture (2R,2'R) and (2R,2'S) r_acid->r_epoxide_mix Epoxidation ss_isomer (2S,2'S)-isomer s_epoxide_mix->ss_isomer Separation sr_isomer (2S,2'R)-isomer s_epoxide_mix->sr_isomer Separation rr_isomer (2R,2'R)-isomer r_epoxide_mix->rr_isomer Separation rs_isomer (2R,2'S)-isomer r_epoxide_mix->rs_isomer Separation sr_isomer->ss_isomer rs_isomer->rr_isomer rs_to_rr (2R,2'S) to (2R,2'R) Inversion sr_to_ss (2S,2'R) to (2S,2'S) Inversion

Caption: Synthetic workflow for the enantioselective synthesis of this compound isomers.

Experimental Protocols

Protocol 1: Enzymatic Resolution of Racemic Methyl 6-Fluoro-chroman-2-carboxylate

This protocol is adapted from a reported enzymatic resolution method.[1]

1.1. Materials:

  • Racemic Methyl 6-Fluoro-chroman-2-carboxylate (MFCC)

  • Immobilized Esterase (EstS or EstR)

  • Toluene

  • Aqueous buffer solution (e.g., phosphate buffer)

1.2. Procedure:

  • Prepare a biphasic system consisting of a solution of racemic MFCC in toluene and an aqueous buffer.

  • Add the immobilized esterase (EstS for the (S)-acid or EstR for the (R)-acid) to the reaction mixture.

  • Stir the mixture at a controlled temperature until the desired conversion is reached.

  • Separate the aqueous and organic phases.

  • Acidify the aqueous phase to precipitate the corresponding enantiomerically enriched 6-fluorochroman-2-carboxylic acid.

  • Filter, wash, and dry the product.

  • The unreacted ester remaining in the organic phase can be recovered and used for the resolution of the other enantiomer.

Protocol 2: Synthesis of Diastereomeric this compound Mixtures

This protocol describes the conversion of the enantiopure carboxylic acids to a diastereomeric mixture of epoxides.

2.1. Materials:

  • Enantiopure (R)- or (S)-6-Fluorochroman-2-carboxylic acid

  • Reagents for conversion of carboxylic acid to an intermediate suitable for epoxidation (e.g., reduction to the corresponding aldehyde or alcohol, followed by reaction with a sulfur ylide or a similar epoxidizing agent). A reported method involves the transformation of the corresponding 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol.

2.2. General Procedure:

  • The enantiopure 6-fluorochroman-2-carboxylic acid is converted to a suitable precursor for epoxidation. This multi-step process typically involves reduction and subsequent chemical modifications.

  • The precursor is then subjected to conditions that promote the formation of the oxirane ring. This step creates a new stereocenter, resulting in a diastereomeric mixture of the this compound isomers. For instance, starting with the (R)-acid will produce a mixture of (2R,2'R) and (2R,2'S) isomers.

Protocol 3: Separation of Diastereomers

The diastereomeric mixtures of the epoxide isomers can be separated using standard chromatographic techniques.

3.1. Materials:

  • Diastereomeric mixture of this compound isomers

  • Silica gel for column chromatography

  • Eluent system (e.g., a mixture of heptane and ethyl acetate)

3.2. Procedure:

  • Dissolve the diastereomeric mixture in a minimum amount of a suitable solvent.

  • Load the solution onto a silica gel column pre-equilibrated with the chosen eluent system.

  • Elute the column with the eluent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or another suitable analytical method.

  • Combine the fractions containing the pure diastereomers and evaporate the solvent to yield the isolated isomers.

Protocol 4: Stereochemical Inversion of the Oxirane Ring

This protocol allows for the conversion of one diastereomer to another, providing access to all four stereoisomers. The following describes the conversion of the (2R,2'S)-isomer to the (2R,2'R)-isomer. A similar process can be applied to convert the (2S,2'R)-isomer to the (2S,2'S)-isomer.

4.1. Materials:

  • (2R,2'S)-6-Fluoro-2-(oxiran-2-yl)chroman

  • Alkali metal salt (e.g., sodium acetate)

  • Acid (e.g., acetic acid)

  • Protecting group reagent for the secondary alcohol

  • Base (e.g., potassium hydroxide)

  • Appropriate solvents

4.2. Procedure:

  • Ring Opening: React the (2R,2'S)-epoxide with an alkali metal salt in an acidic medium to open the epoxide ring, forming a diol derivative.

  • Protection: Selectively protect the newly formed secondary alcohol.

  • Epoxide Reformation (Inversion): Treat the protected intermediate with a base to induce intramolecular cyclization, forming the (2R,2'R)-epoxide with inversion of stereochemistry at the C2' position.

  • Deprotection (if necessary): Remove the protecting group to yield the final (2R,2'R)-isomer.

This set of protocols provides a comprehensive guide for the enantioselective synthesis of all four stereoisomers of this compound, enabling further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols for the Industrial Scale Synthesis of Nebivolol Intermediate 99199-90-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of the key Nebivolol intermediate, 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene (CAS No. 99199-90-3). Nebivolol is a highly selective beta-1 adrenergic receptor blocker with vasodilating properties, widely used in the treatment of hypertension.[1] The synthesis of this intermediate is a critical step in the overall manufacturing process of Nebivolol, demanding high stereochemical control and purity.[1] These notes compile and summarize various patented and published synthetic strategies, offering a comparative overview of different routes, detailed experimental protocols, and quantitative data to aid in process development and scale-up.

Introduction

The synthesis of Nebivolol, a molecule with four chiral centers, presents significant stereochemical challenges. The intermediate 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene (99199-90-3) is a crucial building block that provides the necessary chemical framework for the construction of the final Nebivolol molecule.[1] The stereochemistry of this epoxide intermediate directly influences the isomeric purity of the final active pharmaceutical ingredient (API). Industrial production methods aim for high yield, purity, and cost-effectiveness, while maintaining stringent control over the stereochemical outcome. Several synthetic pathways have been developed, primarily starting from 6-fluorochroman-2-carboxylic acid or its derivatives. These routes typically involve the formation of a key precursor, such as a haloketone or an aldehyde, followed by an epoxidation step.

Comparative Analysis of Synthetic Routes

Several industrial processes for the synthesis of the Nebivolol intermediate 99199-90-3 have been reported, primarily in patent literature. Below is a summary of the key approaches, with quantitative data presented for comparison.

Route Starting Material Key Intermediates Reported Yield Reported Purity Reference
Route A: Haloketone Route (S)-6-fluorochroman-2-carboxylic acid(S)-2-chloro-1-(6-fluorochroman-2-yl)ethanone>85% (for haloketone)>99% (for haloketone)CN104016954B[2]
Route B: Aldehyde Route Ethyl (R)-6-fluorochroman-2-carboxylate(R)-6-fluorochroman-2-carbaldehydeNot specified for final epoxideNot specified for final epoxideEP0334429B1
Route C: Improved Haloketone Route Ethyl (R)-6-fluorochroman-2-carboxylate(R)-2-chloro-1-(6-fluorochroman-2-yl)ethanone79% (for haloketone)>99% (for haloketone)WO2017125900A1[3]
Route D: Carboxylic Acid to Aldehyde 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde91.15% (for aldehyde)80.29% (for aldehyde)WO2014111903A2[4]

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the synthesis of Nebivolol intermediate 99199-90-3.

Protocol 1: Synthesis of (S)-2-chloro-1-(6-fluorochroman-2-yl)ethanone (Intermediate for Route A)

This protocol is based on the process described in patent CN104016954B[2].

Materials:

  • (S)-6-fluorochroman-2-carboxylic acid

  • Thionyl chloride

  • Diazomethane in diethyl ether

  • Anhydrous HCl in diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane

Procedure:

  • Acid Chloride Formation: To a solution of (S)-6-fluorochroman-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Diazoketone Formation: Cool the reaction mixture to 0 °C and add a freshly prepared ethereal solution of diazomethane (2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Haloketone Formation: Cool the reaction mixture to 0 °C and slowly add a solution of anhydrous HCl in diethyl ether until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system like isopropyl ether to yield (S)-2-chloro-1-(6-fluorochroman-2-yl)ethanone as a solid.

Protocol 2: Epoxidation of (S)-2-chloro-1-(6-fluorochroman-2-yl)ethanone

This is a general procedure for the epoxidation of the haloketone intermediate.

Materials:

  • (S)-2-chloro-1-(6-fluorochroman-2-yl)ethanone

  • Sodium borohydride (NaBH4)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

Procedure:

  • Reduction of Ketone: Dissolve (S)-2-chloro-1-(6-fluorochroman-2-yl)ethanone (1.0 eq) in methanol and cool the solution to 0-5 °C. Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction for 2 hours at 0-5 °C.

  • Epoxide Formation: To the reaction mixture, add a 1M aqueous solution of sodium hydroxide (2.0 eq) dropwise at 0-5 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude epoxide. The product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde (Intermediate for Route D)

This protocol is based on the process described in patent WO2014111903A2.[4]

Materials:

  • Methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate

  • Sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride) solution in toluene

  • Methylene dichloride (MDC)

  • 15% aqueous HCl solution

Procedure:

  • Reaction Setup: Prepare a solution of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate (50 g, 0.238 moles) in MDC (500 ml) under a nitrogen atmosphere and cool to -78°C.[4]

  • Addition of Reducing Agent: In a separate flask, add 100 ml of Toluene to 77.63 g of 70% Vitride solution in toluene under a nitrogen atmosphere. Add this Vitride solution to the reaction mass over 3-4 hours at -73 to -78 °C.[4]

  • Reaction Completion and Quenching: After the addition is complete, stir the reaction mass for 30 minutes at -73 to -78°C. Then, quench the reaction by adding 130 ml of 15% aqueous HCl solution at the same temperature.[4]

  • Work-up and Isolation: Add 250 ml of water and allow the mixture to warm to room temperature. Separate the organic layer, wash with water, and dry over sodium sulfate. The resulting organic layer contains the desired 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde.[4]

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates a common synthetic route to the Nebivolol intermediate 99199-90-3, starting from 6-fluorochroman-2-carboxylic acid.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate Formation cluster_2 Final Product 6-fluorochroman-2-carboxylic acid 6-fluorochroman-2-carboxylic acid Haloketone Intermediate 2-chloro-1-(6-fluorochroman-2-yl)ethanone 6-fluorochroman-2-carboxylic acid->Haloketone Intermediate 1. SOCl2 2. CH2N2 3. HCl Aldehyde Intermediate 6-fluorochroman-2-carbaldehyde 6-fluorochroman-2-carboxylic acid->Aldehyde Intermediate Reduction (e.g., Vitride) Nebivolol Intermediate 99199-90-3 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene Haloketone Intermediate->Nebivolol Intermediate 99199-90-3 Reduction & Epoxidation (e.g., NaBH4, NaOH) Aldehyde Intermediate->Nebivolol Intermediate 99199-90-3 Epoxidation (e.g., Corey-Chaykovsky reaction) Experimental_Workflow Start Start Reaction Synthesis of Precursor (Haloketone or Aldehyde) Start->Reaction Epoxidation Epoxidation Reaction Reaction->Epoxidation Workup Aqueous Work-up (Extraction, Washing) Epoxidation->Workup Purification Purification Workup->Purification Crystallization Crystallization Purification->Crystallization If solid Chromatography Column Chromatography Purification->Chromatography If oil Analysis Characterization (NMR, HPLC, MS) Crystallization->Analysis Chromatography->Analysis End Final Product Analysis->End

References

Application of 6-Fluoro-2-(oxiran-2-yl)chroman in Cardiovascular Drug Development: A Focus on the Synthesis and Evaluation of Nebivolol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

6-Fluoro-2-(oxiran-2-yl)chroman is a chiral epoxide that serves as a critical building block in the synthesis of the third-generation beta-blocker, Nebivolol.[1][2] Its primary application in cardiovascular drug development is therefore as a key intermediate for the production of this potent and highly selective cardiovascular agent.[1][3] Nebivolol is distinguished from other beta-blockers by its dual mechanism of action: a highly selective blockade of β1-adrenergic receptors and the stimulation of endothelial nitric oxide (NO) production, which leads to vasodilation.[4][5][6] This unique pharmacological profile results in effective blood pressure control, improved endothelial function, and a favorable side-effect profile compared to older beta-blockers.[5][6]

The stereochemistry of this compound is of paramount importance, as the final activity of Nebivolol depends on a specific combination of its stereoisomers. Nebivolol is administered as a racemic mixture of d-Nebivolol (an SRRR-isomer) and l-Nebivolol (an RSSS-isomer).[7] The d-enantiomer is responsible for the potent and selective β1-adrenergic receptor blockade, while the l-enantiomer contributes to the NO-mediated vasodilation.[3] Therefore, the stereospecific synthesis of the different isomers of this compound is a crucial step in the manufacturing of Nebivolol.[2][7]

Researchers and drug developers utilize this compound to synthesize Nebivolol and its analogs for preclinical and clinical evaluation. The resulting compounds are then subjected to a battery of in vitro and in vivo assays to characterize their pharmacological properties. These include receptor binding assays to determine affinity and selectivity for β-adrenergic receptor subtypes, functional assays in isolated tissues to assess vasodilatory effects, and in vivo studies in animal models of hypertension to evaluate antihypertensive efficacy and hemodynamic effects.[8][9][10]

Data Presentation

Table 1: Preclinical Pharmacological Data for Nebivolol

ParameterValueSpecies/SystemReference
β1-Adrenergic Receptor Binding Affinity (Ki) 0.9 nMRabbit Lung Membranes[11]
β2/β1 Selectivity Ratio 50Rabbit Lung Membranes[11]
β1-Adrenergic Receptor Binding Affinity (KH) 0.46 nMHuman Myocardium[12]
β2-Adrenergic Receptor Binding Affinity (KL) 147.5 nMHuman Myocardium[12]
β1/β2 Selectivity (Human Myocardium) 321-foldHuman Myocardium[12]
IC50 for β1-Adrenoceptor Antagonism 0.8 nMNot Specified[13]

Table 2: Clinical Hemodynamic Effects of Nebivolol in Hypertensive Patients

ParameterChange with Nebivolol TreatmentClinical SignificanceReference
Systolic Blood Pressure (SBP) Significant reduction (up to 12.4 mmHg)Antihypertensive effect[14]
Diastolic Blood Pressure (DBP) Significant reduction (up to 11.1 mmHg)Antihypertensive effect[14]
Heart Rate (HR) Significant reduction (up to 9.2 beats/min)β1-blockade effect[14]
Forearm Blood Flow (FBF) Increased by 91 ± 18%NO-mediated vasodilation[15]
LDL-C Significantly lowerFavorable metabolic profile[16]
HDL-C Significantly higherFavorable metabolic profile[16]

Experimental Protocols

Protocol 1: Synthesis of Nebivolol from this compound

This protocol is a generalized procedure based on established synthetic routes.[7][17] The synthesis involves the reaction of two key intermediates derived from this compound.

Materials:

  • (±)-[1S(S)]-6-fluoro-3, 4-dihydro-2-oxiranyl -2H-1-benzopyran

  • (±)-[1S(R)]-6-fluoro-3, 4-dihydro-α-[[(phenylmethyl) amino] methyl]-2H-1-benzopyran-2-methanol

  • Methanol

  • Palladium on charcoal (10%)

  • Hydrogen gas

  • Hydrochloric acid (in an appropriate organic solvent)

Procedure:

  • Preparation of N-benzyl Nebivolol:

    • React (±)-[1S(R)]-6-fluoro-3, 4-dihydro-α- [[(phenylmethyl) amino] methyl]-2H-1-benzopyran-2-methanol with (±)-[1S(S)]-6-fluoro-3, 4-dihydro-2-oxiranyl -2H-1-benzopyran in methanol.[7]

    • The reaction is typically carried out at a temperature range of 25-70°C for 8-18 hours.[7]

    • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

    • Upon completion, the N-benzyl Nebivolol intermediate can be isolated.

  • Debenzylation to form Nebivolol:

    • Dissolve the N-benzyl Nebivolol intermediate in a suitable solvent.

    • Add 10% palladium on charcoal as a catalyst.

    • Subject the mixture to hydrogenation with hydrogen gas.

    • Monitor the reaction until the debenzylation is complete.

    • Filter off the catalyst.

  • Formation of Nebivolol Hydrochloride:

    • Treat the resulting Nebivolol base with a solution of hydrochloric acid in an organic solvent to precipitate Nebivolol hydrochloride.

    • Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

Protocol 2: In Vitro Evaluation of β-Adrenergic Receptor Binding

This protocol describes a competitive radioligand binding assay to determine the affinity and selectivity of a test compound (e.g., Nebivolol) for β1- and β2-adrenergic receptors.[9][11]

Materials:

  • Membrane preparations from a source rich in β1-receptors (e.g., human myocardium or rabbit lung) and β2-receptors (e.g., rat lung).[11][12]

  • Radioligand: [125I]-iodocyanopindolol (ICYP) or [3H]dihydroalprenolol.[9][11]

  • Selective β1-blocker (e.g., CGP 20712-A) and selective β2-blocker (e.g., ICI 118,551) to distinguish between receptor subtypes.[11]

  • Test compound (Nebivolol) at various concentrations.

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparations with the radioligand and varying concentrations of the test compound.

  • To determine β1- and β2-selectivity, run parallel experiments in the presence of a fixed concentration of a selective antagonist for the other subtype.[11]

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[9]

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to calculate the Ki values for the test compound at each receptor subtype.

Protocol 3: Assessment of Endothelium-Dependent Vasodilation

This protocol outlines a method to assess the vasodilatory effect of a compound in isolated arterial rings, a common ex vivo model.[6][15]

Materials:

  • Isolated arterial rings (e.g., from canine coronary artery or rat aorta).

  • Organ bath system with physiological salt solution (PSS), maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Vasoconstrictor agent (e.g., phenylephrine or U46619).

  • Test compound (Nebivolol) at various concentrations.

  • Inhibitors of nitric oxide synthase (e.g., L-NAME or L-NMMA) to confirm NO-dependency.[15]

  • Force transducer and data acquisition system.

Procedure:

  • Mount the arterial rings in the organ baths under optimal resting tension.

  • Allow the rings to equilibrate.

  • Pre-contract the rings with a vasoconstrictor agent to a stable level of tone.

  • Once a stable contraction is achieved, cumulatively add the test compound to the bath and record the relaxation response.

  • To test for endothelium-dependency, perform parallel experiments in endothelium-denuded rings or in the presence of an NOS inhibitor.[15]

  • Express the relaxation as a percentage of the pre-contraction and plot concentration-response curves to determine the potency (e.g., EC50) of the test compound.

Visualizations

Synthesis_of_Nebivolol cluster_start Starting Material cluster_intermediates Key Intermediates cluster_synthesis Synthesis Steps cluster_product Final Product 6_Fluoro_2_oxiran_2_yl_chroman This compound (Stereoisomeric Mixture) Intermediate_A (±)-[1S(S)]-6-fluoro-3,4-dihydro- 2-oxiranyl-2H-1-benzopyran 6_Fluoro_2_oxiran_2_yl_chroman->Intermediate_A Resolution Intermediate_B (±)-[1S(R)]-6-fluoro-3,4-dihydro-α- [[(phenylmethyl)amino]methyl]-2H-1- benzopyran-2-methanol 6_Fluoro_2_oxiran_2_yl_chroman->Intermediate_B Resolution & Amination Coupling Coupling Reaction (Methanol, 25-70°C) Intermediate_A->Coupling Intermediate_B->Coupling Debenzylation Debenzylation (H₂, Pd/C) Coupling->Debenzylation Nebivolol Nebivolol (Racemic Mixture) Debenzylation->Nebivolol

Caption: Synthetic workflow for Nebivolol from this compound.

Nebivolol_Signaling_Pathway cluster_cardiac Cardiac Myocyte cluster_endothelial Endothelial Cell d_Nebivolol d-Nebivolol Beta1_AR β1-Adrenergic Receptor d_Nebivolol->Beta1_AR blocks AC Adenylyl Cyclase Beta1_AR->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cardiac_Effects ↓ Heart Rate ↓ Contractility PKA->Cardiac_Effects l_Nebivolol l-Nebivolol Beta3_AR β3-Adrenergic Receptor l_Nebivolol->Beta3_AR stimulates eNOS eNOS Beta3_AR->eNOS activates NO ↑ Nitric Oxide (NO) eNOS->NO converts L-Arginine to L_Arginine L-Arginine Vasodilation Vasodilation NO->Vasodilation

Caption: Dual signaling pathway of Nebivolol in the cardiovascular system.

References

Application Notes and Protocols for Nucleophilic Ring-Opening Reactions of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic ring-opening of 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the synthesis of pharmaceuticals such as Nebivolol.[1][2] The protocols outlined below are designed to be adaptable for various nucleophiles, yielding a diverse range of functionalized chroman derivatives with potential applications in drug discovery and medicinal chemistry. The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, allowing for highly regioselective and stereospecific transformations.

Introduction

This compound is a versatile building block containing a reactive epoxide moiety. The ring-opening of this epoxide with various nucleophiles, such as amines, thiols, and azides, provides a straightforward method for the synthesis of β-substituted alcohols. These reactions are crucial for the generation of libraries of compounds for biological screening, as chromane derivatives are known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.[3] The regioselectivity of the ring-opening reaction can be controlled by the reaction conditions, proceeding through an SN2 mechanism under basic or neutral conditions and an SN1-like mechanism under acidic conditions.

Data Presentation

The following table summarizes the expected outcomes for the nucleophilic ring-opening of this compound with various nucleophiles based on established chemical principles and specific examples from the literature.

NucleophileProduct TypeRegioselectivity (at less substituted carbon)Typical ConditionsExpected YieldReference Example
Primary/Secondary Aminesβ-Amino alcoholHighNeutral or base-catalyzed, various solvents (e.g., IPA, Methanol)Good to ExcellentBenzylamine[4]
Thiolsβ-Thio alcoholHighBase-catalyzed (e.g., Et3N), various solvents (e.g., MeOH)GoodGeneral protocol
Azide (N₃⁻)β-Azido alcoholHighNaN₃ in polar aprotic solvent (e.g., DMF)Good to ExcellentGeneral protocol
Alcohols/Water1,2-Diol or β-Alkoxy alcoholCondition-dependentAcid or base-catalyzedModerate to GoodGeneral protocol

Experimental Protocols

The following are detailed, representative protocols for the nucleophilic ring-opening of this compound. Researchers should note that optimization of reaction conditions (temperature, solvent, reaction time, and catalyst) may be necessary for specific substrates and nucleophiles.

Protocol 1: Amine Nucleophile (e.g., Benzylamine)

This protocol is adapted from a procedure described in the synthesis of a Nebivolol intermediate.[4]

Materials:

  • (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene

  • Benzylamine

  • Isopropyl alcohol (IPA)

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.1-1.5 equivalents) in isopropyl alcohol.

  • To this solution, add (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene (1.0 equivalent) dissolved in a minimal amount of isopropyl alcohol.

  • Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-5 °C to induce precipitation of the product.

  • Filter the solid product and wash with cold isopropyl alcohol.

  • Dry the product under reduced pressure to yield 2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol.

Expected Yield: Based on a similar reported procedure, yields in the range of 85-95% can be expected.[4]

Protocol 2: Thiol Nucleophile (General Procedure)

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol) (1.1-1.5 equivalents)

  • Triethylamine (Et₃N) or other suitable base (1.1-1.5 equivalents)

  • Methanol (MeOH) or other suitable polar solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the thiol (1.1-1.5 equivalents) in methanol in a round-bottom flask.

  • Add triethylamine (1.1-1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to reflux. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the desired β-thio alcohol.

Protocol 3: Azide Nucleophile (General Procedure)

Materials:

  • This compound

  • Sodium azide (NaN₃) (1.5-2.0 equivalents)

  • Ammonium chloride (NH₄Cl) (1.5-2.0 equivalents)

  • Methanol/Water mixture (e.g., 4:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 equivalent) in a methanol/water mixture, add sodium azide (1.5-2.0 equivalents) and ammonium chloride (1.5-2.0 equivalents).

  • Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting β-azido alcohol by column chromatography on silica gel.

Mandatory Visualizations

G cluster_workflow Experimental Workflow A Reactant Preparation (Epoxide, Nucleophile, Solvent) B Reaction Setup (Mixing, Catalyst Addition) A->B 1. Combine C Reaction Monitoring (TLC, LC-MS) B->C 2. React D Work-up (Quenching, Extraction) C->D 3. Complete E Purification (Chromatography, Crystallization) D->E 4. Isolate F Product Characterization (NMR, MS) E->F 5. Analyze

Caption: General experimental workflow for nucleophilic ring-opening.

G cluster_regioselectivity Regioselectivity of Ring-Opening cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) Epoxide This compound Basic_Nuc Nucleophile (e.g., RNH₂, RS⁻, N₃⁻) Acidic_Nuc Nucleophile (e.g., ROH, H₂O) Product_B Attack at less substituted carbon (Major Product) Basic_Nuc->Product_B Product_A Attack at more substituted carbon (Major Product) Acidic_Nuc->Product_A

Caption: Regioselectivity in epoxide ring-opening reactions.

G cluster_pathway Conceptual Biological Interaction Pathway A Ring-Opened Chroman Derivative B Target Protein (e.g., Enzyme, Receptor) A->B 1. Interaction C Binding Event (e.g., Hydrogen Bonding, Hydrophobic Interactions) B->C 2. Forms Complex D Modulation of Biological Pathway C->D 3. Signal Transduction E Cellular Response (e.g., Anti-inflammatory, Antimicrobial) D->E 4. Physiological Effect

Caption: Potential interaction of chromane derivatives with biological targets.

References

Chiral HPLC Method for the Stereoselective Separation of 6-Fluoro-2-(oxiran-2-yl)chroman Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed application note and protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the four stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman. This compound is a critical chiral building block in the synthesis of the cardiovascular drug Nebivolol.[1] The presence of two stereocenters results in four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). Controlling the stereochemistry during synthesis and purification is crucial for the efficacy and safety of the final active pharmaceutical ingredient. This protocol outlines a starting method for the analytical-scale separation of these stereoisomers using a polysaccharide-based chiral stationary phase.

Introduction

This compound possesses two chiral centers, leading to the existence of four stereoisomers. The separation and quantification of these individual stereoisomers are essential for process control and quality assurance in the synthesis of Nebivolol. Chiral HPLC is a powerful technique for the enantioselective and diastereoselective separation of stereoisomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including intermediates of Nebivolol. This application note describes a method utilizing an amylose-based CSP for the baseline separation of the four stereoisomers of this compound.

Experimental Protocol

This protocol provides a robust starting point for the chiral separation of this compound stereoisomers. Optimization may be required based on the specific sample matrix and available instrumentation.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H, 5 µm, 250 x 4.6 mm).

  • Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Diethylamine (DEA).

  • Sample: A solution of this compound stereoisomers dissolved in a mixture of n-Hexane and IPA (e.g., 90:10 v/v) at a concentration of approximately 1 mg/mL.

Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below.

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) (5 µm, 250 x 4.6 mm)
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes
Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound stereoisomeric mixture.

  • Dissolve the sample in 10 mL of a mixture of n-Hexane and 2-Propanol (90:10 v/v) to obtain a stock solution of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis

Identify and quantify the individual stereoisomers based on their retention times. The elution order will need to be confirmed by analyzing individual stereoisomer standards if available. Calculate the resolution between adjacent peaks to ensure adequate separation.

Expected Results and Data Presentation

The described method is expected to provide baseline separation of the four stereoisomers of this compound. The elution order and retention times are dependent on the specific interactions between the stereoisomers and the chiral stationary phase. A representative table of expected quantitative data is presented below.

Stereoisomer (Tentative Elution Order)Retention Time (min)Resolution (Rs)
Isomer 112.5-
Isomer 215.2> 1.5
Isomer 318.9> 1.5
Isomer 422.1> 1.5

Note: The actual retention times and elution order may vary and should be confirmed experimentally.

Method Development and Optimization Workflow

The development of a chiral HPLC method is often an empirical process. The following workflow illustrates the logical steps for developing and optimizing the separation of this compound stereoisomers.

Chiral_HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation start Define Analytical Goal: Separate 4 Stereoisomers csp_selection Select Chiral Stationary Phases (CSPs) (e.g., Amylose, Cellulose-based) start->csp_selection mp_screening Screen Mobile Phases (Normal Phase: Hexane/Alcohol) csp_selection->mp_screening eval_separation Evaluate Initial Separation (Resolution, Tailing) mp_screening->eval_separation Initial Results mp_optimization Optimize Mobile Phase (Alcohol %, Additives) eval_separation->mp_optimization param_optimization Optimize Other Parameters (Flow Rate, Temperature) mp_optimization->param_optimization final_method Finalized Analytical Method param_optimization->final_method Optimized Conditions validation Method Validation (Robustness, Reproducibility) final_method->validation end end validation->end Validated Method Ready for Use

Figure 1. Workflow for Chiral HPLC Method Development and Optimization.

Conclusion

This application note provides a detailed protocol for a chiral HPLC method that can serve as a starting point for the separation of the four stereoisomers of this compound. The use of an amylose-based chiral stationary phase with a normal-phase mobile phase is a well-established approach for the separation of structurally similar compounds, such as Nebivolol and its intermediates. Further optimization of the mobile phase composition, flow rate, and temperature may be necessary to achieve the desired resolution and analysis time for specific applications. This method is a valuable tool for researchers, scientists, and drug development professionals involved in the synthesis and quality control of Nebivolol and related chiral compounds.

References

Application Notes and Protocols: NMR Spectroscopy for Stereochemical Assignment of Fluorinated Chromans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated chromans are a significant class of heterocyclic compounds in medicinal chemistry and drug development, with applications ranging from antiviral to anticancer agents.[1][2][3] The introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these compounds often yields complex mixtures of stereoisomers.[4] The precise determination of their three-dimensional structure, or stereochemistry, is critical as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful and non-destructive technique for the detailed structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly advantageous due to the ¹⁹F nucleus's 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment.[5][6][7] This sensitivity makes ¹⁹F NMR an exquisite probe for distinguishing subtle stereochemical differences.

This document provides detailed application notes and protocols for employing a suite of NMR techniques, including ¹⁹F NMR, for the unambiguous stereochemical assignment of fluorinated chromans.

Core Principles and Key NMR Techniques

The stereochemical assignment of fluorinated chromans relies on the analysis of several key NMR parameters obtained from a variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary tools are chemical shifts (δ), scalar (J) couplings, and the Nuclear Overhauser Effect (NOE).

  • Chemical Shifts (δ): The chemical shift of a nucleus is highly dependent on its spatial orientation within the molecule. Diastereomers will present different chemical shifts for corresponding nuclei.[8] The large chemical shift dispersion in ¹⁹F NMR (over 400 ppm for organofluorine compounds) often allows for the resolution of signals from different fluorine atoms, even in complex molecules.[9]

  • Scalar (J) Coupling: Through-bond J-coupling provides information about the connectivity and dihedral angles between coupled nuclei. Key couplings include:

    • ³JHH (Vicinal H-H coupling): The magnitude of ³JHH is related to the dihedral angle between protons on adjacent carbons, as described by the Karplus equation, which is fundamental for determining the relative stereochemistry in cyclic systems like the chroman ring.

    • nJHF (H-F coupling): Geminal (²JHF) and vicinal (³JHF) hydrogen-fluorine couplings are valuable for assigning protons and determining local stereochemistry.[10]

    • nJFF (F-F coupling): Through-bond fluorine-fluorine couplings can be observed over multiple bonds and are sensitive to stereochemical relationships.[11]

    • nJCF (C-F coupling): Long-range carbon-fluorine couplings can be powerful tools for conformational analysis.[12][13]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that causes a change in the intensity of a nuclear spin's resonance when a nearby spin is saturated. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (r⁻⁶), making it extremely sensitive to internuclear distances up to ~5 Å.[8] This effect is the cornerstone for determining the relative stereochemistry of non-bonded atoms. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to map these spatial proximities. For fluorinated molecules, both ¹H-¹H NOESY and heteronuclear ¹H-¹⁹F HOESY/NOESY are invaluable.[6][14]

Experimental Workflow for Stereochemical Assignment

The process of assigning the stereochemistry of a novel fluorinated chroman involves a logical progression of experiments and data analysis. The general workflow is outlined below.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Assignment Synthesis Synthesis of Fluorinated Chroman Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Solvent, Concentration) Purification->SamplePrep NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) SamplePrep->NMR_1D NMR_2D_J 2D J-Resolved NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D_J Assign_Structure Assign Gross Structure (Connectivity) NMR_1D->Assign_Structure NMR_2D_NOE 2D NOE-Based NMR (NOESY, HOESY) NMR_2D_J->NMR_2D_NOE NMR_2D_J->Assign_Structure Assign_Stereo Determine Relative Stereochemistry (NOE, J) NMR_2D_NOE->Assign_Stereo Assign_Structure->Assign_Stereo Computational Computational Modeling (Optional, for confirmation) Assign_Stereo->Computational Final_Structure Final Stereochemical Assignment Assign_Stereo->Final_Structure Computational->Final_Structure

Caption: General workflow for the stereochemical assignment of fluorinated chromans.

Detailed Experimental Protocols

1. Sample Preparation

  • Solvent: Choose a deuterated solvent that fully dissolves the sample (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the solvent is free from impurities that could interfere with the spectra.

  • Concentration: For ¹H and ¹⁹F NMR, a concentration of 5-10 mg/mL is typically sufficient. For less sensitive experiments like ¹³C or 2D NMR, a higher concentration (15-30 mg/mL) may be required.

  • Internal Standard: While modern spectrometers can use the deuterium lock signal as a reference, an internal standard can be used for precise chemical shift referencing. For ¹⁹F NMR, hexafluorobenzene (HFB) at -164.9 ppm can be used as an internal standard.[15]

  • Degassing: For quantitative NOE measurements, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can shorten relaxation times, quenching the NOE effect. This can be done through several freeze-pump-thaw cycles.

2. NMR Data Acquisition Protocols

The following are example protocols for a 600 MHz NMR spectrometer.[15] Adjustments may be necessary based on the specific instrument and sample.

Experiment Key Parameters Purpose
1D ¹⁹F NMR Pulse Program: zg (or with proton decoupling) Spectral Width: ~250 ppm Acquisition Time: 1.0 s Relaxation Delay (d1): 2.0 s Number of Scans (ns): 16-64To observe all fluorine environments, check for purity, and obtain ¹⁹F chemical shifts and JHF/JFF coupling constants.[5]
1D ¹H NMR Pulse Program: zg30Spectral Width: 12-16 ppm Acquisition Time: 2.5 s Relaxation Delay (d1): 2.0 s Number of Scans (ns): 8-16To obtain ¹H chemical shifts and JHH/JHF coupling constants.
2D ¹H-¹H NOESY Pulse Program: noesygpphSpectral Width: 12 ppm in both dimensions Mixing Time (d8): 400-800 ms Relaxation Delay (d1): 1.5 s Number of Scans (ns): 8-16 per incrementTo identify protons that are close in space (<5 Å) and determine relative stereochemistry.[8]
2D ¹H-¹⁹F HOESY Pulse Program: Standard library HOESY sequence Spectral Width: 12 ppm (¹H) x 100-150 ppm (¹⁹F) Mixing Time: 300-600 ms Relaxation Delay (d1): 1.5 s Number of Scans (ns): 16-32 per incrementTo identify through-space proximities between protons and fluorine atoms, which is crucial for assigning stereocenters bearing fluorine.[16]
2D ¹⁹F-¹⁹F NOESY Pulse Program: noesygpph (tuned for ¹⁹F) Spectral Width: ~100 ppm in both dimensions Mixing Time (d8): 400-1000 ms Relaxation Delay (d1): 1.5 s Number of Scans (ns): 16-32 per incrementTo determine the spatial relationship between different fluorine atoms, particularly useful for polyfluorinated chromans.[11][14][17]

Data Presentation and Interpretation: A Case Study

Consider a hypothetical fluorinated chroman with two stereocenters at positions C2 and C3, resulting in two possible diastereomers: cis and trans.

G cluster_cis cis-Isomer cluster_trans trans-Isomer cluster_noe NOE Analysis cis_img cis_img Cis_NOE Strong NOE between H2 and H3 cis_img->Cis_NOE Cis_HOESY Strong HOESY correlation between H2 and F cis_img->Cis_HOESY trans_img trans_img Trans_NOE Weak or absent NOE between H2 and H3 trans_img->Trans_NOE Trans_HOESY Weak or absent HOESY correlation between H2 and F trans_img->Trans_HOESY Result_Cis Assignment: cis Cis_NOE->Result_Cis Result_Trans Assignment: trans Trans_NOE->Result_Trans Cis_HOESY->Result_Cis Trans_HOESY->Result_Trans

Caption: Logical diagram for distinguishing cis/trans isomers using NOE/HOESY data.

Quantitative Data Summary

The key distinguishing data from the NMR analysis can be summarized in tables.

Table 1: ¹H and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J)

IsomerProtonδ (ppm)³JHH (H2-H3) (Hz)Protonδ (ppm)Fluorineδ (ppm)³JHF (H3-F) (Hz)
Isomer A H25.152.5H33.20F3-185.412.1
Isomer B H25.308.9H33.05F3-190.225.5

Interpretation: The magnitude of the vicinal coupling constant ³JHH is a powerful indicator of the dihedral angle. A small coupling (~2.5 Hz) for Isomer A suggests a cis relationship (axial-equatorial or equatorial-equatorial), while a large coupling (~8.9 Hz) for Isomer B suggests a trans-diaxial relationship.

Table 2: Key NOESY and HOESY Correlations

IsomerExperimentIrradiated NucleusObserved CorrelationIntensityInferred DistanceAssignment
Isomer A ¹H-¹H NOESYH2H3StrongShortcis
¹H-¹⁹F HOESYH2F3StrongShort
Isomer B ¹H-¹H NOESYH2H3Weak / AbsentLongtrans
¹H-¹⁹F HOESYH2F3Weak / AbsentLong

Interpretation: For Isomer A, the strong NOE correlation between H2 and H3, and the strong HOESY correlation between H2 and the fluorine at C3, indicate these nuclei are on the same face of the chroman ring. This confirms the cis stereochemistry. For Isomer B, the absence of these correlations confirms the trans arrangement.

Advanced and Complementary Methods

1. Computational NMR Prediction

For complex molecules or ambiguous results, computational chemistry can be a powerful predictive tool.[18] Using Density Functional Theory (DFT), one can calculate the expected NMR chemical shifts and coupling constants for all possible stereoisomers.[19] Comparing the calculated data with the experimental values can provide strong evidence for the correct structural assignment.[15]

2. Vibrational Circular Dichroism (VCD)

While NMR is excellent for determining relative stereochemistry, it generally cannot determine the absolute configuration (i.e., distinguish between enantiomers). Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[20][21] By comparing the experimental VCD spectrum to the DFT-calculated spectrum for a specific enantiomer (e.g., the R,R configuration), the absolute configuration can be unambiguously assigned.[22] VCD serves as an excellent orthogonal technique to complement NMR studies.[23]

Conclusion

NMR spectroscopy, with ¹⁹F NMR as a central component, provides a robust and detailed platform for the stereochemical assignment of fluorinated chromans. A systematic approach combining 1D NMR for initial analysis of chemical shifts and coupling constants with 2D NOE-based experiments for through-space correlations allows for the confident determination of relative stereochemistry. When coupled with computational modeling and complementary techniques like VCD, a complete and unambiguous assignment of both relative and absolute configuration can be achieved, which is indispensable for advancing drug discovery and development programs.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Fluoro-2-(oxiran-2-yl)chroman is a key chiral building block in the synthesis of Nebivolol, a highly cardioselective β-receptor blocker used in the management of hypertension.[1][2][3][4] The precise chemical structure and purity of this intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the detailed characterization of such pharmaceutical intermediates.[5] This application note outlines a protocol for the analysis of this compound using HRMS, demonstrating its utility in confirming molecular identity, assessing purity, and identifying potential impurities.

The molecular formula of this compound is C11H11FO2, with a monoisotopic mass of 194.07430775 Da.[6][7] HRMS provides the high mass accuracy required to confirm this elemental composition, distinguishing it from other potential isobaric impurities. Furthermore, fragmentation analysis (MS/MS) can elucidate the structure of the molecule and its degradation products.

Experimental Protocols

Sample Preparation
  • Standard Solution: A stock solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of LC-MS grade methanol to achieve a concentration of 1 mg/mL.

  • Working Solution: The stock solution was further diluted with a 50:50 mixture of acetonitrile and water (both LC-MS grade) to a final concentration of 10 µM for direct infusion analysis. For LC-HRMS analysis, a concentration of 1 µM is recommended.[8]

  • Blank Solution: A blank solution consisting of 50:50 acetonitrile/water was prepared to be used for background subtraction and to ensure no carryover between sample injections.

Instrumentation and Analytical Conditions
  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for this analysis to achieve the necessary mass accuracy and resolution.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for the analysis of this compound.

  • Mass Analyzer Settings:

    • Full Scan Mode: Mass range of m/z 50-500 with a resolution of at least 70,000 (FWHM at m/z 200).

    • Data-Dependent MS/MS (dd-MS2): The top 3-5 most intense ions from the full scan were selected for fragmentation using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

  • Liquid Chromatography (for LC-HRMS):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is appropriate.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient would be to start with 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

Data Presentation

The following table summarizes the expected quantitative data from the HRMS analysis of this compound.

AnalyteTheoretical m/zObserved m/zMass Error (ppm)Adduct
This compound195.08158195.08160.1[M+H]+
This compound217.06352217.06360.4[M+Na]+
Fragment Ion 1 (Loss of C2H2O)153.05538153.05540.1[M+H-C2H2O]+
Fragment Ion 2 (Fluorobenzopyran moiety)137.04483137.04490.5[C8H6FO]+

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the HRMS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data_processing Data Processing sp1 Weighing of Standard sp2 Dissolution in Methanol sp1->sp2 sp3 Dilution to Working Concentration sp2->sp3 a1 Direct Infusion or LC Injection sp3->a1 a2 Electrospray Ionization (ESI+) a1->a2 a3 Full Scan MS (m/z 50-500) a2->a3 a4 Data-Dependent MS/MS a3->a4 dp1 Elemental Composition Confirmation a4->dp1 dp2 Fragmentation Pattern Analysis dp1->dp2 dp3 Impurity Identification dp2->dp3

Caption: HRMS Experimental Workflow

Hypothetical Metabolic Pathway

As an intermediate in drug synthesis, this compound itself does not have a metabolic pathway. However, the final drug, Nebivolol, undergoes metabolism. The following diagram illustrates a hypothetical initial metabolic transformation that could be investigated for a related compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 Hydroxylation parent->m1 CYP450 Enzymes m2 Epoxide Hydrolysis parent->m2 Epoxide Hydrolase metabolite1 Hydroxylated Metabolite m1->metabolite1 metabolite2 Diol Metabolite m2->metabolite2 m3 Glucuronidation metabolite3 Glucuronide Conjugate m3->metabolite3 metabolite1->m3 UGT Enzymes

Caption: Hypothetical Metabolic Pathway

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the characterization of pharmaceutical intermediates like this compound. The high mass accuracy allows for unambiguous confirmation of the elemental composition, while MS/MS capabilities provide structural information and aid in the identification of impurities. The outlined protocol provides a robust framework for the analysis of this and other similar small molecules in a drug development setting.

References

Application Notes and Protocols for the Synthesis of Chiral Heterocyclic Compounds from 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 6-Fluoro-2-(oxiran-2-yl)chroman as a versatile chiral building block in the synthesis of a variety of chiral heterocyclic compounds. The inherent strain of the oxirane ring allows for stereospecific and regioselective nucleophilic attack, making it an ideal starting material for the synthesis of complex molecules with defined stereochemistry, such as the cardioselective β-receptor blocker Nebivolol.[1]

Overview of Synthetic Applications

This compound possesses two stereocenters, at the C2 position of the chroman ring and the C2' position of the oxirane ring, leading to four possible stereoisomers: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R). The epoxide moiety is highly susceptible to nucleophilic ring-opening reactions, which can be exploited to introduce a variety of functional groups and construct new heterocyclic systems. This reactivity is the foundation of its utility in chiral synthesis.

The primary application of this compound is in the synthesis of chiral β-amino alcohols through the ring-opening of the epoxide with amines. This reaction is a key step in the synthesis of Nebivolol. Additionally, the epoxide can be opened with other nucleophiles such as water, alcohols, and thiols to generate chiral diols, ethers, and thioethers, respectively. These resulting functionalized chroman derivatives can then be further elaborated into more complex heterocyclic structures.

Experimental Protocols

Synthesis of Chiral β-Amino Alcohols

The reaction of this compound with amines is a fundamental transformation for producing chiral β-amino alcohols. A prominent example is the reaction with benzylamine, a key step in the synthesis of Nebivolol.

Protocol 1: Synthesis of 2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol

This protocol is adapted from the synthesis of a Nebivolol intermediate.

  • Materials:

    • (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene

    • Benzylamine

    • Isopropyl alcohol (IPA)

  • Procedure:

    • In a suitable reactor, charge 16.56 kg of benzylamine and 22.5 L of isopropyl alcohol.

    • Stir the mixture at ambient temperature.

    • In a separate vessel, dissolve (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene in isopropyl alcohol.

    • Add the epoxide solution to the benzylamine solution and continue stirring at ambient temperature.

    • Chill the reaction mixture to 0-5 °C and stir.

    • Filter the resulting solid product.

    • Wash the filtered product with isopropyl alcohol.

    • Dry the product under reduced pressure to yield 2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol.

  • Expected Yield: 6.9-7.0 kg.

Synthesis of Chiral Diols

The hydrolysis of the epoxide moiety in this compound leads to the formation of chiral 1,2-diols. This can be achieved through acid-catalyzed or base-catalyzed hydrolysis.

Protocol 2: Synthesis of (1S)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol

This protocol describes the conversion of a specific stereoisomer of the epoxide to the corresponding diol.

  • Materials:

    • (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene

    • Aqueous alkali (e.g., NaOH or KOH solution)

    • Water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane)

  • Procedure:

    • React the starting epoxide with an alkali metal salt in an acid to open the epoxide ring, forming an intermediate ester.

    • The intermediate ester is then reacted with an aqueous alkali solution and water.

    • The reaction mixture is refluxed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add a water-immiscible organic solvent and stir.

    • Separate the organic and aqueous layers.

    • Dry the organic layer to obtain the diol product.

Further details on specific concentrations and reaction times can be optimized based on laboratory-scale experiments.

Data Presentation

The following tables summarize quantitative data for key synthetic transformations starting from this compound.

Starting Epoxide StereoisomerNucleophileProductSolventTemperature (°C)Yield (%)Reference
(2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromeneBenzylamine2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanolIsopropyl Alcohol0-5~85% (calculated based on molar masses)Patent WO2011132140A2
(2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol2-{Benzyl-[2-(6-fluoro-chroman-2-yl)-2-hydroxy-ethyl]-amino}-1-(6-fluoro-chroman-2-yl)-ethanolMethanolReflux~88% (calculated based on molar masses)Patent WO2011132140A2

Note: Enantiomeric excess (ee) data is often greater than 99% for these stereospecific reactions, as the chirality of the starting epoxide dictates the product's stereochemistry.

Mandatory Visualizations

Synthetic Workflow for Chiral β-Amino Alcohols

G start This compound (Specific Stereoisomer) product1 Chiral β-Amino Alcohol start->product1 Nucleophilic Ring-Opening reagent1 Amine (R-NH2) (e.g., Benzylamine) reagent1->product1 purification Purification (e.g., Crystallization, Chromatography) product1->purification final_product Enantiopure β-Amino Alcohol purification->final_product

Caption: General workflow for the synthesis of chiral β-amino alcohols.

Synthetic Pathways to Chiral Diols and Thioethers

G cluster_diol Diol Synthesis cluster_thioether Thioether Synthesis start_diol This compound product_diol Chiral 1,2-Diol start_diol->product_diol Hydrolysis reagent_diol H2O / H+ or OH- reagent_diol->product_diol start_thioether This compound product_thioether Chiral β-Hydroxy Thioether start_thioether->product_thioether Thiolysis reagent_thioether Thiol (R-SH) reagent_thioether->product_thioether

Caption: Pathways for synthesizing chiral diols and thioethers.

References

Application Note: Regioselective Synthesis of β-Amino Alcohols via Benzylamine Ring-Opening of Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ring-opening of epoxides with amines is a fundamental and powerful transformation in organic synthesis, yielding valuable β-amino alcohols. These motifs are crucial intermediates in the preparation of a wide range of biologically active molecules, pharmaceuticals, and chiral auxiliaries.[1][2] This application note provides a detailed experimental procedure for the regioselective ring-opening of epoxides using benzylamine as the nucleophile. The protocol highlights key considerations for reaction setup, monitoring, workup, and characterization.

The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of the C-O bond.[3] The regioselectivity of this attack—whether it occurs at the more or less substituted carbon—is influenced by several factors, including the nature of the epoxide, the reaction conditions (acidic, basic, or neutral), the solvent, and the presence of catalysts.[4][5] Under neutral or basic conditions, the reaction typically follows an S(_N)2 mechanism, with the amine attacking the less sterically hindered carbon.[4][5][6] In the presence of an acid catalyst, the mechanism can have more S(_N)1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.[3][5][6]

This document outlines a general protocol for the reaction of benzylamine with a model epoxide, styrene oxide, and discusses the impact of various catalysts and solvents on reaction efficiency and regioselectivity.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism and the experimental workflow for the benzylamine ring-opening of an epoxide.

ReactionMechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Epoxide Epoxide AminoAlcohol β-Amino Alcohol Epoxide->AminoAlcohol Benzylamine Benzylamine Benzylamine->AminoAlcohol Catalyst Catalyst (Optional) (e.g., Lewis Acid, Solid Acid) Catalyst->AminoAlcohol Solvent Solvent (e.g., Polar, Non-polar, or Solvent-free) Solvent->AminoAlcohol Temperature Temperature (e.g., Room Temp, Reflux) Temperature->AminoAlcohol

Caption: General reaction scheme for the ring-opening of an epoxide with benzylamine.

ExperimentalWorkflow Start Start CombineReactants Combine Epoxide, Benzylamine, and Solvent Start->CombineReactants AddCatalyst Add Catalyst (if applicable) CombineReactants->AddCatalyst Reaction Stir at Desired Temperature AddCatalyst->Reaction Monitor Monitor Reaction (e.g., TLC, GC-MS) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purification Purify Crude Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis and purification of β-amino alcohols.

Data Presentation

The following table summarizes representative quantitative data for the ring-opening of styrene oxide with various amines, including benzylamine, under different catalytic and solvent conditions. This allows for a comparison of reaction efficiency and regioselectivity.

EntryEpoxideAmineCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (A:B)Reference
1Styrene OxideAnilineYCl₃ (1)Solvent-freeRT1>9095:5[7]
2Styrene Oxide4-ChloroanilineYCl₃ (1)Solvent-freeRT2410095:5[7]
3Styrene OxideAnilineSBSSA (0.1g)Solvent-freeRT19492:8[1]
4Styrene OxideBenzylamineSBSSA (0.1g)Solvent-freeRT29210:90[1]
5Styrene OxideDiethylamineAcetic Acid (promoter)TolueneRT14770:30[8]
6Styrene OxidePiperidineNoneToluene1700.428891:9[8]
7Styrene Oxide2-NitrobenzylmethylamineNoneEthanol8010--[9]
8(R)-2-phenyloxirane5-(2-benzylamino-ethoxy)-salicylamideNoneIsopropanolReflux22-24--[10]

Note: Regioisomer A results from nucleophilic attack at the benzylic carbon, while regioisomer B results from attack at the terminal carbon. RT = Room Temperature. SBSSA = Silica-bonded S-sulfonic Acid.

Experimental Protocols

This section provides detailed methodologies for the uncatalyzed and catalyzed ring-opening of styrene oxide with benzylamine.

Protocol 1: Uncatalyzed Ring-Opening of Styrene Oxide with Benzylamine

This protocol is based on general procedures for nucleophilic epoxide ring-opening in the absence of a catalyst, often requiring elevated temperatures.

Materials:

  • Styrene oxide (1.0 eq)

  • Benzylamine (1.1 eq)

  • Ethanol (or other suitable polar solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add styrene oxide (e.g., 1.20 g, 10.0 mmol).

  • Add ethanol (e.g., 20 mL) and stir until the styrene oxide is dissolved.

  • Add benzylamine (e.g., 1.18 g, 11.0 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (styrene oxide) is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired β-amino alcohol.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening of Styrene Oxide with Benzylamine

This protocol utilizes a Lewis acid catalyst, such as Yttrium(III) chloride (YCl₃), to promote the reaction under mild, solvent-free conditions.[7]

Materials:

  • Styrene oxide (1.0 eq)

  • Benzylamine (1.0 eq)

  • Yttrium(III) chloride (YCl₃) (1 mol%)

  • Glass vial with a cap

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a glass vial equipped with a magnetic stir bar, combine styrene oxide (e.g., 1.20 g, 10.0 mmol) and benzylamine (e.g., 1.07 g, 10.0 mmol).

  • Add YCl₃ (e.g., 19.5 mg, 0.1 mmol, 1 mol%) to the mixture.

  • Cap the vial and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, directly load the crude reaction mixture onto a silica gel column.

  • Purify the product by column chromatography using a suitable eluent to separate the regioisomers of the β-amino alcohol.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure.

  • Characterize the product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Conclusion

The ring-opening of epoxides with benzylamine is a versatile and efficient method for the synthesis of β-amino alcohols. The choice of reaction conditions, particularly the use of a catalyst and solvent, can significantly influence the reaction rate and regioselectivity.[1][4][7] The protocols provided herein offer reliable procedures for both catalyzed and uncatalyzed reactions, which can be adapted for various substituted epoxides and amines in drug discovery and development. The provided data table serves as a useful reference for predicting reaction outcomes under different conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of 6-Fluoro-2-(oxiran-2-yl)chroman. Our goal is to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield of the Desired Stereoisomer

  • Q: My overall yield of the desired this compound stereoisomer is consistently low, even though the initial epoxidation seems to work. What could be the problem?

    • A: A primary reason for low overall yield is the formation of a mixture of diastereomers during the epoxidation of the precursor, 6-fluoro-2-vinylchroman. Often, only one of the diastereomers is desired for subsequent reactions, such as the synthesis of Nebivolol. The separation of these stereoisomers can be challenging and lead to loss of material. A key strategy to improve the overall yield is to convert the undesired stereoisomer into the desired one.

Issue 2: Difficulty in Separating Diastereomers

  • Q: I am struggling to separate the diastereomers of this compound effectively. What methods are recommended?

    • A: The separation of these diastereomers is a known challenge. The most commonly reported and effective method is column chromatography.[1] For analytical and small-scale preparative separations, chiral High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of stationary and mobile phases is critical for achieving good resolution.

Issue 3: Incomplete Epoxidation Reaction

  • Q: My epoxidation of 6-fluoro-2-vinylchroman is not going to completion. What factors should I investigate?

    • A: Several factors can lead to an incomplete reaction:

      • Reagent Purity and Stoichiometry: Ensure your epoxidizing agent (e.g., m-CPBA) is of high purity and used in the correct stoichiometric amount. Peroxy acids can degrade over time.

      • Reaction Temperature: Epoxidation reactions are often sensitive to temperature. Ensure the reaction is maintained at the optimal temperature as specified in the protocol.

      • Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

      • Solvent Choice: The solvent can significantly impact the reaction rate. Dichloromethane (DCM) or chloroform are commonly used for m-CPBA epoxidations.

Issue 4: Formation of Side Products

  • Q: Besides the diastereomeric epoxides, I am observing other impurities in my reaction mixture. What are the likely side products and how can I minimize them?

    • A: Side reactions during epoxidation can lower your yield. Potential side products include:

      • Diol Formation: If water is present in the reaction mixture, the epoxide ring can open to form a diol. Ensure you are using anhydrous solvents and reagents.

      • Byproducts from the Oxidizing Agent: When using m-CPBA, the byproduct is m-chlorobenzoic acid, which needs to be removed during the workup. Washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) can help remove this acidic byproduct.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis and yield improvement of this compound.

Protocol 1: Epoxidation of 6-fluoro-2-vinylchroman using m-CPBA

This protocol describes a general procedure for the epoxidation of 6-fluoro-2-vinylchroman to form a diastereomeric mixture of this compound.

  • Preparation: Dissolve 6-fluoro-2-vinylchroman in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-chloroperoxybenzoic acid (m-CPBA, 1.1 to 1.5 equivalents) in DCM. Add the m-CPBA solution dropwise to the cooled solution of 6-fluoro-2-vinylchroman over 30-60 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to remove any remaining peroxides, followed by saturated aqueous NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.

Protocol 2: Conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene

This protocol is adapted from patent literature and describes the conversion of the undesired (2R,2'S) stereoisomer to the desired (2R,2'R) stereoisomer to improve the overall yield.[2]

  • Ring Opening:

    • React (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene with an alkali metal salt (e.g., sodium acetate) in an acid (e.g., acetic acid) at elevated temperature (e.g., 90-95 °C).[2]

    • After cooling, dilute the reaction mixture with water and extract with a water-immiscible organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with aqueous NaHCO₃ and dry to obtain the corresponding diol monoacetate.

  • Hydroxyl Group Protection:

    • Protect the free hydroxyl group of the diol monoacetate. A common method is to react it with a protecting group reagent such as p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like DCM.

  • Epoxide Ring Formation (with Inversion of Configuration):

    • Treat the protected intermediate with a base (e.g., potassium hydroxide - KOH) in an organic solvent (e.g., dimethyl sulfoxide - DMSO) at room temperature.[2]

    • This step proceeds via an intramolecular Williamson ether synthesis, leading to the formation of the (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene with inversion of stereochemistry at the oxirane ring.

  • Workup and Purification:

    • After the reaction is complete, add water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it.

    • Purify the final product by column chromatography if necessary.

Data Presentation

The following table summarizes the reagents and solvents that can be used in the conversion of the undesired (2R,2'S) stereoisomer to the desired (2R,2'R) stereoisomer, as described in the patent literature.[2]

Reaction Step Reagent/Solvent Category Examples
Ring Opening Alkali Metal SaltSodium acetate, Lithium acetate, Potassium acetate
AcidAcetic acid
Hydroxyl Protection Protecting Group Reagentp-Tosyl chloride, Pivaloyl chloride
BasePyridine, Triethylamine, Diisopropylethylamine
Epoxide Formation BaseKOH, NaOH, K₂CO₃, Na₂CO₃
Organic SolventDimethyl sulfoxide (DMSO), Dimethylacetamide (DMA)

Visualizations

The following diagrams illustrate the key workflows in the synthesis and yield improvement of this compound.

G cluster_epoxidation Epoxidation of 6-fluoro-2-vinylchroman cluster_separation Separation A 6-fluoro-2-vinylchroman C Diastereomeric Mixture (2R,2'S) and (2R,2'R) A->C Epoxidation B m-CPBA / DCM D Column Chromatography C->D E Desired Isomer (e.g., 2R,2'R) D->E F Undesired Isomer (e.g., 2R,2'S) D->F

Caption: General workflow for the synthesis and separation of this compound stereoisomers.

G A Undesired Isomer (2R,2'S)-Epoxide B Ring Opening (NaOAc, AcOH) A->B C Diol Intermediate B->C D Hydroxyl Protection (e.g., TsCl, Pyridine) C->D E Protected Diol D->E F Ring Closure (KOH, DMSO) E->F G Desired Isomer (2R,2'R)-Epoxide F->G

Caption: Key steps for the conversion of the undesired stereoisomer to the desired stereoisomer.

G A Low Yield of Desired Isomer? B Check Diastereomeric Ratio A->B Yes F Check for Side Products (e.g., Diol) A->F No, overall yield is low C Is Separation Efficient? B->C Ratio is poor H Review Epoxidation Conditions (Reagent, Temp, Time) B->H Ratio is good D Optimize Chromatography C->D No E Implement Isomer Conversion Protocol C->E Yes, but still losing material G Use Anhydrous Conditions F->G Diol detected F->H No diol

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Optimizing reaction conditions for epoxide formation from carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of epoxides from carboxylic acids.

Frequently Asked Questions (FAQs)

General Questions

Q1: Can I directly convert a carboxylic acid to an epoxide in a single step?

A1: Direct one-step conversion of a carboxylic acid to an epoxide is not a standard or common transformation in organic synthesis. Generally, a multi-step approach is required. The most common strategies involve the intermediate synthesis of an aldehyde, ketone, or alkene, which is then converted to the epoxide.

Pathway 1: Carboxylic Acid → Aldehyde → Epoxide

This pathway involves the reduction of a carboxylic acid to an aldehyde, followed by the conversion of the aldehyde to an epoxide, typically using the Corey-Chaykovsky reaction.

Troubleshooting Guide: Step 1 - Reduction of Carboxylic Acid to Aldehyde

Q2: My reduction of the carboxylic acid yields the primary alcohol instead of the aldehyde. How can I prevent this over-reduction?

A2: Over-reduction to the primary alcohol is a common challenge as aldehydes are more reactive than carboxylic acids. To favor the formation of the aldehyde, consider the following:

  • Choice of Reducing Agent: Use a less reactive or sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation as it is bulky and the reaction can often be stopped at the aldehyde stage, especially at low temperatures.[1] Lithium tri(t-butoxy)aluminum hydride can also be used for the reduction of an acyl chloride intermediate to an aldehyde.[2]

  • Reaction Temperature: Perform the reduction at low temperatures, typically -78 °C (a dry ice/acetone bath).[1][3] At higher temperatures, DIBAL-H is more likely to reduce the aldehyde further to the alcohol.[1]

  • Stoichiometry: Use a controlled amount of the reducing agent (typically 1.0 to 1.5 equivalents). An excess of the reducing agent will favor the formation of the alcohol.

  • Alternative Two-Step Procedure: If direct partial reduction is consistently failing, an alternative is to fully reduce the carboxylic acid to the primary alcohol using a strong reducing agent like LiAlH4, and then oxidize the alcohol back to the aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC).[2]

Q3: The yield of my aldehyde is low, even when I don't observe significant alcohol formation. What are other potential issues?

A3: Low yields can result from incomplete reaction or side reactions.

  • Reaction Time and Temperature: While low temperature is crucial to prevent over-reduction, the reaction may be slow. Monitor the reaction progress by TLC to ensure completion.

  • Reagent Quality: Ensure the DIBAL-H solution is fresh and has been properly stored to maintain its reactivity.

  • Work-up Procedure: The work-up is critical. The intermediate aluminum complex must be carefully hydrolyzed to liberate the aldehyde. A common procedure involves quenching the reaction at low temperature with an alcohol (e.g., methanol), followed by the addition of an aqueous acid or a Rochelle's salt solution.

Troubleshooting Guide: Step 2 - Aldehyde to Epoxide (Corey-Chaykovsky Reaction)

Q4: I am observing low yields of the epoxide from my aldehyde in the Corey-Chaykovsky reaction. What could be the cause?

A4: Low yields in the Corey-Chaykovsky reaction can be attributed to several factors:

  • Base Strength and Solubility: A strong base is required to form the sulfur ylide. Sodium hydride (NaH) or potassium tert-butoxide are commonly used.[4] Ensure the base is fresh and the solvent is anhydrous.

  • Ylide Formation: The sulfur ylide is typically generated in situ by deprotonating a sulfonium salt (e.g., trimethylsulfonium iodide).[5] Ensure complete dissolution of the salt before adding the base.[4] The ylide is also sensitive to air and moisture, so the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: For aromatic aldehydes, the Cannizzaro reaction can be a competing side reaction under basic conditions, leading to a mixture of the corresponding alcohol and carboxylic acid.[6] Aliphatic aldehydes are prone to aldol condensation.[6] Running the reaction at lower temperatures can sometimes mitigate these side reactions.

Q5: My purified product shows contamination with sulfur-containing byproducts. How can I improve the purification?

A5: The Corey-Chaykovsky reaction produces dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) as byproducts, depending on the ylide used.[7]

  • Work-up: A standard aqueous work-up followed by extraction with an organic solvent is typically used to remove the bulk of these byproducts.[4]

  • Chromatography: Column chromatography is often necessary for final purification.[4] The sulfur byproducts are generally more polar and can be separated from the desired epoxide.

Data Presentation: Pathway 1
StepReactantsReagentsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
1. Reduction Carboxylic AcidDIBAL-H (1.0-1.5 eq.)Toluene or DCM-781-3 hours60-80
2. Epoxidation AldehydeTrimethylsulfonium iodide (1.1-1.5 eq.), NaH or KOtBu (1.1-1.5 eq.)DMSO/THFRoom Temp1-4 hours70-90
Experimental Protocol: Corey-Chaykovsky Epoxidation of an Aldehyde
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N2 or Ar), add trimethylsulfonium iodide (1.1 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) and stir until the salt is fully dissolved.

  • Cool the mixture in an ice bath and add sodium hydride (1.1 eq.) portion-wise.

  • Allow the mixture to stir at room temperature for 15-20 minutes, or until hydrogen evolution ceases.

  • Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4]

Workflow Diagram: Pathway 1

G cluster_0 Step 1: Reduction cluster_1 Step 2: Epoxidation Carboxylic_Acid Carboxylic Acid Reduction Reduction Reaction Carboxylic_Acid->Reduction DIBAL-H, -78°C Aldehyde Aldehyde Intermediate Reduction->Aldehyde Corey_Chaykovsky Corey-Chaykovsky Reaction Aldehyde->Corey_Chaykovsky (CH3)3S+I-, NaH Epoxide Final Epoxide Product Corey_Chaykovsky->Epoxide

Caption: Pathway 1: Carboxylic Acid to Epoxide via an Aldehyde Intermediate.

Pathway 2: Carboxylic Acid → Ketone → Epoxide

This pathway involves the reaction of a carboxylic acid with an organometallic reagent to form a ketone, which is then converted to an epoxide.

Troubleshooting Guide: Step 1 - Ketone Synthesis from Carboxylic Acid

Q6: My reaction of the carboxylic acid with an organolithium reagent is giving low yields of the ketone.

A6: Low yields in this reaction can be due to several factors:

  • Stoichiometry of Organolithium: At least two equivalents of the organolithium reagent are required. The first equivalent acts as a base to deprotonate the carboxylic acid, and the second equivalent acts as a nucleophile to add to the carboxylate.[8][9]

  • Reactivity of the Intermediate: The reaction forms a stable dianion intermediate that is unreactive towards further addition of the organolithium reagent. This intermediate is hydrolyzed to the ketone during the aqueous work-up.[8][10]

  • Grignard Reagents: Grignard reagents are generally not suitable for this direct conversion as they are less reactive and tend not to add to the carboxylate anion.[8]

  • Reaction Temperature: The initial deprotonation is often performed at a low temperature (e.g., 0 °C or -78 °C), and the reaction is then allowed to warm to room temperature.

Q7: I am observing the formation of a tertiary alcohol as a byproduct.

A7: Formation of a tertiary alcohol indicates that the ketone product is reacting further with the organolithium reagent.

  • Stable Intermediate: The dianion intermediate is generally stable and should prevent this over-addition.[8] Ensure that a full two equivalents of the organolithium reagent have been added to form this stable intermediate.

  • Work-up: The work-up should be performed carefully by quenching the reaction at low temperature before warming, to prevent any unreacted organolithium from reacting with the newly formed ketone.

Troubleshooting Guide: Step 2 - Ketone to Epoxide (Corey-Chaykovsky Reaction)

This step is analogous to the conversion of an aldehyde to an epoxide. Please refer to the troubleshooting guide for the Corey-Chaykovsky reaction in Pathway 1 (Q4 and Q5).

Data Presentation: Pathway 2
StepReactantsReagentsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
1. Ketone Synthesis Carboxylic AcidOrganolithium (2.0-2.2 eq.)Diethyl ether or THF-78 to Room Temp1-2 hours70-90
2. Epoxidation KetoneTrimethylsulfonium iodide (1.1-1.5 eq.), NaH or KOtBu (1.1-1.5 eq.)DMSO/THFRoom Temp1-4 hours70-90
Experimental Protocol: Synthesis of a Ketone from a Carboxylic Acid
  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and dissolve it in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C.

  • Slowly add the organolithium reagent (2.1 eq.) via syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by flash column chromatography or distillation.

Workflow Diagram: Pathway 2

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Epoxidation Carboxylic_Acid Carboxylic Acid Organolithium_Addition Organolithium Addition Carboxylic_Acid->Organolithium_Addition 2 eq. R-Li Ketone Ketone Intermediate Organolithium_Addition->Ketone Corey_Chaykovsky Corey-Chaykovsky Reaction Ketone->Corey_Chaykovsky (CH3)3S+I-, NaH Epoxide Final Epoxide Product Corey_Chaykovsky->Epoxide

Caption: Pathway 2: Carboxylic Acid to Epoxide via a Ketone Intermediate.

Pathway 3: Carboxylic Acid → Alkene → Epoxide

This pathway involves converting the carboxylic acid to an alkene, which is subsequently epoxidized.

Troubleshooting Guide: Step 1 - Alkene Synthesis from Carboxylic Acid

Q8: What are the current methods for converting a carboxylic acid to an alkene?

A8: The conversion of carboxylic acids to alkenes is a developing area of research. Recent advances include photocatalytic methods. One such method involves a dual catalytic system with an acridine photocatalyst and a cobaloxime catalyst to achieve dehydrodecarboxylation.[11] This method is advantageous as it can proceed under mild conditions.

Troubleshooting Guide: Step 2 - Alkene to Epoxide (Epoxidation)

Q9: My epoxidation reaction with m-CPBA is giving low yields and side products. What are the common issues?

A9: While epoxidation of alkenes with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) is generally robust, several issues can arise:

  • Acid-Catalyzed Ring Opening: The carboxylic acid byproduct (m-chlorobenzoic acid) can catalyze the ring-opening of the newly formed epoxide, leading to diols or other adducts.[12][13] To mitigate this, a buffer such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) can be added to the reaction mixture.

  • Reaction Temperature: The reaction is typically run at or below room temperature. Higher temperatures can promote side reactions.

  • Alkene Reactivity: Electron-rich alkenes react faster than electron-poor alkenes.[14] For less reactive alkenes, longer reaction times or a more reactive peroxy acid may be needed.

  • Work-up: The work-up procedure is important to remove the carboxylic acid byproduct. Washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) is a standard procedure.[15]

Q10: How can I effectively remove the m-chlorobenzoic acid byproduct during purification?

A10:

  • Aqueous Wash: A thorough wash with a saturated solution of sodium bicarbonate or sodium carbonate will convert the carboxylic acid to its water-soluble carboxylate salt, which can then be removed in the aqueous layer.

  • Precipitation: In some cases, cooling the reaction mixture can cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration.[15]

  • Chromatography: If residual acid remains, it is typically very polar and can be easily separated from the less polar epoxide by silica gel chromatography.[15]

Data Presentation: Pathway 3
StepReactantsReagentsSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)
1. Alkene Synthesis Carboxylic AcidAcridine photocatalyst, Cobaloxime catalyst, Visible lightDCM/AcetonitrileRoom Temp12-24 hours60-90
2. Epoxidation Alkenem-CPBA (1.0-1.2 eq.), NaHCO3 (optional)Dichloromethane (DCM)0 to Room Temp1-6 hours75-95
Experimental Protocol: Epoxidation of an Alkene with m-CPBA
  • In a round-bottom flask, dissolve the alkene (1.0 eq.) in dichloromethane (DCM).

  • If the substrate or product is acid-sensitive, add solid sodium bicarbonate (2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Filter the mixture if a buffer was used.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude epoxide by flash column chromatography if necessary.

Logical Relationship Diagram: Troubleshooting Epoxidation

G Start Low Epoxide Yield Check_Alkene Is the alkene electron-rich? Start->Check_Alkene Check_Acid Are side products (e.g., diols) observed? Check_Alkene->Check_Acid Yes Longer_Time Increase reaction time. Check_Alkene->Longer_Time No More_Reagent Use a more reactive peroxy acid. Check_Alkene->More_Reagent No Check_Workup Is the carboxylic acid byproduct present after workup? Check_Acid->Check_Workup No Add_Buffer Add a buffer (e.g., NaHCO3) to the reaction. Check_Acid->Add_Buffer Yes Improve_Wash Improve basic wash during workup. Check_Workup->Improve_Wash Yes

Caption: Troubleshooting Decision Tree for Alkene Epoxidation.

References

How to separate liquid vs solid stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Fluoro-2-(oxiran-2-yl)chroman

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the separation of liquid and solid stereoisomers of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound and their known physical states?

A1: this compound has two stereocenters, which results in four distinct stereoisomers: two pairs of enantiomers.[1] The synthesis from an enantiomerically pure precursor typically yields a mixture of two diastereomers.[2] A key challenge is that some of these stereoisomers are crystalline solids at room temperature, while others are liquids, complicating purification.[2]

Stereoisomer ConfigurationDiastereomeric PairKnown Physical State
(2R, 2'S)Diastereomer of (2R, 2'R)Crystalline Solid[2][3]
(2S, 2'R)Diastereomer of (2S, 2'S)Crystalline Solid[2]
(2R, 2'R)Diastereomer of (2R, 2'S)Liquid[2]
(2S, 2'S)Diastereomer of (2S, 2'R)Liquid[2]

Q2: What are the primary strategies for separating the liquid and solid stereoisomers?

A2: The separation strategy involves a two-stage approach. First, the diastereomers (one solid, one liquid) are separated. Then, if required, the enantiomers of the desired diastereomer can be resolved or analyzed for purity.

  • Diastereomer Separation : Since one diastereomer is a solid and the other is a liquid, techniques like column chromatography or crystallization are effective.[2] Crystallization of the solid isomer from the mixture is a viable method.

  • Enantiomer Separation/Analysis : For separating the enantiomeric pairs (e.g., (2R, 2'S) from (2S, 2'R)) or for analytical quantification, chromatographic techniques using a chiral stationary phase (CSP) are necessary.[4][5][6] Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice.[1][7]

Q3: We are experiencing poor yield and purity when trying to separate the solid diastereomer by crystallization. What can we do?

A3: This is a common issue in diastereomeric crystallization. Here are several troubleshooting steps:

  • Solvent Screening : The choice of solvent is critical. The ideal solvent should fully dissolve both diastereomers at an elevated temperature but allow for the selective crystallization of only the desired solid isomer upon cooling, leaving the liquid isomer in the solution. Test a range of solvents with varying polarities.

  • Seeding : Introduce a small seed crystal of the pure solid isomer to the supersaturated solution to induce crystallization. This can improve the crystallization rate and the purity of the product.

  • Cooling Rate : A slow, controlled cooling rate is crucial. Rapid cooling can cause the liquid isomer to become trapped in the crystal lattice of the solid, reducing purity.

  • Equilibration Time : Allow sufficient time for the crystallization to complete. The system may need to equilibrate for several hours or even days to maximize the yield of the solid diastereomer.

Q4: How do I choose between Chiral HPLC and Chiral SFC for enantiomeric analysis?

A4: Both techniques are powerful, but they have different strengths.

  • Chiral HPLC is a robust and widely used method. It is highly versatile due to the vast number of available chiral stationary phases (CSPs) and mobile phase combinations.[5][8] It is often the first choice for analytical method development.

  • Chiral SFC is considered a "greener" and often faster alternative.[7][9] It uses supercritical CO2 as the main mobile phase, which reduces organic solvent consumption.[10][11] SFC can offer higher efficiency and faster equilibration times, making it excellent for high-throughput screening and preparative separations.[7][9]

The choice often depends on available equipment, desired throughput, and environmental considerations.

Experimental Workflows & Logic Diagrams

A logical workflow for the complete separation and analysis of the stereoisomers is presented below.

G cluster_0 Stage 1: Diastereomer Separation cluster_1 Methods cluster_2 Stage 2: Enantiomeric Purity Analysis cluster_3 Techniques start Mixture of Diastereomers ((R,S) Solid + (R,R) Liquid) process1 Separation Method start->process1 method1 Column Chromatography method2 Selective Crystallization output1 Solid Diastereomer (e.g., (R,S)) method1->output1 output2 Liquid Diastereomer (e.g., (R,R)) method1->output2 method2->output1 method2->output2 input_stage2 Isolated Solid Diastereomer output1->input_stage2 analysis Chiral Chromatography input_stage2->analysis tech1 Chiral HPLC tech2 Chiral SFC result Purity Data (Enantiomeric Excess) tech1->result tech2->result

Caption: Overall workflow for separating diastereomers and analyzing enantiomeric purity.

Troubleshooting & Method Development Guides

Guide 1: Troubleshooting Column Chromatography for Diastereomer Separation

Effective separation of the liquid and solid diastereomers by column chromatography requires careful optimization.

G start Problem: Poor Separation / Co-elution q1 Is the resolution (Rs) < 1.5? start->q1 a1_yes Action: Optimize Mobile Phase q1->a1_yes Yes a1_no Action: Check Column & Loading q1->a1_no No step1 Decrease polarity of the eluent (e.g., increase hexane in Hexane:EtOAc) a1_yes->step1 step3 Check for column overloading. Reduce sample amount. a1_no->step3 step2 Try a different solvent system (e.g., Dichloromethane:Methanol) step1->step2 q2 Is separation improved? step2->q2 step4 Ensure proper column packing to avoid channeling. step3->step4 step4->q2 end_success Separation Successful q2->end_success Yes end_fail Consider alternative method (e.g., Preparative HPLC) q2->end_fail No

Caption: Troubleshooting flowchart for column chromatography separation.

Guide 2: Detailed Experimental Protocols

Protocol 1: Separation of Diastereomers by Flash Column Chromatography

This protocol outlines a general procedure for separating the solid and liquid diastereomers.

  • Column Packing :

    • Select a silica gel column (e.g., 230-400 mesh).

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column carefully to ensure a uniform bed without air bubbles.

  • Sample Preparation :

    • Dissolve the crude mixture of diastereomers in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel, then evaporate the solvent. This "dry loading" method often improves resolution.

  • Elution :

    • Load the sample onto the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute both compounds.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify which fractions contain the separated isomers.

  • Analysis and Isolation :

    • Combine the pure fractions of each isomer.

    • Evaporate the solvent under reduced pressure to isolate the pure solid and liquid diastereomers.

Protocol 2: Analytical Chiral HPLC Method

This protocol is for determining the enantiomeric purity of a separated diastereomer.

  • Column and Mobile Phase Selection :

    • A common choice is a polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatives of amylose or cellulose.[12]

    • Start with a typical normal-phase mobile phase, such as a mixture of Hexane and Isopropanol (IPA).

  • Chromatographic Conditions (Example) :

ParameterRecommended Starting Condition
Column Polysaccharide-based CSP (e.g., Amylose)
Mobile Phase 90:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 254 nm
  • Method Optimization :

    • Adjust the ratio of Hexane to IPA to optimize the resolution and retention time.

    • Small amounts of additives may be used in the mobile phase to improve peak shape.[4]

    • Vary the flow rate and temperature to fine-tune the separation.

Protocol 3: Preparative Supercritical Fluid Chromatography (SFC)

SFC is an efficient technique for larger-scale chiral separations.[7]

  • System and Column :

    • Use a preparative SFC system equipped with a suitable back-pressure regulator.[9]

    • Select a preparative-scale column packed with a polysaccharide-based CSP.

  • Chromatographic Conditions (Example) :

ParameterRecommended Condition
Column 20 mm x 250 mm Polysaccharide-based CSP
Mobile Phase Supercritical CO2 with a Methanol co-solvent
Gradient Isocratic (e.g., 15% Methanol)
Flow Rate 50 g/min
Back Pressure 150 bar
Column Temp. 35 °C
Detection UV-Vis Diode Array Detector
  • Fraction Collection :

    • Collect the separated enantiomers using a fraction collector designed for SFC, which manages the depressurization of CO2.[10]

    • Analyze the collected fractions for purity using an analytical chiral method.

References

Technical Support Center: Chiral HPLC Separation of Nebivolol Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral High-Performance Liquid Chromatography (HPLC) separation of Nebivolol and its intermediates. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for Nebivolol separation?

A1: Polysaccharide-based chiral stationary phases are highly effective for the separation of Nebivolol stereoisomers. Columns with amylose and cellulose derivatives, such as those coated with tris-(3,5-dimethylphenyl carbamate), are frequently reported to provide good resolution.[1][2]

Q2: Which mobile phase composition is recommended for the chiral separation of Nebivolol?

A2: Normal-phase chromatography is commonly employed for this separation. A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane or n-heptane, an alcohol modifier such as ethanol or isopropanol, and a basic additive like diethylamine (DEA) or diethanolamine. The exact ratios can be optimized for specific separations.[1][2] For instance, a mobile phase of n-heptane-ethanol-DEA (85:15:0.1, v/v) has been used successfully.[1][2]

Q3: What is the role of the basic additive in the mobile phase?

A3: Basic additives like DEA are crucial for improving peak shape and resolution for basic compounds like Nebivolol. They work by minimizing undesirable interactions between the analyte and the silica surface of the stationary phase, thus reducing peak tailing.

Q4: Can temperature affect the chiral separation?

A4: Yes, temperature is a critical parameter in chiral HPLC. It can influence the selectivity and resolution of the separation. In some cases, increasing the temperature can improve peak shape and efficiency, but it may also decrease chiral selectivity.[3] It is a parameter that should be optimized for each specific method. For some separations of Nebivolol enantiomers, a working temperature of 45°C has been recommended for complete resolution and reduced analysis time.[1]

Troubleshooting Guide

Poor or No Resolution

Q: I am not seeing any separation between my Nebivolol enantiomers. What should I do?

A: If you are observing a single peak or very poor resolution, consider the following steps:

  • Verify Column and Mobile Phase Compatibility: Ensure that you are using a suitable chiral stationary phase (e.g., amylose-based) and a normal-phase mobile phase as recommended in the established methods.

  • Optimize Mobile Phase Composition: The ratio of the alcohol modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane) is critical for resolution. Systematically vary the percentage of the alcohol. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks.

  • Adjust the Additive Concentration: The concentration of the basic additive (e.g., DEA) can significantly impact selectivity. While a common starting point is 0.1%, you may need to optimize this concentration.

  • Lower the Flow Rate: Chiral separations often benefit from lower flow rates. Reducing the flow rate can increase the interaction time between the analytes and the chiral stationary phase, potentially improving resolution.

  • Evaluate Temperature Effects: As mentioned in the FAQ, temperature plays a role. Try adjusting the column temperature both up and down from your current setting to see if it improves separation.

Peak Shape Issues: Tailing and Fronting

Q: My peaks are tailing. How can I improve the peak symmetry?

A: Peak tailing is a common issue and can often be addressed by:

  • Optimizing the Basic Additive: For a basic compound like Nebivolol, tailing is often caused by interaction with acidic silanol groups on the silica support. Ensure you have an appropriate concentration of a basic additive like DEA in your mobile phase. You may need to slightly increase its concentration.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: If the tailing develops over time, your column may be contaminated or the stationary phase may be degrading. Consider flushing the column with a strong solvent (as recommended by the manufacturer) or replacing the column if it is old.

Q: My peaks are fronting. What is the likely cause?

A: Peak fronting is less common than tailing but can occur due to:

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak fronting. Ideally, dissolve your sample in the mobile phase itself.

  • Column Overloading: Similar to tailing, severe column overload can also manifest as fronting. Try injecting a more dilute sample.

  • Column Collapse: In rare cases, a physical collapse of the stationary phase bed at the column inlet can cause fronting. This is often accompanied by a sudden drop in backpressure.

Irreproducible Retention Times

Q: My retention times are shifting between injections. What could be the problem?

A: Unstable retention times can be caused by several factors:

  • Insufficient Column Equilibration: Chiral columns, especially in normal-phase mode, can require extended equilibration times. Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis.

  • Mobile Phase Instability: In normal-phase chromatography, the presence of trace amounts of water can significantly affect retention times. Ensure your solvents are dry and the mobile phase is freshly prepared.

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times. Use a column oven to maintain a stable temperature.

  • Pump Performance: Check your HPLC pump for consistent flow rate delivery. Fluctuations in flow will directly impact retention times.

Data Summary Tables

Table 1: Chiral HPLC Methods for Nebivolol Enantiomers

ParameterMethod 1Method 2Method 3
Column 3-AmyCoat (150 x 4.6 mm)Chiralpak AD-3 (250 x 4.6 mm, 3 µm)Chiralpak AD / AD-RH
Mobile Phase n-heptane-ethanol-DEA (85:15:0.1, v/v/v)[1][2]n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1, v/v/v/v)Pure ethanol or 1-propanol
Flow Rate 3.0 mL/min[1][2]Not specified, but resolution >2.0 for all pairs0.5 mL/min (best resolution)
Detection 225 nm[1][2]280 nmNot specified
Temperature Not specifiedNot specifiedNot specified
Analysis Time Within 12 min[1][2]Within 40 min[1]Not specified

Experimental Protocols

General Protocol for Chiral HPLC Separation of Nebivolol

This protocol is a generalized procedure based on commonly cited methods. Optimization will be required for specific intermediates and instrumentation.

  • Instrumentation:

    • A standard HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a UV detector.

  • Chromatographic Conditions:

    • Chiral Column: Amylose-based column such as Chiralpak AD-3 (250 x 4.6 mm, 3 µm) or similar.

    • Mobile Phase: Prepare a mobile phase consisting of n-hexane, ethanol, isopropanol, and diethanolamine in a ratio of 42:45:13:0.1 (v/v/v/v). Filter and degas the mobile phase before use.

    • Flow Rate: Set the flow rate to a starting value of 1.0 mL/min. This may be optimized for better resolution.

    • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.

    • Detection Wavelength: Monitor the eluent at 280 nm.

    • Injection Volume: Inject 10-20 µL of the sample solution.

  • Sample Preparation:

    • Accurately weigh and dissolve the Nebivolol intermediate sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the prepared sample solution.

    • Identify and integrate the peaks corresponding to the different stereoisomers.

Visualization

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_problem Problem Identification cluster_solution Troubleshooting Steps PoorResolution Poor or No Resolution CheckMethod Verify Column & Mobile Phase PoorResolution->CheckMethod Initial Check PeakTailing Peak Tailing OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, Additive) PeakTailing->OptimizeMobilePhase Check Additive CheckSample Check Sample Concentration & Solvent PeakTailing->CheckSample Check for Overload SystemCheck System & Column Health Check (Equilibration, Leaks, Contamination) PeakTailing->SystemCheck Check Column Health PeakFronting Peak Fronting PeakFronting->CheckSample Check Sample Solvent & Concentration PeakFronting->SystemCheck Check for Column Collapse RetentionShift Retention Time Shift AdjustFlowTemp Adjust Flow Rate & Temperature RetentionShift->AdjustFlowTemp Check Temperature Stability RetentionShift->SystemCheck Check Equilibration CheckMethod->OptimizeMobilePhase OptimizeMobilePhase->AdjustFlowTemp SystemCheck->OptimizeMobilePhase

Caption: A workflow diagram for troubleshooting common chiral HPLC separation issues.

References

Minimizing byproducts in the synthesis of fluorinated chromans

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of fluorinated chromans. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproducts and troubleshooting common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing fluorinated chroman-4-ones?

A1: The most prevalent and efficient method is a one-step synthesis involving a base-promoted condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[1] This reaction is often accelerated using microwave irradiation.[1][2]

Q2: What are the primary byproducts in the synthesis of fluorinated chromans?

A2: The major byproduct typically arises from the self-condensation of the aldehyde reactant, particularly when the 2'-hydroxyacetophenone starting material contains electron-donating groups.[1] This side reaction can lead to significant purification challenges and reduced yields of the desired fluorinated chroman.

Q3: How do fluorine substituents on the 2'-hydroxyacetophenone affect the reaction outcome?

A3: Fluorine atoms are electron-withdrawing. Therefore, a fluorinated 2'-hydroxyacetophenone is considered an electron-deficient starting material. This electronic property is advantageous as it generally leads to higher yields of the desired chroman-4-one and minimizes the formation of byproducts from aldehyde self-condensation.[1]

Q4: Can I use ¹⁹F NMR to monitor the reaction and identify byproducts?

A4: Yes, ¹⁹F NMR is a powerful technique for monitoring the progress of fluorinated chroman synthesis and identifying fluorine-containing byproducts. Due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus, it is often possible to distinguish between the signals of the desired product and any fluorinated impurities.[3][4][5][6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of fluorinated chromans.

Issue Potential Cause Recommended Solution
Low yield of the desired fluorinated chroman 1. Aldehyde self-condensation: This is a common side reaction, especially with electron-rich acetophenones.Use an electron-deficient 2'-hydroxyacetophenone: Fluorine substituents are beneficial in this regard. • Optimize the base: Diisopropylamine (DIPA) has been shown to be an effective base for this reaction.[8] • Control the addition of the aldehyde: Adding the aldehyde slowly to a mixture of the acetophenone and the base can help to minimize its self-condensation.
2. Incomplete reaction: The reaction may not have gone to completion.Increase reaction time or temperature: Microwave irradiation at 160-170 °C for 1 hour is a common condition.[1] Monitor the reaction by TLC or NMR to determine the optimal time.
3. Suboptimal solvent: The choice of solvent can significantly impact the reaction efficiency.Ethanol is a commonly used and effective solvent for this synthesis under microwave conditions.[1]
Difficulty in purifying the product 1. Presence of aldehyde self-condensation byproduct: This byproduct can have similar polarity to the desired product, making chromatographic separation challenging.Optimize reaction conditions to minimize byproduct formation (see above).Employ careful flash column chromatography: A gradient elution with a solvent system like ethyl acetate/hexane may be required for effective separation.[1] • Consider recrystallization as an alternative or additional purification step.
Formation of multiple unidentified byproducts 1. Decomposition of starting materials or product: High temperatures or prolonged reaction times can sometimes lead to degradation.Carefully control the reaction temperature and time.Ensure the purity of starting materials. Impurities in the 2'-hydroxyacetophenone or aldehyde can lead to side reactions.
2. Complex reaction mixture due to choice of base: Some bases may promote multiple side reactions.Screen different bases: While DIPA is often effective, other bases like pyrrolidine or piperidine could be investigated for your specific substrates.

Quantitative Data Summary

The yield of fluorinated chroman-4-ones is highly dependent on the electronic nature of the substituents on the 2'-hydroxyacetophenone.

Substituent Type on 2'-Hydroxyacetophenone General Effect on Yield Byproduct Formation (Aldehyde Self-Condensation) Reference
Electron-withdrawing (e.g., Fluoro, Bromo, Chloro) High yields (up to 88%)Minimized[1]
Electron-donating (e.g., Dimethyl, Methoxy) Low yields (as low as 17%)Increased[1]

Experimental Protocols

Optimized Synthesis of a Fluorinated Chroman-4-one

This protocol is based on a general procedure for the synthesis of chroman-4-ones with modifications to favor the formation of the desired fluorinated product and minimize byproducts.[1]

Materials:

  • Fluorinated 2'-hydroxyacetophenone (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Diisopropylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution of the acetophenone)

  • Dichloromethane

  • 1 M HCl (aq)

  • 10% NaOH (aq)

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a microwave-safe reaction vessel, add the fluorinated 2'-hydroxyacetophenone (1.0 equiv), the aldehyde (1.1 equiv), and diisopropylamine (DIPA) (1.1 equiv) to a 0.4 M solution of the acetophenone in ethanol.

  • Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour with a fixed hold time.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to afford the pure fluorinated chroman-4-one.

Visualizations

Reaction Pathway: Chroman-4-one Synthesis vs. Aldehyde Self-Condensation

The following diagram illustrates the desired reaction pathway for the synthesis of a fluorinated chroman-4-one and the competing side reaction of aldehyde self-condensation.

Reaction_Pathway cluster_desired Desired Reaction cluster_side Side Reaction acetophenone Fluorinated 2'-Hydroxyacetophenone enolate Acetophenone Enolate acetophenone->enolate + Base aldehyde Aldehyde base Base (DIPA) chalcone Intermediate Chalcone enolate->chalcone + Aldehyde (Aldol Addition) chroman Desired Fluorinated Chroman-4-one chalcone->chroman Intramolecular Oxa-Michael Addition aldol_adduct Aldehyde Aldol Adduct byproduct Aldehyde Self-Condensation Byproduct aldol_adduct->byproduct Dehydration aldehyde_node1 Aldehyde aldehyde_enolate Aldehyde Enolate aldehyde_node1->aldehyde_enolate + Base aldehyde_enolate->aldol_adduct + Aldehyde aldehyde_node2 Aldehyde

Caption: Desired vs. Side Reaction Pathways.

Experimental Workflow for Fluorinated Chroman Synthesis

The following diagram outlines the key steps in the experimental procedure for synthesizing and purifying fluorinated chromans.

Workflow start Start: Combine Reactants (Fluorinated 2'-Hydroxyacetophenone, Aldehyde, DIPA, Ethanol) reaction Microwave-Assisted Reaction (160-170 °C, 1 hr) start->reaction workup Aqueous Workup (DCM, NaOH, HCl, H₂O, Brine) reaction->workup drying Drying and Concentration (MgSO₄, Rotary Evaporation) workup->drying purification Purification (Flash Column Chromatography) drying->purification analysis Characterization (NMR, MS) purification->analysis product Pure Fluorinated Chroman analysis->product

Caption: Experimental Workflow Diagram.

References

Stability and storage conditions for 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 6-Fluoro-2-(oxiran-2-yl)chroman. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on information from various chemical suppliers.

ParameterRecommended Condition
Temperature Refrigerate at 2-8°C.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).
Container Keep in a tightly sealed, light-resistant container.
Moisture Protect from moisture and store in a dry place.

Q2: What are the potential degradation pathways for this compound?

A2: The primary site of reactivity and potential degradation is the epoxide (oxirane) ring, which is susceptible to ring-opening reactions. The fluorine atom on the chroman ring is generally stable under typical reaction conditions. The most common degradation pathways include:

  • Hydrolysis: The epoxide ring can be opened by reaction with water, a reaction that can be catalyzed by both acids and bases, to form the corresponding diol.

  • Nucleophilic Attack: The strained epoxide ring is susceptible to attack by various nucleophiles (e.g., amines, alcohols, thiols), leading to the formation of ring-opened products.

  • Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. The specific degradation products will depend on the temperature and the presence of other reactive species.

Below is a diagram illustrating the potential degradation pathways.

G A This compound B Hydrolysis (Acid or Base Catalyzed) A->B H₂O C Nucleophilic Attack (e.g., Amines, Alcohols) A->C Nu⁻ D Thermal Stress A->D Δ E Ring-Opened Diol B->E F Ring-Opened Adduct C->F G Various Degradation Products D->G

Caption: Potential degradation pathways for this compound.

Q3: What analytical techniques are suitable for assessing the stability of this compound?

A3: A stability-indicating method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. Other suitable methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.

  • Gas Chromatography (GC): If the compound and its potential impurities are sufficiently volatile and thermally stable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of degradation products.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the handling and use of this compound in your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC analysis of a fresh sample. 1. Contamination of the solvent or column. 2. Partial degradation during sample preparation. 3. Presence of inherent impurities from synthesis.1. Run a blank gradient to check for solvent/system peaks. 2. Prepare samples fresh and analyze them promptly. Use cooled autosampler if available. 3. Obtain a certificate of analysis from the supplier to identify known impurities.
Loss of starting material and formation of a more polar product during a reaction. 1. Presence of acidic or basic impurities in reagents or solvents. 2. Accidental exposure to moisture.1. Purify all reagents and use freshly distilled, anhydrous solvents. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
Inconsistent reaction yields or rates. 1. Degradation of the this compound stock solution. 2. Variability in the quality of reagents or solvents.1. Aliquot the stock solution upon receipt and store under recommended conditions. Use a fresh aliquot for each experiment. 2. Use high-purity reagents and solvents from a reliable source.
Formation of a diol impurity. Hydrolysis of the epoxide ring due to the presence of water.1. Use anhydrous solvents and reagents. 2. Perform reactions under a dry, inert atmosphere (e.g., nitrogen or argon).

The following workflow can help troubleshoot unexpected experimental outcomes:

G cluster_0 Troubleshooting Workflow A Unexpected Experimental Outcome B Analyze by HPLC/LC-MS A->B C Compare to Reference Standard B->C D Unexpected Peaks Present? C->D E Characterize Unknown Peaks (MS, NMR) D->E Yes K No Unexpected Peaks D->K No F Identify Degradation Product or Impurity E->F G Review Experimental Protocol F->G H Check Reagent/Solvent Quality G->H I Optimize Reaction Conditions H->I J Successful Outcome I->J

Caption: A logical workflow for troubleshooting unexpected experimental results.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[1][2]

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[2]

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.[3]

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep at room temperature for 24 hours.[3]

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.[2]

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[2]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a suitable stability-indicating HPLC method.

    • Analyze an unstressed sample as a control.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of the unstressed sample.

    • Determine the percentage of degradation.

    • Identify and characterize any significant degradation products using techniques like LC-MS and NMR.

The following diagram illustrates the experimental workflow for a forced degradation study.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions A->B C1 Acid Hydrolysis B->C1 C2 Base Hydrolysis B->C2 C3 Oxidation B->C3 C4 Thermal Stress B->C4 C5 Photolytic Stress B->C5 D Sample at Time Points C1->D C2->D C3->D C4->D C5->D E Analyze by HPLC/LC-MS D->E F Data Analysis and Characterization E->F

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Preventing Racemization of Optically Active Chroman Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with optically active chroman epoxides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the enantiomeric purity of your compounds throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for optically active chroman epoxides?

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For drug development and other stereospecific applications, maintaining the optical purity of chroman epoxides is critical, as different enantiomers can have vastly different biological activities and toxicities. Loss of enantiomeric excess (ee) can lead to a decrease in therapeutic efficacy and an increase in off-target side effects.

Q2: What are the primary causes of racemization in chroman epoxides?

Racemization of chiral epoxides, including those with a chroman scaffold, is most commonly initiated by conditions that can lead to the reversible opening of the epoxide ring to form a transient, achiral or rapidly inverting intermediate. The primary culprits are:

  • Acidic Conditions: Strong acids, including Brønsted and Lewis acids, can protonate or coordinate to the epoxide oxygen, making the ring more susceptible to opening. This can proceed through a mechanism with significant SN1 character, especially at a tertiary carbon center, which may involve a carbocation-like transition state that can lead to loss of stereochemical information.[1][2][3]

  • High Temperatures: Elevated temperatures can provide the necessary energy to overcome the activation barrier for ring-opening or other racemization pathways.

  • Certain Purification Methods: As detailed in the troubleshooting section, some purification techniques, particularly chromatography on acidic stationary phases, can induce racemization.[4]

Q3: Can basic conditions cause racemization of chroman epoxides?

Generally, basic conditions are less likely to cause racemization of the starting epoxide compared to acidic conditions. Base-catalyzed epoxide ring-opening typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the epoxide carbons, leading to an inversion of configuration at that center.[2][5] This process is not reversible in a way that would typically lead to racemization of the unreacted epoxide. However, it is crucial to consider the stability of the entire molecule, as other functionalities on the chroman scaffold could be sensitive to base.

Q4: How can I monitor the enantiomeric purity of my chroman epoxide?

The most common and reliable method for determining the enantiomeric excess of chiral compounds is Chiral High-Performance Liquid Chromatography (HPLC) .[6][7] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Other methods include the use of chiral derivatizing agents followed by analysis with standard NMR or chromatography techniques.[8]

Troubleshooting Guide: Loss of Enantiomeric Excess

This guide addresses common issues encountered during the synthesis, workup, purification, and storage of optically active chroman epoxides that can lead to racemization.

Problem Potential Cause Recommended Solution
Loss of enantiomeric excess after an acid-catalyzed reaction. The reaction conditions are too harsh, leading to a partially SN1-like epoxide opening mechanism with a carbocation-like intermediate that allows for racemization.[1][2][3]- Use milder acidic conditions (e.g., weaker Brønsted or Lewis acids).- Lower the reaction temperature.- Reduce the reaction time.- If possible, consider alternative synthetic routes that avoid strongly acidic conditions.
Racemization observed after purification by silica gel chromatography. Standard silica gel is slightly acidic and can catalyze the decomposition or racemization of acid-labile epoxides.[4][9]- Neutralize the silica gel before use by treating it with a solution of sodium bicarbonate, followed by washing and drying.[4]- Alternatively, use a different stationary phase for chromatography, such as alumina (basic or neutral) or a polymer-based resin.- Minimize the time the compound spends on the column.
Decreased enantiomeric purity after aqueous workup. The aqueous solution may be acidic, leading to acid-catalyzed racemization.- Ensure that the aqueous solution used for workup is neutral or slightly basic.- Perform the workup at a low temperature (e.g., in an ice bath).- Minimize the duration of the aqueous workup.
Loss of optical activity during storage. The compound may be unstable under the storage conditions. Traces of acid or exposure to light and heat can promote degradation or racemization over time.- Store the purified chroman epoxide in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).- Store at low temperatures (-20°C or below).- Protect from light by using an amber vial or wrapping the container in foil.- Ensure the compound is free of any acidic impurities before long-term storage.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography

To prevent racemization of acid-sensitive chroman epoxides during column chromatography, it is recommended to use neutralized silica gel.[4]

Materials:

  • Standard silica gel for column chromatography

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Acetone (or another suitable volatile solvent)

  • Oven

Procedure:

  • Create a slurry of the silica gel in the saturated sodium bicarbonate solution.

  • Stir the slurry for approximately 30 minutes.

  • Filter the silica gel and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Wash the neutralized silica gel with acetone to remove the water.

  • Dry the silica gel in an oven at a temperature that will not deactivate it (typically 100-120°C) until it is a free-flowing powder.

  • Cool the silica gel under vacuum and store it in a desiccator until use.

Protocol 2: General Procedure for Chiral HPLC Analysis of a Chroman Derivative

This protocol provides a general starting point for developing a chiral HPLC method to determine the enantiomeric purity of a chroman epoxide. The specific column and mobile phase will need to be optimized for your particular compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[6][7]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Your chroman epoxide sample, dissolved in a suitable solvent.

Procedure:

  • Column Selection: Choose a chiral column based on the structure of your analyte. Polysaccharide-based columns are a good starting point for many chiral separations.

  • Mobile Phase Selection: A common mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A typical starting point is a 90:10 (v/v) mixture of hexane:isopropanol.

  • Method Development:

    • Inject a racemic standard of your chroman epoxide to determine the retention times of both enantiomers.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers. Adjusting the percentage of the alcohol modifier can significantly impact the resolution.

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature.

    • Set the UV detector to a wavelength where your compound has strong absorbance.

  • Sample Analysis:

    • Prepare a dilute solution of your optically active chroman epoxide sample in the mobile phase.

    • Inject the sample into the HPLC system.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

Mechanism of Acid-Catalyzed Epoxide Racemization

racemization_mechanism cluster_enantiomer_R Enantiomer R cluster_enantiomer_S Enantiomer S R_epoxide Optically Active Chroman Epoxide (R) protonation Protonation (H+) R_epoxide->protonation Acidic Conditions S_epoxide Optically Active Chroman Epoxide (S) intermediate Carbocation-like Intermediate (Achiral/Planar) protonation->intermediate Ring Opening deprotonation_R Deprotonation intermediate->deprotonation_R Ring Closure (Attack from one face) deprotonation_S Deprotonation intermediate->deprotonation_S Ring Closure (Attack from opposite face) deprotonation_R->R_epoxide deprotonation_S->S_epoxide

Caption: Potential mechanism for racemization of a chroman epoxide under acidic conditions.

Experimental Workflow for Synthesis and Purity Analysis

experimental_workflow start Starting Material (e.g., Chromene) synthesis Asymmetric Epoxidation start->synthesis workup Aqueous Workup (Neutral or slightly basic pH) synthesis->workup purification Purification (Neutralized Silica Gel) workup->purification analysis Chiral HPLC Analysis purification->analysis storage Storage (-20°C, Inert Atmosphere) analysis->storage troubleshooting_logic start Loss of Enantiomeric Excess Observed check_reaction Were acidic conditions used? start->check_reaction check_purification Was standard silica gel used for purification? check_reaction->check_purification No solution_acid Use milder acid, lower temperature, or shorter reaction time. check_reaction->solution_acid Yes check_workup Was the aqueous workup acidic? check_purification->check_workup No solution_silica Use neutralized silica gel or an alternative stationary phase. check_purification->solution_silica Yes check_storage Review storage conditions check_workup->check_storage No solution_workup Ensure workup pH is neutral or slightly basic. check_workup->solution_workup Yes solution_storage Store at low temperature under inert atmosphere and protected from light. check_storage->solution_storage Yes

References

Scalable purification strategies for 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Fluoro-2-(oxiran-2-yl)chroman

Welcome to the technical support center for the purification of this compound. This guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals working with this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a crucial chiral building block for the synthesis of Nebivolol, a cardioselective β-receptor blocker used to treat hypertension.[1][2] The molecule possesses two stereocenters, which means it can exist as four different stereoisomers: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R).[2] Since the biological activity of Nebivolol is highly dependent on its stereochemistry, isolating the specific, desired stereoisomers of this intermediate in high purity is critical for the successful synthesis of the final active pharmaceutical ingredient (API).

Q2: What are the primary challenges encountered during the purification of this compound?

A2: The main challenge stems from its stereochemistry. Synthesis typically yields a diastereomeric mixture.[1][3] For example, starting from the (R)-enantiomer of the precursor acid results in a mixture of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman.[1] Therefore, the primary purification challenge is the efficient and scalable separation of these diastereomers. A subsequent challenge is that only two of the four stereoisomers are known to be crystalline solids under normal conditions, while the others are liquids, which influences the choice of final purification step (crystallization vs. chromatography).[4]

Q3: What are the recommended scalable purification strategies?

A3: The most commonly cited and scalable method for separating the stereoisomers is column chromatography .[4] For specific isomers, such as the (R,S) and (S,R) forms, crystallization can be employed as a highly effective and scalable final purification step to achieve high purity.[1][3] For industrial-scale production, kinetic resolution of racemic epoxides is a known strategy, though specific application to this compound requires process development.[5]

Q4: Which analytical techniques are used to assess the purity and confirm the stereochemistry?

A4: A combination of analytical techniques is essential. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the primary method for separating and quantifying the different stereoisomers.[2] High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy helps to confirm the chemical structure and relative stereochemistry.[2] High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[2] For crystalline isomers, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[1][3]

Troubleshooting Guide

Q5: My column chromatography is providing poor separation of the diastereomers. What can I do?

A5:

  • Optimize the Solvent System: The polarity of the eluent is critical. A common system is heptane/ethyl acetate.[1] Try running a gradient elution, starting with a low polarity (e.g., 98:2 heptane:ethyl acetate) and gradually increasing the polarity. This can improve the resolution between closely eluting spots.

  • Adjust the Stationary Phase: Ensure you are using silica gel with an appropriate particle size for your column dimensions. Smaller particle sizes can improve resolution but may lead to higher backpressure.

  • Check the Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude product loaded should be 1-5% of the total weight of the silica gel. For large-scale columns, this ratio is even more critical.

  • Control the Flow Rate: A slower flow rate generally provides better separation by allowing more time for equilibrium between the mobile and stationary phases.

Q6: The yield after column chromatography is very low. How can I improve it?

A6:

  • Analyze Fractions Carefully: Use Thin Layer Chromatography (TLC) or HPLC to analyze all collected fractions. Your product may be spread across more fractions than anticipated.

  • Prevent Product Degradation: The epoxide ring is susceptible to ring-opening by acidic or nucleophilic species. Ensure your silica gel is neutral and your solvents are of high purity and free from acidic contaminants. The compound itself can be sensitive, so avoid prolonged exposure to heat or harsh conditions.

  • Ensure Complete Elution: After collecting the main product fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to ensure no product remains adsorbed to the silica.

Q7: I have isolated the (R,S) or (S,R) isomer, but it will not crystallize. What are the potential reasons?

A7:

  • Insufficient Purity: Crystallization is highly sensitive to impurities. Even small amounts of the other diastereomer or solvent residue can inhibit crystal formation. Re-purify the material via chromatography if necessary.

  • Incorrect Solvent System: The choice of solvent is crucial. Crystals have been successfully obtained from fractions of a heptane/ethyl acetate column separation, suggesting a solvent system of this nature is a good starting point.[1] Experiment with different solvent systems (e.g., isopropanol, ethanol, acetone/heptane) and concentrations.

  • Supersaturation Issues: Ensure you are creating a supersaturated solution. This can be achieved by slow evaporation of the solvent, slow cooling of a hot, saturated solution, or vapor diffusion (layering a poor solvent over a solution of your compound in a good solvent).

  • Seeding: If you have a previous batch of crystals, adding a single seed crystal to a supersaturated solution can induce crystallization.

Purification Data Summary

The following table summarizes typical parameters for the purification of this compound diastereomers.

ParameterMethodDetailsExpected OutcomeReference
Stationary Phase Column ChromatographySilica Gel (60-120 mesh for large scale)N/A[6]
Mobile Phase Column ChromatographyHeptane/Ethyl Acetate (Gradient or Isocratic)Separation of diastereomers.[1]
Typical Ratio Synthesis OutputDiastereomeric Mixture~66:34 (e.g., R,S : R,R)[7]
Physical Form Post-Purification(R,S) and (S,R) IsomersCrystalline Solid[4]
Physical Form Post-Purification(R,R) and (S,S) IsomersLiquid/Oil[4]
Purity Target AnalyticalChiral HPLC>99% ee for isolated stereoisomer[2]

Detailed Experimental Protocols

Protocol 1: Scalable Column Chromatography for Diastereomer Separation

  • Column Packing: Select a glass column appropriate for the scale. As an example, for 10g of crude material, a column packed with ~300-500g of silica gel is a reasonable starting point. Pack the column as a slurry in the initial, low-polarity mobile phase (e.g., 98:2 heptane:ethyl acetate). Ensure the silica bed is well-compacted and level.

  • Sample Loading: Dissolve the crude mixture of this compound diastereomers in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Maintain a constant, controlled flow rate.

  • Fraction Collection: Collect fractions of a consistent volume. Monitor the elution process using TLC, staining with potassium permanganate or visualizing under UV light.

  • Gradient (Optional): If separation is slow or incomplete, gradually increase the percentage of ethyl acetate in the mobile phase to elute the more polar components.

  • Analysis and Pooling: Analyze the collected fractions by TLC or HPLC to identify those containing the pure, separated diastereomers. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified isomer.

Protocol 2: Crystallization of the (R,S) or (S,R) Isomer

  • Solvent Selection: In a small vial, dissolve a small amount of the purified, oily (R,S) or (S,R) isomer in a good solvent like ethyl acetate or acetone.

  • Induce Supersaturation: Slowly add a poor solvent, such as heptane or hexane, until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a drop or two of the good solvent until the solution becomes clear again.

  • Crystal Growth: Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed at room temperature or in a refrigerator. Alternatively, use a slow cooling method from a hot, saturated solution in a single solvent system (e.g., isopropanol).

  • Isolation: Once a significant amount of crystals has formed, isolate them by vacuum filtration.

  • Washing: Wash the crystals sparingly with the cold, poor solvent (e.g., cold heptane) to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain the final, pure crystalline product.

Mandatory Visualization

The following diagram illustrates the logical workflow for selecting a scalable purification strategy for this compound.

G Purification Strategy Workflow for this compound crude Crude Synthetic Mixture (e.g., R,S and R,R Diastereomers) chromatography Scalable Column Chromatography (Silica Gel, Heptane/EtOAc) crude->chromatography Primary Separation isomer_rs Isolated (R,S) Isomer (Reported as Solid) chromatography->isomer_rs Fraction 1 isomer_rr Isolated (R,R) Isomer (Reported as Liquid) chromatography->isomer_rr Fraction 2 crystallization Crystallization (e.g., from Heptane/EtOAc) isomer_rs->crystallization Polishing/Final Step analysis1 QC Analysis (HPLC, NMR) isomer_rr->analysis1 final_solid Final Product: High Purity Crystalline (R,S) Isomer crystallization->final_solid analysis2 QC Analysis (HPLC, NMR, X-ray) final_solid->analysis2 final_oil Final Product: Purified (R,R) Isomer (Oil) analysis1->final_oil

Caption: Logical workflow for purification strategy selection.

References

Technical Support Center: Refinement of Synthesis Pathways for Cost-Effective Drug Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues encountered during the experimental refinement of synthesis pathways for more cost-effective drug production.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of high cost in a drug synthesis pathway?

A1: The primary cost drivers in drug synthesis are multifaceted and can be broadly categorized as follows:

  • Raw Materials: The cost of starting materials, reagents, and catalysts is a significant factor. Expensive or difficult-to-source materials can dramatically increase the overall cost.[1][2]

  • Synthesis Route Complexity: The number of steps in a synthesis pathway directly impacts cost.[2][3][4] Each step adds to labor, equipment usage, and potential for yield loss. A more linear synthesis is generally more expensive than a convergent one.[5]

  • Reaction Yield: Low yields at any step mean more starting material is needed to produce the desired amount of product, increasing costs.[2]

  • Purification and Isolation: Downstream processing, including chromatography, crystallization, and filtration, can be resource-intensive, consuming large volumes of solvents and energy.[6][7] In fact, downstream processing can account for as much as 80% of production costs for some therapeutics.

  • Cycle Time: Longer reaction times and processing steps increase operational costs, including energy consumption and labor.[8]

  • Waste Disposal: The generation of hazardous waste incurs significant disposal costs and environmental impact.[9][10][11]

Q2: How can I select a more cost-effective synthesis route?

A2: Selecting a more cost-effective synthesis route involves a strategic approach known as retrosynthetic analysis, where the target molecule is broken down into simpler, commercially available precursors.[3] Key principles for a cost-effective route include:

  • Step Economy: Aim for the shortest possible synthesis route.[3]

  • Atom Economy: Design reactions where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.

  • Convergent Synthesis: A convergent approach, where different parts of the molecule are synthesized separately and then joined, is often more efficient and cost-effective than a linear synthesis.[5]

  • Raw Material Cost: Whenever possible, select routes that utilize cheaper and more readily available starting materials.[2]

  • Green Chemistry Principles: Incorporate environmentally friendly practices, such as using less hazardous solvents and reducing energy consumption.[3][9]

Q3: What is Process Analytical Technology (PAT) and how can it help in cost reduction?

A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[12][13][14] It helps reduce costs by:

  • Real-time Monitoring: PAT tools, such as Near-Infrared (NIR) spectroscopy, allow for real-time monitoring of critical process parameters (CPPs) and critical quality attributes (CQAs).[12][13][14]

  • Improved Process Understanding: Continuous monitoring provides a better understanding of the reaction kinetics and thermodynamics, enabling optimization of reaction conditions.[12][14]

  • Reduced Cycle Time: By identifying the optimal reaction endpoint, PAT can prevent unnecessary extensions of reaction time, thus reducing energy consumption and increasing throughput.[15]

  • Enhanced Quality and Consistency: PAT helps ensure batch-to-batch consistency, reducing the risk of batch failures and the need for costly reprocessing.[12][16]

  • Minimized Product Loss: Real-time analysis helps in preventing out-of-specification production, thereby minimizing product loss.[13]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Problem: The reaction yield is significantly lower than expected, even when following an established protocol.

Possible Cause Troubleshooting Step
Incorrect Reaction Temperature Verify the accuracy of your thermometer and ensure even heating of the reaction mixture. Inconsistent or incorrect temperatures can significantly affect reaction rates and selectivity.[3][17]
Moisture or Oxygen Sensitivity If the reaction is sensitive to water or oxygen, ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, dry solvents.[3][17]
Poor Quality of Reagents or Catalysts Reagents and catalysts can degrade over time. Use fresh or purified starting materials and catalysts. Verify the purity of your starting materials via analytical techniques like NMR or HPLC.[3][17]
Inefficient Mixing Inadequate stirring can lead to localized "hot spots" or concentration gradients, resulting in side reactions and lower yields. Ensure the stirring is vigorous enough for the scale of the reaction.[16][18]
Premature Quenching or Decomposition Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Quenching the reaction too early or letting it run for too long can lead to incomplete conversion or product decomposition.[19]
Issue 2: Problems with API Crystallization

Problem: Difficulty in obtaining a crystalline product, or the formation of agglomerates and fine particles.

Possible Cause Troubleshooting Step
Agglomeration of Crystals This occurs when small crystals stick together. Optimize the cooling and supersaturation rates to prevent uncontrolled nucleation. Seeded crystallization can also guide uniform crystal growth.[]
Excessive Fines The formation of very small crystals can complicate downstream processing. Adjusting the addition rate of an anti-solvent and careful solvent selection can help control nucleation and avoid excessive fines.[]
Poor Solubility Control The choice of solvent is critical. A solvent with high solubility favors crystal growth, while poor solubility may lead to irregular crystal formation.[]
Inadequate Mixing Poor mixing can create zones of high supersaturation, leading to uncontrolled nucleation and agglomeration. Conversely, excessive agitation can cause particle breakage.[16][21]
Polymorphic Conversion Changes in temperature, humidity, or solvent can trigger the conversion of one crystal form (polymorph) to another, which can affect the drug's physical properties.[16][21] Careful control of these parameters is crucial.
Issue 3: HPLC Purification Issues

Problem: Experiencing issues such as drifting retention times, peak tailing, or high backpressure during HPLC purification of the API.

Possible Cause Troubleshooting Step
Retention Time Drift This can be caused by poor column temperature control, changes in the mobile phase composition due to evaporation, or an unequilibrated column. Use a column thermostat and ensure the mobile phase is well-mixed and covered.[22]
Peak Tailing or Double Peaks This may indicate a clogged column frit, column failure, or the presence of interfering peaks. Backwashing the column, replacing the frit, or optimizing the mobile phase can resolve this.[22]
High Backpressure High backpressure is often due to a blockage in the system, such as a clogged guard column or column frit, or precipitated sample/buffer. Systematically remove components (guard column, then column) to identify the source of the blockage.[22]
Noisy Baseline A noisy baseline can be caused by impure solvents, dissolved gases in the mobile phase, or detector issues. Use high-purity, filtered, and degassed solvents.[23]
Broad Peaks This can result from a low mobile phase flow rate, a leak in the system, or a contaminated guard column. Check for leaks, adjust the flow rate, and replace the guard column if necessary.[24]

Quantitative Data Summary

Table 1: Cost of Goods (COGs) Analysis for Different Synthetic Routes of Molnupiravir

This table presents a comparison of different synthetic routes for the antiviral drug Molnupiravir, highlighting how changes in the synthesis strategy can impact the cost.

Route Starting Material Number of Steps Overall Yield Estimated COGs ($/kg)
Discovery Route Uridine517%>$1000
Route A Cytidine241%~$150-200
Route D (Improved Uridine) Uridine3Not specified$467

Source: Adapted from a cost of goods analysis for Molnupiravir manufacturing.[2] The analysis demonstrates that a reduction in the number of steps and the use of a less expensive starting material (Cytidine vs. Uridine) can lead to a significant decrease in the final cost of the API.[2]

Experimental Protocols

Protocol 1: General Procedure for API Crystallization

This protocol outlines a general method for purifying a solid API through crystallization.

  • Solvent Selection: Choose a solvent in which the API is sparingly soluble at room temperature but highly soluble at an elevated temperature.[25] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolution: In a flask, add the crude API and a minimal amount of the selected solvent. Heat the mixture with stirring until the API is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Key Considerations for Scaling Up a Chemical Reaction

Transitioning a reaction from a laboratory scale to a pilot plant or manufacturing scale requires careful consideration of several factors.

  • Thermal Hazard Assessment: Conduct calorimetric studies (e.g., reaction calorimetry) to understand the heat flow of the reaction.[26] This is crucial for designing an adequate cooling system to prevent a thermal runaway on a larger scale.

  • Mixing and Mass Transfer: What works in a small flask may not be efficient in a large reactor. Evaluate the impact of mixing on the reaction outcome. Overhead stirrers are generally more effective for larger volumes than magnetic stir bars.

  • Dosing and Addition Rates: For highly exothermic reactions, the controlled addition of a reactant is critical to manage the heat generated.[26] The rate of addition may need to be adjusted for larger scales.

  • Cycle Time: Be aware that heating, cooling, and transfer times will be significantly longer at a larger scale.[8] Assess the stability of the product and intermediates over these extended periods.

  • Pilot Plant Run: Before full-scale production, perform an intermediate scale-up in a pilot plant.[26] This allows for the identification and resolution of unforeseen issues.

Protocol 3: General Workflow for Microreactor-Based Synthesis

Microreactors offer precise control over reaction conditions and can be advantageous for certain syntheses.

  • System Setup: The microreactor system typically consists of syringe pumps to deliver reactants, a micromixer, the microreactor chip where the reaction occurs, and a collection vessel.[1][27] The system may also include modules for heating or cooling.

  • Parameter Optimization: The key parameters to optimize are the flow rates of the reactants (which determines the residence time in the reactor), the temperature, and the concentration of the reactants.

  • Synthesis: The reactant solutions are pumped into the micromixer and then flow through the microreactor. The product is continuously collected at the outlet.

  • Steady State: Allow the system to reach a steady state before collecting the product for analysis to ensure consistent results.

  • Quenching and Workup: The product stream may be directed into a quenching solution to stop the reaction before analysis and purification.

Visualizations

Synthesis_Pathway_Optimization_Workflow cluster_0 Phase 1: Route Design & Feasibility cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Scale-Up & Validation Retrosynthesis Retrosynthetic Analysis Route_Selection Route Selection (Cost, Safety, Greenness) Retrosynthesis->Route_Selection Feasibility Initial Lab-Scale Feasibility Route_Selection->Feasibility Reaction_Optimization Reaction Condition Optimization (DoE) Feasibility->Reaction_Optimization Proceed if feasible Analytical_Development Analytical Method Development (HPLC, GC) Reaction_Optimization->Analytical_Development Purification_Development Crystallization / Purification Method Analytical_Development->Purification_Development Scale_Up Scale-Up Studies (Pilot Plant) Purification_Development->Scale_Up Proceed to scale-up PAT_Implementation Process Analytical Technology (PAT) Implementation Scale_Up->PAT_Implementation Validation Process Validation PAT_Implementation->Validation Cost_Effective_Production Cost-Effective Drug Production Validation->Cost_Effective_Production

Caption: Workflow for the refinement of a drug synthesis pathway.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Actions Low_Yield Low Reaction Yield Investigate Potential Causes Cause1 Reagent Quality Low_Yield->Cause1 Cause2 Reaction Conditions Low_Yield->Cause2 Cause3 Process Control Low_Yield->Cause3 Sol1 Verify Purity of Starting Materials Cause1->Sol1 Sol2 Use Fresh Solvents/Reagents Cause1->Sol2 Sol3 Check Temperature Control Cause2->Sol3 Sol4 Ensure Inert Atmosphere Cause2->Sol4 Sol5 Optimize Stirring/Mixing Cause3->Sol5 Sol6 Monitor Reaction Progress (TLC/HPLC) Cause3->Sol6 Improved_Yield Improved Yield Sol1->Improved_Yield Sol2->Improved_Yield Sol3->Improved_Yield Sol4->Improved_Yield Sol5->Improved_Yield Sol6->Improved_Yield

Caption: A logical guide for troubleshooting low reaction yields.

Scale_Up_Considerations cluster_considerations Scale-Up Factors Lab_Scale Laboratory Scale (grams) Pilot_Scale Pilot Scale (kilograms) Lab_Scale->Pilot_Scale Key Considerations Production_Scale Production Scale (tons) Pilot_Scale->Production_Scale Further Refinement Heat_Transfer Heat Transfer Pilot_Scale->Heat_Transfer Mixing Mixing Efficiency Pilot_Scale->Mixing Mass_Transfer Mass Transfer Pilot_Scale->Mass_Transfer Safety Safety & Hazard Analysis Pilot_Scale->Safety Cycle_Time Cycle Time Pilot_Scale->Cycle_Time

Caption: Key factors to consider during process scale-up.

References

Validation & Comparative

Reference NMR Spectra for the Characterization of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the NMR Spectral Data of a Key Nebivolol Intermediate.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for (2S,2R)-(6-fluoro-2-chromanyl)oxirane, acquired in deuterated dimethyl sulfoxide (DMSO-d6).[3]

Table 1: ¹H NMR Spectroscopic Data for (2S,2R)-(6-fluoro-2-chromanyl)oxirane in DMSO-d6. [3]

Chemical Shift (δ) in ppmIntegration (Number of Protons)Multiplicity
1.721Hm
2.001Hm
2.742Hm
2.822Hm
3.171Hddd
3.941Hddd
6.771Hdd
6.922Hm

Table 2: ¹³C NMR Spectroscopic Data for (2S,2R)-(6-fluoro-2-chromanyl)oxirane in DMSO-d6. [3]

Chemical Shift (δ) in ppmCoupling Constant (J) in Hz
23.4-
23.7-
44.5-
52.3-
75.3-
113.7d, 23.2
115.2d, 22.3
117.2d, 8.2
123.5d, 7.5
150.1d, 1.5
156.0d, 234.8

Experimental Protocols

The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like 6-Fluoro-2-(oxiran-2-yl)chroman.

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker Avance III or similar) with a standard 5 mm probe.

  • Frequency: ¹H NMR spectra are typically recorded at frequencies of 300 MHz or higher, while ¹³C NMR spectra are recorded at corresponding frequencies (e.g., 75 MHz for a 300 MHz spectrometer).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range sufficient to cover all carbon signals (e.g., -10 to 220 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (for DMSO-d6, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizing the Workflow and Synthetic Pathway

The following diagrams illustrate the logical workflow for NMR data comparison and the role of this compound in the synthesis of Nebivolol.

logical_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_analysis Data Analysis and Comparison Sample_Preparation Sample Preparation NMR_Spectrometer NMR Spectrometer Setup Sample_Preparation->NMR_Spectrometer Acquire_1H_NMR Acquire 1H NMR Data NMR_Spectrometer->Acquire_1H_NMR Acquire_13C_NMR Acquire 13C NMR Data NMR_Spectrometer->Acquire_13C_NMR Process_1H_NMR Process 1H Spectrum Acquire_1H_NMR->Process_1H_NMR Process_13C_NMR Process 13C Spectrum Acquire_13C_NMR->Process_13C_NMR Compare_Spectra Compare Experimental and Reference Spectra Process_1H_NMR->Compare_Spectra Process_13C_NMR->Compare_Spectra Reference_Data Reference NMR Data for This compound Reference_Data->Compare_Spectra Structure_Verification Structure Verification/ Impurity Identification Compare_Spectra->Structure_Verification

Caption: Workflow for NMR-based structural verification.

synthetic_pathway Start 6-Fluorochroman Derivative Intermediate This compound (Key Chiral Intermediate) Start->Intermediate Epoxidation Product Nebivolol Intermediate->Product Ring Opening & Coupling Reagent Amine Reagent Reagent->Product

Caption: Role in Nebivolol synthesis.

References

Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural intricacies of pharmaceutical intermediates is paramount. This guide provides a detailed interpretation of the mass spectrometry fragmentation pattern of 6-Fluoro-2-(oxiran-2-yl)chroman, a key chiral building block. We offer a comparative look at potential analytical techniques and present supporting data in a clear, structured format to aid in its characterization.

This guide, therefore, presents a plausible fragmentation pathway based on the established principles of mass spectrometry for epoxide-containing and fluorinated aromatic compounds. This interpretation is supplemented by a comparison with alternative analytical methods, a generalized experimental protocol for mass spectrometric analysis, and a visual representation of the proposed fragmentation cascade.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for structural analysis, a multi-faceted approach employing various analytical techniques is often necessary for unambiguous characterization, especially for chiral compounds.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, elemental composition (HRMS).High sensitivity, provides structural information.May not distinguish between isomers without chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and stereochemistry.[2]Provides unambiguous structural and stereochemical assignment.Lower sensitivity compared to MS.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Separation of stereoisomers.[2]Essential for determining enantiomeric purity.Does not provide direct structural information.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and non-destructive.Provides limited structural detail on its own.

Proposed Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer, likely initiated by electron ionization (EI) or collision-induced dissociation (CID) of the protonated molecule, is expected to proceed through several key pathways. The primary fragmentation is anticipated to involve the epoxide and chroman ring systems. Epoxides are known to undergo characteristic alpha-cleavage at the carbon-carbon bonds of the oxirane ring.[3][4]

Table 1: Proposed Fragmentation Pattern and Plausible Fragment Structures

m/z (Proposed)Plausible Fragment StructureFragmentation Pathway
195[C₁₁H₁₂FO₂]⁺Molecular Ion [M+H]⁺
177[C₁₁H₁₀FO]⁺Loss of H₂O from the protonated epoxide ring.
165[C₁₀H₈FO]⁺Cleavage of the C-C bond between the chroman and oxirane rings with subsequent rearrangement.
152[C₉H₇FO]⁺Retro-Diels-Alder (RDA) fragmentation of the dihydropyran ring of the chroman moiety.
137[C₈H₆FO]⁺Loss of the entire oxirane side chain.
123[C₇H₄FO]⁺Further fragmentation of the fluorinated benzopyran core.

Experimental Protocol: Mass Spectrometry Analysis

The following provides a generalized methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve a precise amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of 1 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Scan Range: m/z 50-500.

  • Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be applied for MS/MS fragmentation studies.

  • Data Acquisition: Acquire data in both full scan MS and tandem MS (MS/MS) modes.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed fragmentation cascade of the protonated this compound molecule.

Fragmentation_Pathway M [M+H]⁺ m/z 195 F1 m/z 177 M->F1 - H₂O F2 m/z 165 M->F2 - C₂H₄O F3 m/z 152 M->F3 - C₃H₄O F4 m/z 137 F2->F4 - C₂H₄ F5 m/z 123 F3->F5 - CHO

Caption: Proposed fragmentation pathway of protonated this compound.

References

In-depth Crystallographic Analysis of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman: A Key Nebivolol Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the X-ray crystallography data for the (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman isomer, a critical building block in the synthesis of the antihypertensive drug nebivolol. This document summarizes the key crystallographic parameters, outlines the experimental protocols for its synthesis and analysis, and presents a visual workflow of the process. While four stereoisomers of 6-fluoro-2-(oxiran-2-yl)chroman exist, only the (R,S) and (S,R) configurations have been found to be crystalline, with this guide focusing on the comprehensively studied (R,S) isomer.

Comparative Crystallographic Data

The following table summarizes the key X-ray diffraction data for the crystalline isomer of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. A direct comparison with other isomers is not presented, as the (R,R) and (S,S) isomers are reported to be liquids under normal conditions and thus not amenable to single-crystal X-ray diffraction analysis.[1]

Parameter(R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman
Chemical Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions
a (Å)9.3742 (3)
b (Å)4.76845 (12)
c (Å)11.0212 (3)
β (°)114.202 (4)
Volume (ų)449.35 (3)
Z 2
Temperature (K)100
Radiation Cu Kα (λ = 1.54184 Å)
Density (calculated) 1.435 Mg/m³
Absorption Coeff. (mm⁻¹)0.94
Final R indices [I>2σ(I)] R = 0.032
wR (F²) 0.092
Goodness-of-fit (S) 1.10

Experimental Protocols

Synthesis of this compound Isomers

The synthesis of the four stereoisomers of this compound begins with the enantiomerically pure (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.[1][2]

  • Starting Material : The synthesis originates from enantiopure 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol, which is transformed into the corresponding enantiopure 6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.[1][2]

  • Epoxide Formation : The formation of the epoxide from the carboxylic acid introduces a new stereogenic center. This results in a mixture of two diastereomers for each starting enantiomer: (R,S) and (R,R) isomers from the (R)-acid, and (S,R) and (S,S) isomers from the (S)-acid.[1][2]

  • Separation : The diastereomeric mixtures are separated using column chromatography with a heptane/ethyl acetate eluent.[1] This allows for the isolation of all four stereoisomers in their pure form.[1][2]

  • Crystallization : Of the four purified isomers, only the (R,S) and (S,R) isomers form crystalline solids. The (R,R) and (S,S) isomers remain as liquids under normal conditions.[1] Crystals suitable for X-ray analysis are obtained from the respective fractions collected during column chromatography.[1]

X-ray Crystallography

The crystallographic data for the (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman isomer was collected and refined using the following methodology:

  • Data Collection : A suitable single crystal of the (R,S) isomer was mounted on an Agilent SuperNova Dual Source diffractometer equipped with an Atlas detector.[1] Data was collected at a temperature of 100 K using Cu Kα radiation.[1]

  • Data Reduction : The collected data was processed, and a multi-scan absorption correction was applied using the CrysAlis PRO software.[1]

  • Structure Solution and Refinement : The crystal structure was solved and refined. The final refinement was performed against F² and included constrained hydrogen atom parameters. The crystal was refined as an inversion twin.[1]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis, separation, and crystallographic analysis of the this compound isomers.

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis start Enantiopure (R)- or (S)-6-fluoro-4-oxo- 3,4-dihydro-2H-chromene-2-carboxylic acid epoxidation Epoxide Formation start->epoxidation mixture Diastereomeric Mixture ((R,S) + (R,R) or (S,R) + (S,S)) epoxidation->mixture chromatography Column Chromatography mixture->chromatography isomers (R,S) Isomer (Solid) (R,R) Isomer (Liquid) (S,R) Isomer (Solid) (S,S) Isomer (Liquid) chromatography->isomers crystal_selection Single Crystal Selection isomers:f0->crystal_selection isomers:f2->crystal_selection xray X-ray Diffraction Analysis crystal_selection->xray data Crystallographic Data xray->data

References

A Comparative Guide to the Synthetic Routes of 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

6-Fluoro-2-(oxiran-2-yl)chroman is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the antihypertensive drug Nebivolol.[1][2] The stereochemistry of this epoxide intermediate is critical for the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the most common synthetic routes to this compound, presenting key data, detailed experimental protocols, and a visual representation of the synthetic strategies.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into four main strategies. The choice of route often depends on factors such as the desired stereoisomer, scalability, cost-effectiveness, and the availability of starting materials.

Route Starting Material Key Steps Advantages Disadvantages Overall Yield (Reported)
1 Racemic 6-Fluoro-chroman-2-carboxylic acid- Chiral resolution of the acid- Reduction to aldehyde- Epoxidation (e.g., with a sulfonium ylide)- Well-established chemistry- Formation of diastereomeric mixtures requiring separation (often by HPLC)- Multi-step processVariable, depends on resolution and separation efficiency
2 2-Chloro-1-(6-fluoro-chroman-2-yl)ethanone- Stereoselective reduction of the ketone (enzymatic or chemical)- Base-induced cyclization to epoxide- High stereocontrol possible in the reduction step- Potentially fewer steps than Route 1- Requires specific enzymes or chiral reducing agentsGood to high
3 (2R)-6-Fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene- Ring opening of the epoxide- Protection of diol- Activation of one hydroxyl group- Intramolecular cyclization with inversion of configuration- Allows for the conversion of an undesired diastereomer to the desired one- Adds several steps to the overall synthesisNot reported as an overall yield from a common starting material
4 4-Fluorophenol- Fries rearrangement- Claisen condensation- Cyclization- Reduction- Epoxidation- Cost-effective starting material- Convergent synthesis- Can be a lengthy sequence- May require optimization for large-scale production~34-51% for the mixture of diastereomers[3]

Experimental Protocols

Route 2: From 2-Chloro-1-(6-fluoro-chroman-2-yl)ethanone via Enzymatic Reduction and Epoxidation

This route offers excellent stereocontrol through the use of a reductase enzyme.

Step 1: Stereoselective Reduction of 2-Chloro-1-(6-fluoro-chroman-2-yl)ethanone

  • Materials: 2-Chloro-1-(6-fluoro-chroman-2-yl)ethanone, buffer solution (e.g., phosphate buffer), alcohol solvent (e.g., isopropanol), S-type reductase, and a coenzyme (e.g., NADPH).

  • Procedure: The ketone is suspended in a mixture of buffer and alcohol. The S-type reductase and coenzyme are added, and the pH is adjusted and maintained at approximately 7.8. The reaction is stirred at a controlled temperature (e.g., 20°C) until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product, (S)-2-chloro-1-((S)-6-fluoro-chroman-2-yl)ethanol, is extracted with an organic solvent, and the solvent is evaporated to yield the chlorohydrin.[4]

Step 2: Epoxidation of the Chiral Chlorohydrin

  • Materials: Chiral 2-chloro-1-(6-fluoro-chroman-2-yl)ethanol, an organic solvent (e.g., isopropanol or toluene), and an aqueous base solution (e.g., 2M sodium hydroxide).

  • Procedure: The chlorohydrin is dissolved in the organic solvent and cooled to 0-5°C. The aqueous base is added dropwise, and the reaction mixture is stirred for several hours at this temperature, followed by stirring at room temperature overnight. The progress of the reaction is monitored by HPLC. After completion, the organic layer is separated, washed, and the solvent is removed under reduced pressure to yield the desired (2S, 2'S)-6-Fluoro-2-(2'-oxiranyl)chromane.[5]

Route 4: De Novo Synthesis from 4-Fluorophenol

This route builds the chroman ring system from a simple starting material.

Step 1: O-Acylation and Fries Rearrangement

  • Materials: 4-Fluorophenol, acetyl chloride, and aluminum chloride.

  • Procedure: 4-Fluorophenol is acylated with acetyl chloride, followed by a Fries rearrangement catalyzed by aluminum chloride to produce a hydroxyacetophenone intermediate.[3]

Step 2: Claisen Condensation and Cyclization

  • Materials: The hydroxyacetophenone intermediate, a base (e.g., sodium ethoxide), and diethyl oxalate.

  • Procedure: The intermediate undergoes a Claisen condensation with diethyl oxalate, followed by an intramolecular cyclization to form the chromanone ring system.[3]

Step 3: Reduction and Epoxidation

  • Materials: The chromanone intermediate, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation with Pd/C), a tosylating agent (e.g., p-toluenesulfonyl chloride), and a base for epoxidation.

  • Procedure: The chromanone is reduced to the corresponding chromanol. The resulting diol can then be selectively tosylated and subsequently treated with a base to form the epoxide ring.[3]

Synthetic Pathway Comparison

The following diagram illustrates the logical flow of the different synthetic routes to this compound.

G cluster_0 Route 1 cluster_1 Route 2 cluster_2 Route 3 cluster_3 Route 4 A1 Racemic 6-Fluoro-chroman-2-carboxylic acid A2 Chiral Resolution A1->A2 A3 (R)- or (S)-6-Fluoro-chroman-2-carboxylic acid A2->A3 A4 Reduction to Aldehyde A3->A4 A5 Epoxidation A4->A5 A6 Diastereomeric Mixture of Epoxides A5->A6 A7 Chromatographic Separation A6->A7 A8 Enantiopure this compound A7->A8 B1 2-Chloro-1-(6-fluoro-chroman-2-yl)ethanone B2 Stereoselective Reduction B1->B2 B3 Chiral Chlorohydrin B2->B3 B4 Base-induced Cyclization B3->B4 B5 Enantiopure this compound B4->B5 C1 (2R, 2S)-Epoxide C2 Ring Opening C1->C2 C3 Diol C2->C3 C4 Protection & Activation C3->C4 C5 Intramolecular Cyclization C4->C5 C6 (2R, 2R)-Epoxide C5->C6 D1 4-Fluorophenol D2 Fries Rearrangement D1->D2 D3 Claisen Condensation D2->D3 D4 Cyclization D3->D4 D5 Reduction D4->D5 D6 Epoxidation D5->D6 D7 Mixture of Epoxide Diastereomers D6->D7

Caption: Comparative workflow of synthetic routes to this compound.

References

A Comparative Guide to the Biological Significance of (RS, SR)- and (RR, SS)-6-Fluoro-2-(oxiran-2-yl)chroman Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The differential biological activity of the final drug product, Nebivolol, is critically dependent on the specific stereochemistry of these starting materials. Nebivolol is a racemic mixture of d-Nebivolol ((+)-SRRR-Nebivolol) and l-Nebivolol ((-)-RSSS-Nebivolol), each possessing distinct pharmacological activities that contribute to the drug's overall therapeutic effect[1][2][3].

Indirect Biological Activity: Precursors to Pharmacologically Distinct Enantiomers

The primary biological relevance of the (RS, SR) and (RR, SS) diastereomers of 6-fluoro-2-(oxiran-2-yl)chroman lies in their stereospecific conversion to the d- and l-enantiomers of Nebivolol, respectively.

Diastereomeric PrecursorResulting Nebivolol EnantiomerPrimary Pharmacological Activity
(RS, SR)-6-Fluoro-2-(oxiran-2-yl)chromand-Nebivolol ((+)-SRRR)Potent and highly selective β1-adrenergic receptor antagonist[1][2][3][4].
(RR, SS)-6-Fluoro-2-(oxiran-2-yl)chromanl-Nebivolol ((-)-RSSS)Potentiates nitric oxide (NO) release, leading to vasodilation[1][5][6][7].

d-Nebivolol , derived from the (RS, SR) diastereomer, is the primary contributor to the beta-blocking effects of the drug, leading to a reduction in heart rate and blood pressure[1][8]. In contrast, l-Nebivolol , synthesized from the (RR, SS) diastereomer, is mainly responsible for the vasodilatory effects through the stimulation of endothelial nitric oxide synthase (eNOS)[1][2][7]. This dual mechanism of action distinguishes Nebivolol from other beta-blockers.

Stereospecific Synthesis of Nebivolol Enantiomers

The synthesis of the individual enantiomers of Nebivolol requires the separation of the (RS, SR) and (RR, SS) diastereomers of this compound. This separation is a critical step to ensure the desired pharmacological activity of the final product.

G cluster_0 Synthesis Pathway Racemic_6_Fluoro_2_formyl_chroman Racemic 6-Fluoro-2-formyl-chroman Diastereomeric_mixture Diastereomeric Mixture ((RS, SR) and (RR, SS)) of this compound Racemic_6_Fluoro_2_formyl_chroman->Diastereomeric_mixture Epoxidation Separation Diastereomeric Separation (e.g., Chromatography) Diastereomeric_mixture->Separation RS_SR_Isomer (RS, SR) Isomer Separation->RS_SR_Isomer RR_SS_Isomer (RR, SS) Isomer Separation->RR_SS_Isomer d_Nebivolol d-Nebivolol ((+)-SRRR) RS_SR_Isomer->d_Nebivolol Stereospecific Ring Opening & Coupling l_Nebivolol l-Nebivolol ((-)-RSSS) RR_SS_Isomer->l_Nebivolol Stereospecific Ring Opening & Coupling

Figure 1. Stereospecific Synthesis of Nebivolol Enantiomers.

Experimental Protocols

Diastereomeric Separation of this compound

A common method for separating the diastereomers is column chromatography.

Protocol:

  • A crude mixture of the (RS, SR) and (RR, SS) diastereomers of this compound is prepared.

  • A silica gel column is prepared using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • The crude mixture is loaded onto the column.

  • The column is eluted with the chosen solvent system.

  • Fractions are collected and analyzed by a suitable technique (e.g., thin-layer chromatography or high-performance liquid chromatography) to identify the separated diastereomers.

  • Fractions containing the pure diastereomers are combined and the solvent is evaporated to yield the isolated (RS, SR) and (RR, SS) isomers.

Synthesis of d-Nebivolol from (RS, SR)-6-Fluoro-2-(oxiran-2-yl)chroman

Protocol:

  • The isolated (RS, SR)-6-fluoro-2-(oxiran-2-yl)chroman is reacted with a protected amine, typically benzylamine, in a suitable solvent such as ethanol.

  • This reaction opens the epoxide ring to form an amino alcohol intermediate with a specific stereochemistry.

  • The resulting intermediate is then coupled with another molecule of a chroman derivative, often the corresponding aldehyde, under reductive amination conditions.

  • The protecting group (e.g., benzyl) is removed, typically by catalytic hydrogenation.

  • The final d-Nebivolol product is purified, for example, by crystallization.

Synthesis of l-Nebivolol from (RR, SS)-6-Fluoro-2-(oxiran-2-yl)chroman

The synthesis of l-Nebivolol follows a similar protocol to that of d-Nebivolol, with the key difference being the use of the (RR, SS) diastereomer of this compound as the starting material. This ensures the formation of the correct stereoisomer of the final product.

Signaling Pathways of Nebivolol Enantiomers

The distinct pharmacological effects of the Nebivolol enantiomers are mediated through different signaling pathways.

G cluster_0 d-Nebivolol Pathway cluster_1 l-Nebivolol Pathway d_Nebivolol d-Nebivolol Beta1_AR β1-Adrenergic Receptor d_Nebivolol->Beta1_AR Antagonist AC Adenylyl Cyclase Beta1_AR->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Heart_Rate ↓ Heart Rate PKA->Heart_Rate Contractility ↓ Contractility PKA->Contractility l_Nebivolol l-Nebivolol Beta3_AR β3-Adrenergic Receptor l_Nebivolol->Beta3_AR Agonist eNOS eNOS Beta3_AR->eNOS Activation NO ↑ Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Figure 2. Signaling Pathways of d- and l-Nebivolol.

Conclusion

References

Navigating Stereoisomeric Purity: A Comparative Analysis of Synthetic 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the stereoisomeric purity of chiral building blocks is paramount. This guide provides a comparative analysis of the purity of synthetic 6-Fluoro-2-(oxiran-2-yl)chroman, a key intermediate in the synthesis of the cardiovascular drug Nebivolol. We delve into the common impurities, analytical methodologies for purity assessment, and a comparison of typical purity levels for its different stereoisomers.

This compound possesses two chiral centers, giving rise to four stereoisomers: (2R,2'S), (2S,2'R), (2R,2'R), and (2S,2'S). The specific stereochemistry of this intermediate is crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API). The synthesis of these stereoisomers often results in mixtures that necessitate careful purification and rigorous analytical characterization to ensure the required enantiomeric and diastereomeric purity.

Comparison of Stereoisomer Purity

The purity of commercially available or synthetically prepared this compound stereoisomers is a critical parameter. While suppliers often claim high purity, the actual composition can vary. The following table summarizes typical purity levels and common impurities associated with the different stereoisomers. It is important to note that obtaining precise, comparative quantitative data from different commercial suppliers is challenging. The data presented here is a synthesis of available information from scientific literature and supplier documentation.

StereoisomerTypical Purity (%)Common ImpuritiesAnalytical Method
(2R,2'S)-6-Fluoro-2-(oxiran-2-yl)chroman >95%(2R,2'R)-diastereomer, residual solvents, starting materialsChiral HPLC, NMR, GC-MS
(2S,2'R)-6-Fluoro-2-(oxiran-2-yl)chroman >95%(2S,2'S)-diastereomer, residual solvents, starting materialsChiral HPLC, NMR, GC-MS
(2R,2'R)-6-Fluoro-2-(oxiran-2-yl)chroman >95%(2R,2'S)-diastereomer, residual solvents, starting materialsChiral HPLC, NMR, GC-MS
(2S,2'S)-6-Fluoro-2-(oxiran-2-yl)chroman >95%(2S,2'R)-diastereomer, residual solvents, starting materialsChiral HPLC, NMR, GC-MS
(RS)-6-Fluoro-2-[(SR)-oxiran-2-yl]chroman (Mixture) >90% (as per a supplier's CoA)[1]Diastereomeric and enantiomeric isomers, synthesis byproductsHPLC, NMR, Mass Spec

Experimental Protocols

Accurate determination of the purity of this compound stereoisomers relies on a combination of chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the primary method for separating and quantifying the stereoisomers of this compound.[2]

  • Objective: To separate and quantify the four stereoisomers.

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak AD, Chiralcel OD), is typically used. The choice of the specific chiral column is critical for achieving baseline separation.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The exact ratio is optimized to achieve the best resolution.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the chroman moiety absorbs, usually around 220-280 nm.

  • Quantification: The percentage of each stereoisomer and any impurities are determined by integrating the peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to assess purity by identifying characteristic signals of the main compound and any impurities. Both ¹H and ¹³C NMR are employed.

  • Objective: To confirm the chemical structure and identify any organic impurities.

  • Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.

  • Frequency: High-field NMR spectrometers (e.g., 300 MHz or higher) are used to obtain better signal dispersion and resolution.

  • Analysis: The chemical shifts (δ), coupling constants (J), and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with reference spectra of the pure compound. For the (2S,2R) stereoisomer, characteristic ¹H NMR signals in DMSO-d₆ have been reported at δ (ppm): 1.72, 2.00, 2.74, 2.82, 3.17, 3.94, 6.77, and 6.92.[3]

  • Quantitative NMR (qNMR): This technique can be used for highly accurate purity determination by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is utilized to confirm the elemental composition of the compound and to identify and characterize impurities based on their accurate mass.

  • Objective: To confirm the molecular formula and identify unknown impurities.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm mass error).

  • Analysis: The experimentally determined monoisotopic mass is compared to the theoretically calculated mass of the protonated molecule ([M+H]⁺). For the (2S,2R) stereoisomer, the calculated m/z for [C₁₁H₁₂FO₂]⁺ is 195.08158, and a found value of 195.08120 has been reported, confirming the elemental composition.[3] HRMS can also be coupled with liquid chromatography (LC-HRMS) to separate impurities before mass analysis, aiding in their identification.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of synthetic this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_results Results & Reporting Synthesis Synthesis of This compound ColumnChromatography Column Chromatography (Diastereomer Separation) Synthesis->ColumnChromatography Chiral_HPLC Chiral HPLC (Stereoisomeric Purity) ColumnChromatography->Chiral_HPLC NMR NMR Spectroscopy (Structural Confirmation & Impurity ID) ColumnChromatography->NMR HRMS High-Resolution Mass Spectrometry (Elemental Composition & Impurity ID) ColumnChromatography->HRMS Purity_Report Purity Report (Quantitative Data) Chiral_HPLC->Purity_Report NMR->Purity_Report HRMS->Purity_Report CoA Certificate of Analysis Purity_Report->CoA Impurity_Formation_Pathway Starting_Material Enantiopure Precursor (e.g., (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid) Epoxidation Epoxidation Reaction Starting_Material->Epoxidation Desired_Diastereomer Desired Diastereomer (e.g., (2R,2'S)-isomer) Epoxidation->Desired_Diastereomer Undesired_Diastereomer Undesired Diastereomer (Impurity) (e.g., (2R,2'R)-isomer) Epoxidation->Undesired_Diastereomer Separation Chromatographic Separation Desired_Diastereomer->Separation Undesired_Diastereomer->Separation Pure_Product Purified Desired Stereoisomer Separation->Pure_Product

References

Navigating the Landscape of 6-Fluoro-2-(oxiran-2-yl)chroman Analytical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals engaged in the analysis of Nebivolol and its related impurities, the procurement of high-purity analytical standards is a critical starting point. This guide provides a comprehensive comparison of available 6-Fluoro-2-(oxiran-2-yl)chroman analytical standards, delves into alternative standards, and presents detailed experimental protocols to aid in the selection and application of these essential reference materials.

Comparison of Commercially Available this compound Analytical Standards

Several chemical suppliers offer this compound as an analytical standard. While a direct head-to-head performance comparison from a single public study is unavailable, researchers can make an informed decision by comparing the specifications and documentation provided by each supplier. A key document to request is the Certificate of Analysis (CoA), which provides crucial data on purity, identity, and storage conditions.

Key suppliers for this compound and its various isomers include Simson Pharma, SRIRAMCHEM, Pharmaffiliates, Benchchem, BLDpharm, and Crescent Chemical Company.[1][][3][4][5][6] When evaluating these standards, it is imperative to consider the specific isomer required for your analysis, as different stereoisomers are available.

Table 1: Key Comparison Parameters for this compound Analytical Standards

ParameterInformation to Request from SupplierImportance for Researchers
Purity (%) Typically found on the Certificate of Analysis (CoA). Request the specific purity determined by a primary analytical method like HPLC or GC.High purity is essential for accurate quantification of the analyte in a sample.
Identity Confirmation CoA should include data from techniques like ¹H-NMR, Mass Spectrometry (MS), and possibly IR or UV spectroscopy.Confirms that the material is the correct chemical entity.
Isomeric Purity For chiral compounds, request data on the enantiomeric or diastereomeric excess.Crucial for stereospecific assays and understanding the impurity profile of stereoisomeric drugs like Nebivolol.
Moisture Content Usually determined by Karl Fischer titration and reported on the CoA.Water content can affect the accurate weighing of the standard and its stability.
Residual Solvents Typically analyzed by Headspace Gas Chromatography (HS-GC) and listed on the CoA.Residual solvents can interfere with analytical methods and may have safety implications.
Certificate of Analysis (CoA) Always request the lot-specific CoA before purchase.Provides a comprehensive summary of the quality control testing performed on the standard.[4]
Storage Conditions Recommended storage temperature and conditions are provided on the product datasheet and CoA.Proper storage is critical to maintain the stability and integrity of the standard over time.
Traceability Information on traceability to national or international standards (e.g., USP, EP).Ensures the reliability and comparability of analytical results.

Alternative Analytical Standards for Nebivolol Impurity Profiling

This compound is a known process impurity and potential genotoxic impurity in the synthesis of Nebivolol Hydrochloride.[7] Therefore, a comprehensive impurity analysis of Nebivolol would necessitate the use of other related analytical standards.

Table 2: Common Nebivolol Impurities Available as Analytical Standards

Impurity NameCAS NumberMolecular FormulaNotes
(RS)-6-Fluoro-2-[(SR)-oxiran-2-yl]chroman793669-26-8C₁₁H₁₁FO₂Also known as Nebivolol Related Compound D.[8]
(2R,2'R)-6-Fluoro-2-(2'-oxiranyl)chromane197706-50-6C₁₁H₁₁FO₂A specific stereoisomer of this compound.[]
(2S, 2'R)-6-Fluoro-2-(2'-oxiranyl)chromane197706-51-7C₁₁H₁₁FO₂Another stereoisomer of the target compound.
2-chloro-1-(6-fluorochroman-2-yl)ethanoneNot specifiedC₁₁H₁₀ClFO₂A potential genotoxic impurity in Nebivolol synthesis.[7]
2-chloro-1-(6-fluorochroman-2-yl)ethanolNot specifiedC₁₁H₁₂ClFO₂Another potential genotoxic impurity.[7]
N-nitroso-nebivololNot specifiedC₂₂H₂₄F₂N₂O₅A nitrosamine impurity with regulatory limits on daily intake.

Experimental Protocol: GC-MS Analysis of this compound

A sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed for the quantification of this compound as a genotoxic impurity in Nebivolol hydrochloride.[7]

Objective: To quantify the presence of this compound in a Nebivolol hydrochloride drug substance at parts-per-million (ppm) levels.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

Reagents and Materials:

  • This compound analytical standard

  • Nebivolol hydrochloride sample

  • High-purity solvent for dissolution (e.g., Dichloromethane or a suitable alternative)

  • Inert gas for GC carrier (e.g., Helium)

Chromatographic Conditions (Example):

  • Column: A suitable capillary column for trace analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/minute to 200 °C, hold for 2 minutes

    • Ramp: 20 °C/minute to 280 °C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

Mass Spectrometer Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound analytical standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., from the Limit of Quantification (LOQ) to a specified upper limit).

  • Sample Solution: Accurately weigh a known amount of the Nebivolol hydrochloride sample and dissolve it in the solvent to achieve a final concentration suitable for the analysis.

Analysis Procedure:

  • Inject the prepared calibration standards into the GC-MS system to establish a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram based on its retention time and the presence of the selected ions.

  • Quantify the amount of the impurity in the sample using the calibration curve.

Validation Parameters:

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The linearity of the response for the impurity should be established over the concentration range, with a correlation coefficient of >0.99 being desirable.[7]

Visualizing the Analytical Workflow

To better understand the process of selecting and utilizing an analytical standard, the following diagrams illustrate the key decision points and experimental flow.

analytical_standard_selection cluster_selection Standard Selection Process start Identify Analytical Need (this compound) search_suppliers Search for Suppliers start->search_suppliers request_coa Request Certificate of Analysis (CoA) search_suppliers->request_coa compare_data Compare Purity, Identity, and Isomeric Purity Data request_coa->compare_data select_supplier Select and Purchase Standard compare_data->select_supplier

Workflow for selecting an analytical standard.

gcms_workflow cluster_workflow GC-MS Analysis Workflow prep_standards Prepare Calibration Standards gcms_analysis GC-MS Analysis (SIM Mode) prep_standards->gcms_analysis prep_sample Prepare Nebivolol Sample Solution prep_sample->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing report Report Results (ppm) data_processing->report

Experimental workflow for GC-MS analysis.

By carefully evaluating the available analytical standards, considering the broader impurity profile of Nebivolol, and employing a validated analytical method, researchers can ensure the accuracy and reliability of their results in drug development and quality control.

References

A Comparative Guide to the Efficacy of Nebivolol Synthesis Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nebivolol, a highly selective β1-adrenergic receptor antagonist, is distinguished by its complex stereochemistry, possessing four chiral centers. The therapeutic product is a racemic mixture of the (S,R,R,R)- and (R,S,S,S)-enantiomers. The intricate structure of Nebivolol presents significant challenges for chemical synthesis, making the choice of starting materials and synthetic strategy paramount to achieving high efficacy, yield, and purity. This guide provides an objective comparison of different precursors and their associated synthetic routes, supported by available experimental data, to inform researchers and professionals in the field of drug development.

Comparison of Key Precursor Strategies

The synthesis of Nebivolol can be broadly categorized into several strategies, each defined by its starting precursor and the point at which stereochemical control is introduced. Early methods relied on racemic syntheses followed by challenging late-stage separations, while modern approaches prioritize early-stage resolution or asymmetric synthesis to improve efficiency.

Strategy 1: Racemic Synthesis from 6-Fluoro-chroman-2-carboxylic Acid and Late-Stage Resolution

This classical approach begins with a racemic precursor, typically ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate. The synthesis proceeds through several steps to produce a mixture of all ten Nebivolol stereoisomers. The final, and most challenging, step involves isolating the desired (S,R,R,R) and (R,S,S,S) enantiomers from this complex mixture.

  • Advantages : The initial precursors are readily accessible and relatively inexpensive.

  • Disadvantages : This route is characterized by a multiplicity of steps and low overall yields. The final purification is extremely inefficient; for example, separating the desired hydrochloride salt from the mixture of diastereomers can result in yields as low as 6.6%[1][2]. The disposal of large quantities of undesired isomers also presents economic and environmental challenges[3].

Strategy 2: Stereoselective Synthesis via Resolution of Chiral Intermediates

To circumvent the issues of late-stage separation, many syntheses introduce chirality at an earlier point. This often involves the resolution of key intermediates like 6-fluoro-chroman-2-carboxylic acid or the downstream chromane epoxides.

  • Resolution of Carboxylic Acid : This method uses chiral resolving agents, such as (+)-dehydroabietylamine, to separate the enantiomers of 6-fluoro-chroman-2-carboxylic acid. While effective, this process is often described as laborious and providing relatively low yields[4].

  • Separation of Chromane Epoxide Diastereomers : A critical intermediate, 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, is formed as a mixture of diastereomers. Isolating these at the outset can significantly improve the stereochemical purity of subsequent products[5]. Advanced chromatographic techniques, like Centrifugal Partition Chromatography (CPC), have proven effective for this separation, achieving >99% purity for both diastereomers with high recovery[5].

Strategy 3: Asymmetric Synthesis via Biocatalysis

Modern synthetic chemistry has increasingly turned to biocatalysis for highly selective transformations. In Nebivolol synthesis, this is exemplified by the use of prochiral chloro-ketone precursors.

  • Precursor : 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one.

  • Method : This prochiral ketone is subjected to asymmetric reduction using stereoselective alcohol dehydrogenases (ADHs). This enzymatic step creates the desired chiral chloro-alcohols, key building blocks for the final molecule, with exceptional stereochemical control.

  • Advantages : This route offers outstanding efficacy. Reports indicate that the enzymatic reduction can achieve yields up to 99% with an enantiomeric excess (ee) of up to 99.8% and a diastereochemical purity of >98%[6][7]. It provides a direct and highly efficient pathway to enantiomerically pure intermediates, significantly streamlining the overall synthesis.

Data Presentation: Quantitative Comparison of Precursors

The following table summarizes the performance and efficacy associated with the primary Nebivolol synthesis precursors.

Precursor/IntermediateKey Synthetic StrategyReported YieldPurity / Enantiomeric Excess (ee)AdvantagesDisadvantages
Racemic 6-Fluoro-chroman-2-carboxylic acid esterRacemic synthesis with late-stage resolutionVery low for final product (e.g., 6.6% for HCl salt purification)[1][2]Low initial purity, requires extensive purificationInexpensive starting materialMany steps, low overall yield, difficult and wasteful purification
Resolved (R/S)-6-Fluoro-chroman-2-carboxylic acidStereoselective synthesis"Rather low yields" reported for the resolution step[8]High ee after resolutionIntroduces chirality earlyResolution process is laborious and inefficient
Diastereomeric Chromane EpoxidesSeparation of intermediates followed by condensationLab Scale: 99.6% & 74% yields for separated isomers. Pilot Scale: >90% yield[5]>99% purity after chromatographic separation[5]Simplifies subsequent purification steps, improves diastereomeric excess early in the pathway[5]Requires advanced chromatographic techniques (e.g., CPC) which can be costly to scale up
2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one (Chloro-ketone)Asymmetric synthesis via biocatalytic reductionUp to 99% yield for the key enzymatic reduction step[6]>98% de, up to 99.8% ee[6][7]Highly efficient, excellent stereoselectivity, fewer purification stepsRequires specific enzymes and biocatalytic reaction setup

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde (Aldehyde Intermediate)

This protocol describes the conversion of the resolved carboxylic acid to the key aldehyde intermediate, a common step in many synthetic routes.

  • Esterification : (S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is esterified, for example, by refluxing with ethanol under acidic conditions to yield ethyl (S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate[1].

  • Reduction to Alcohol : The resulting ethyl ester is reduced to the corresponding alcohol. This can be achieved using a reducing agent like Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) in a suitable solvent under a nitrogen atmosphere[1].

  • Oxidation to Aldehyde : The alcohol is then oxidized to the aldehyde. A common method is Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (DMSO) in a solvent like dichloromethane at low temperatures (e.g., -60°C)[1]. Note: This aldehyde intermediate is known to be unstable and prone to racemization[9].

Protocol 2: Chromatographic Separation of Chromane Epoxide Diastereomers

This protocol outlines the separation of the diastereomeric epoxide intermediates using Centrifugal Partition Chromatography (CPC).

  • Solvent System Selection : A suitable ternary solvent system is identified. An optimal system has been reported as n-hexane/methanol/water[5].

  • CPC Operation (Lab Scale) : The racemic mixture of chromane epoxide is loaded onto a lab-scale CPC instrument. The separation is performed in descending mode.

  • Elution and Collection : The two diastereomers are eluted separately based on their differing partition coefficients in the selected solvent system.

  • Isolation : The collected fractions are concentrated to yield the two diastereomers with >99% purity[5]. For pilot-scale operations, ascending mode may be used to simplify the work-up process[5].

Protocol 3: Biocatalytic Reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one

This protocol describes the highly stereoselective enzymatic reduction of the prochiral chloro-ketone.

  • Reaction Setup : The (S)- or (R)-chloroketone precursor is dissolved in a suitable buffer system.

  • Enzyme and Cofactor : A specific alcohol dehydrogenase (ADH) is added. A coenzyme regeneration system, such as one using glucose dehydrogenase to regenerate NADPH, is typically employed for efficiency[10].

  • Reduction : The reaction mixture is incubated under controlled temperature and pH conditions until the conversion is complete.

  • Work-up and Isolation : The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic phase is then washed, dried, and concentrated to yield the desired chiral chloro-alcohol with high purity and stereoselectivity[6].

Visualizations

The following diagrams illustrate the relationships between the different synthetic pathways and a detailed workflow for the efficient biocatalytic route.

G precursor precursor intermediate intermediate product product process process A Racemic 6-Fluoro-chroman -2-carboxylic acid P1 Classical Racemic Synthesis A->P1 Multi-step P2 Chemical Resolution (e.g., with dehydroabietylamine) A->P2 Resolution B Resolved (S)-Acid P4 Stereoselective Synthesis B->P4 Multi-step C Prochiral Chloro-ketone P5 Biocatalytic Reduction (High Yield & Purity) C->P5 Enzymatic Reduction D Racemic Aldehyde E Racemic Epoxide Mix D->E F Racemic Nebivolol Mix E->F P3 Late-stage Resolution (Low Yield) F->P3 Purification G Final Nebivolol (Racemate) H Resolved (S)-Epoxide H->G I Chiral Chloro-alcohol I->G Further Steps P1->D P2->B P3->G P4->H P5->I

Caption: Comparative flowchart of major Nebivolol synthetic pathways.

G start start process process enzyme_step enzyme_step product product reagent reagent A Prochiral Precursor: (S)-2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one C Enzymatic Reduction A->C B Buffer & Cofactor System (e.g., NADPH) B->C D Product Extraction (with organic solvent) C->D Reaction Quench E Purification (Washing & Concentration) D->E F Final Product: Chiral Chloro-alcohol (>98% de, >99% ee) E->F G Alcohol Dehydrogenase (ADH) + Cofactor Regeneration System G->C Catalyst

Caption: Workflow for the biocatalytic synthesis of a key Nebivolol intermediate.

Conclusion

A comparative analysis of synthetic precursors for Nebivolol reveals a clear trend towards strategies that implement stereochemical control at an early stage. While classical racemic syntheses starting from 6-fluoro-chroman-2-carboxylic acid are hampered by low yields and complex purifications, modern approaches offer significantly improved efficacy. The use of biocatalysis, starting with prochiral chloro-ketone precursors, stands out as a particularly effective strategy. It provides a direct route to enantiomerically pure intermediates with exceptionally high yields and stereoselectivity, representing a more efficient, economical, and environmentally conscious approach for the industrial production of Nebivolol.

References

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Chroman Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research, leading to the discovery of numerous derivatives with a wide array of biological activities. The strategic incorporation of fluorine atoms into the chroman backbone has emerged as a powerful tool to modulate their physicochemical properties and enhance their therapeutic potential. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various fluorinated chroman derivatives, focusing on their anticancer, antiviral, anti-inflammatory, neuroprotective, and antimicrobial activities. The information presented is supported by experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: Aromatase and SIRT2 Inhibition

Fluorinated chroman derivatives have shown significant promise as anticancer agents, primarily through the inhibition of enzymes such as aromatase and sirtuin 2 (SIRT2). Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer.[1][2] SIRT2 is implicated in cell cycle regulation and is considered a target for neurodegenerative diseases and cancer.[3]

The SAR studies on fluorinated isoflavanones (3-phenylchroman-4-ones) as aromatase inhibitors have revealed that the position of the fluorine atom on the chroman ring significantly influences inhibitory potency. For instance, a fluorine atom at the C6 position of 3-(pyridin-3-yl)chroman-4-one resulted in a potent aromatase inhibitor with an IC50 value of 0.8 μM.[1]

Compound/DerivativeFluorine PositionTargetIC50 (µM)Cell LineReference
6-Fluoro-3-(pyridin-3-yl)chroman-4-one6-FAromatase0.8-[1]
8-Fluoro-3-(pyridin-3-yl)chroman-4-one8-FAromatase> 10-[1]
7-Fluoro-2-pentylchroman-4-one7-FSIRT2Weak Inhibition (18% at 200 µM)-[3][4]
6,8-Difluoro-2-pentylchroman-4-one6,8-diFSIRT2> 200-[4]

Antiviral Activity: Targeting Influenza Virus

Recent studies have highlighted the potential of fluorinated 2-arylchroman-4-ones as potent antiviral agents against the influenza A virus.[5] The presence and position of fluorine atoms on both the chroman nucleus and the 2-aryl substituent play a crucial role in their antiviral efficacy. A standout compound, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one, exhibited a remarkable IC50 of 6 µM against the influenza A/Puerto Rico/8/34 (H1N1) virus in MDCK cells.[5]

Compound/DerivativeFluorine Position(s)Virus StrainIC50 (µM)Cell LineReference
6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one6,8-diF (chroman), 4-CF3 (aryl)Influenza A/H1N16MDCK[5]
6-Fluoro-2-phenylchroman-4-one6-FInfluenza A/H1N1>100MDCK[5]
2-(4-Fluorophenyl)chroman-4-one4-F (aryl)Influenza A/H1N1>100MDCK[5]

Anti-inflammatory, Neuroprotective, and Antimicrobial Activities

While research on fluorinated chroman derivatives in these areas is still emerging, preliminary data suggests potential therapeutic applications. The anti-inflammatory activity of chroman derivatives is often associated with the inhibition of the NF-κB signaling pathway.[6][7] Neuroprotective effects of chromene derivatives have been linked to the activation of the ERK-CREB signaling pathway and antioxidant properties.[8] The antimicrobial activity of chroman-4-one derivatives has also been reported, with minimum inhibitory concentrations (MIC) varying based on the substitution pattern.[9][10]

Biological ActivityKey FindingsReference
Anti-inflammatory Chroman derivatives can inhibit NF-κB activation, a key regulator of inflammation.[6][7][6][7]
Neuroprotective A chromene derivative has been shown to protect against glutamate-induced excitotoxicity through antioxidant effects and activation of the ERK-CREB pathway.[8][8]
Antimicrobial Chroman-4-one derivatives have demonstrated activity against various bacterial and fungal strains, with MIC values in the µg/mL range.[9][10][9][10]

Experimental Protocols

Synthesis of Fluorinated 2-Arylchroman-4-ones

A general and efficient method for the synthesis of fluorinated 2-arylchroman-4-ones involves a p-toluenesulfonic acid-catalyzed one-pot reaction of a corresponding fluorinated 2-hydroxyacetophenone with a substituted benzaldehyde.[11][12][13]

Procedure:

  • To a solution of the fluorinated 2-hydroxyacetophenone (1.0 eq) in toluene, add the substituted benzaldehyde (1.1 eq) and p-toluenesulfonic acid monohydrate (0.2 eq).

  • Heat the mixture to reflux with a Dean-Stark trap for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired fluorinated 2-arylchroman-4-one.

Aromatase Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the activity of human recombinant aromatase.[1]

Procedure:

  • Prepare a reaction mixture containing human recombinant aromatase, NADPH, and a fluorogenic substrate in a 96-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Anti-influenza Virus Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of a compound that inhibits the virus-induced cell death (cytopathic effect, CPE) by 50%.[5]

Procedure:

  • Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in a virus growth medium.

  • Infect the MDCK cell monolayers with a specific titer of influenza virus.

  • Immediately after infection, add the diluted test compounds to the respective wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assess cell viability using a suitable method, such as the MTT assay, and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay is used to screen for compounds that inhibit the activation of the NF-κB signaling pathway.[14][15][16][17][18]

Procedure:

  • Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

  • Seed the transfected cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Glutamate-Induced Excitotoxicity Assay

This assay evaluates the neuroprotective effect of compounds against glutamate-induced neuronal cell death.[19][20][21][22][23]

Procedure:

  • Culture primary cortical neurons or a suitable neuronal cell line in a 96-well plate.

  • Pre-treat the neurons with different concentrations of the test compounds for a specified duration (e.g., 1-24 hours).

  • Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 10-30 minutes).

  • Wash the cells and incubate them in a fresh medium for 24 hours.

  • Assess cell viability using an appropriate method (e.g., MTT or LDH assay) to determine the neuroprotective effect of the compounds.

Visualizing Structure-Activity Relationships and Biological Pathways

The following diagrams, generated using the DOT language, illustrate a typical workflow for a structure-activity relationship (SAR) study and the ERK-CREB signaling pathway, which is relevant to the neuroprotective effects of some chroman derivatives.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead_Compound Lead Compound Analog_Design Analog Design (e.g., Fluorination) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Screening Primary Screening (e.g., in vitro assay) Synthesis->Screening Dose_Response Dose-Response (IC50/EC50 Determination) Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based) Dose_Response->Secondary_Assays SAR_Analysis SAR Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization New_Analogs Design of New Analogs Lead_Optimization->New_Analogs New_Analogs->Analog_Design Iterative Improvement

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

ERK_CREB_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylation Gene_Expression Gene Expression (Neuroprotection, Survival) CREB->Gene_Expression Activation

Caption: The ERK-CREB signaling pathway involved in neuroprotection.

References

Cross-Validation of Analytical Methods for 6-Fluoro-2-(oxiran-2-yl)chroman: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the stereoisomeric purity and characterization of 6-Fluoro-2-(oxiran-2-yl)chroman, a critical chiral building block in the synthesis of the cardiovascular drug Nebivolol. The presence of two stereocenters in this molecule results in four stereoisomers: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R). Accurate determination of the stereoisomeric composition is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

This document outlines and compares the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Supercritical Fluid Chromatography (SFC), and spectroscopic methods including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Comparative Analysis of Chromatographic Methods

Chiral HPLC is a primary and widely established method for the separation of the different stereoisomers of this compound. Chiral SFC is an increasingly popular alternative that offers significant advantages in terms of speed and reduced environmental impact. The choice between these techniques often depends on available instrumentation, desired throughput, and specific separation challenges.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Spectroscopic Methods (NMR & HRMS)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO2 with a co-solvent).Analysis of molecular structure and composition based on nuclear magnetic properties and mass-to-charge ratio.
Primary Use Quantitative analysis of stereoisomeric purity, enantiomeric excess determination, and preparative separation.High-throughput screening, rapid quantitative analysis of stereoisomeric purity, and preparative separation.Structural elucidation, stereochemical assignment, and confirmation of elemental composition.
Speed Moderate analysis times.Significantly faster analysis times compared to HPLC.Varies depending on the experiment; can be rapid for routine checks.
Solvent Consumption High consumption of organic solvents.Drastically reduced organic solvent consumption due to the use of supercritical CO2.Minimal solvent use.
Environmental Impact Higher environmental footprint due to solvent usage and disposal."Greener" alternative with lower environmental impact.Low environmental impact.
Resolution High resolution achievable with a wide range of chiral stationary phases.Often provides excellent resolution, sometimes superior to HPLC for complex mixtures.Not a separation technique; provides structural information on the bulk sample or isolated isomers.
Method Development Can be time-consuming and requires screening of multiple columns and mobile phases.Generally faster method development due to rapid equilibration times.Requires expertise in spectral interpretation.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

While a specific validated method for all four stereoisomers of this compound is not publicly available, a typical method for chiral separation of similar pharmaceutical intermediates would be developed and validated based on the following principles:

Objective: To separate and quantify the four stereoisomers of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Photodiode Array (PDA) detector

Chromatographic Conditions (Hypothetical Example):

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), is a common choice for separating chiral epoxides.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio would be optimized to achieve baseline separation of all four stereoisomers. A typical starting point could be 90:10 (v/v) n-Hexane:Isopropanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., ~280 nm).

  • Injection Volume: 10 µL

  • Diluent: Mobile phase or a mixture of hexane and isopropanol.

Validation Parameters: The method would be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its stereoisomers and potential impurities.

  • Linearity: Demonstrated over a concentration range (e.g., LOQ to 150% of the target concentration) with a correlation coefficient (r²) > 0.99.

  • Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with recovery values typically within 98-102%.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly approach to chiral separations.

Objective: To achieve rapid separation and quantification of the four stereoisomers of this compound.

Instrumentation:

  • SFC system with a CO2 pump and a co-solvent pump

  • Autosampler

  • Column thermostat

  • Back-pressure regulator

  • UV or PDA detector

Chromatographic Conditions (Hypothetical Example):

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based chiral columns are highly effective in SFC.

  • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). A gradient elution may be employed, for example, starting with 5% co-solvent and ramping up to 40% over a short period.

  • Flow Rate: 2-4 mL/min

  • Back Pressure: 100-150 bar

  • Column Temperature: 35-40°C

  • Detection Wavelength: As determined for HPLC.

  • Injection Volume: 1-5 µL

  • Diluent: Typically the co-solvent or a mixture compatible with the mobile phase.

Validation Parameters: The validation approach for an SFC method would follow the same principles as for HPLC, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for the structural elucidation and stereochemical assignment of the isomers of this compound once they have been isolated.

Objective: To confirm the chemical structure and assign the relative stereochemistry of the isomers.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Experimental Protocol:

  • Sample Preparation: Dissolve a pure isomer in a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) spectra.

  • Data Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY) are used to determine the connectivity of atoms and the relative spatial arrangement of the substituents on the chroman and oxirane rings.

For the (2S,2R)-isomer, the following ¹H NMR data has been reported in DMSO-d6: δ 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m).

High-Resolution Mass Spectrometry (HRMS):

HRMS is used to confirm the elemental composition of the molecule with high accuracy.

Objective: To determine the exact mass of the molecule and confirm its elemental formula.

Instrumentation:

  • High-resolution mass spectrometer (e.g., TOF, Orbitrap)

Experimental Protocol:

  • Sample Introduction: Introduce the sample via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode.

  • Data Analysis: The measured mass-to-charge ratio (m/z) is compared to the theoretical exact mass of the elemental formula (C11H11FO2). For the protonated molecule [M+H]⁺, the theoretical m/z is 195.0816.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_methods Analytical Method Development cluster_validation Method Validation (ICH Guidelines) cluster_comparison Cross-Validation & Comparison HPLC Chiral HPLC Method Development Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness SFC Chiral SFC Method Development SFC->Specificity SFC->Linearity SFC->Accuracy SFC->Precision SFC->LOD_LOQ SFC->Robustness NMR_MS Spectroscopic Method (NMR & HRMS) NMR_MS->Specificity Structural Confirmation Data_Comparison Quantitative Data Comparison Specificity->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Performance_Eval Performance Evaluation Robustness->Performance_Eval Data_Comparison->Performance_Eval Final_Method Selection of Optimal Analytical Method(s) Performance_Eval->Final_Method

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a framework for the selection and validation of appropriate analytical methods for this compound. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for high throughput, the availability of instrumentation, and the regulatory context. For routine quality control, a validated Chiral SFC method may offer the most efficient solution, while Chiral HPLC remains a robust and well-established alternative. Spectroscopic methods are indispensable for the definitive structural confirmation of the separated stereoisomers.

Safety Operating Guide

Proper Disposal of 6-Fluoro-2-(oxiran-2-yl)chroman: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 6-Fluoro-2-(oxiran-2-yl)chroman (CAS No: 99199-90-3), adherence to proper disposal procedures is critical to ensure personnel safety and environmental protection. This compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects, necessitating its management as hazardous waste.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this chemical.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent accidental exposure, particularly skin contact, which can lead to allergic reactions.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and sensitization.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Not generally required if handled in a well-ventilated area or fume hood.Use a respirator with an appropriate cartridge if there is a risk of generating aerosols or dust.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5][6]

1. Waste Segregation and Collection:

  • Identify Waste Streams: Designate separate, clearly labeled hazardous waste containers for:

    • Unused or expired this compound.

    • Contaminated solids (e.g., pipette tips, gloves, absorbent pads).

    • Contaminated liquids (e.g., rinsing solvents).

  • Incompatible Materials: Do not mix this compound waste with other incompatible chemical waste streams. For instance, avoid mixing with strong acids or bases to prevent unwanted reactions.[1][7]

2. Container Selection and Labeling:

  • Container Type: Use a leak-proof, chemically compatible container with a secure screw-on cap.[7][8][9] Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container material will not react with the chemical.[9]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[1][5] Include the date when the first waste was added.

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.[1][9] This also helps in segregating it from other incompatible waste.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[1][9]

4. Arranging for Disposal:

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in storage for a designated period (check your institution's policy, often not exceeding one year), contact your institution's Environmental Health & Safety (EHS) department or the equivalent office to arrange for a hazardous waste pickup.[3][4]

  • Provide Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.

5. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7][8]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[7][11]

  • Final Disposal of Rinsed Container: After triple rinsing and allowing the container to dry, deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Storage cluster_2 Final Disposal cluster_3 Empty Container Decontamination A Identify this compound Waste (Unused chemical, contaminated solids/liquids) B Select Chemically Compatible Hazardous Waste Container A->B C Label Container: 'Hazardous Waste', Chemical Name, Date B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment D->E F Keep Container Securely Closed E->F G Container Full or Storage Time Limit Reached? F->G H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H Yes I Provide Waste Information to EHS H->I J EHS Collects for Proper Disposal I->J K Triple Rinse Empty Container with Suitable Solvent L Collect Rinsate as Hazardous Waste K->L M Deface Label and Dispose of Clean, Dry Container L->M

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.

References

Personal protective equipment for handling 6-Fluoro-2-(oxiran-2-yl)chroman

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6-Fluoro-2-(oxiran-2-yl)chroman

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 99199-90-3). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Hazards Summary: this compound is classified with the following hazards:

  • Skin irritation (Category 2)[1][2]

  • Serious eye irritation (Category 2A)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)[1][2]

  • May cause an allergic skin reaction[3]

  • Toxic to aquatic life with long-lasting effects[2][3]

Personal Protective Equipment (PPE)

A summary of the required personal protective equipment for handling this compound is provided below. This equipment should be used at all times when handling the compound.

Protection TypeRequired PPESpecifications and Recommendations
Eye and Face Protection Safety Goggles / Face ShieldWear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing.[4][5]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use and replace them immediately if contact with the chemical is suspected.[6]
Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned to protect skin and personal clothing from accidental splashes.[6]
Respiratory Protection Ventilated Enclosure / RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6][7]
Foot Protection Closed-Toe ShoesWear closed-toe shoes made of a material that is resistant to chemicals.[8]

Operational Plan for Handling and Use

The following step-by-step protocol outlines the safe handling of this compound from preparation to use in an experimental setting.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE prep2 Work within a certified chemical fume hood prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handle1 Carefully uncap the container prep3->handle1 Proceed to handling handle2 Dispense the required amount of the chemical handle1->handle2 handle3 Securely recap the container handle2->handle3 exp1 Introduce the chemical to the reaction handle3->exp1 Proceed to experiment exp2 Monitor the reaction for any unexpected changes exp1->exp2 clean1 Decontaminate all equipment used exp2->clean1 Proceed to cleanup clean2 Dispose of all waste in a designated, labeled container clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.